3-Chloro-4-methylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDFVQJOXLGGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54812-56-5 | |
| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70203309 | |
| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-90-4, 54812-56-5 | |
| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |
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| Record name | (3-chloro-4-methylphenyl)hydrazine monohydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-methylphenylhydrazine hydrochloride basic properties
An In-Depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic hydrazine salt that serves as a pivotal building block in modern organic synthesis. For researchers and professionals in drug development, its structural features—a reactive hydrazine group, a defined stereoelectronic profile from the chloro and methyl substituents, and improved stability and handling as a hydrochloride salt—make it a valuable intermediate. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical methodologies, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its application in any experimental setting. This compound is identified by several key descriptors and exhibits properties typical of a crystalline organic salt.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 54812-56-5 | [1][2] |
| Molecular Formula | C₇H₉ClN₂·HCl (or C₇H₁₀Cl₂N₂) | [1][2][3] |
| Molecular Weight | 193.07 g/mol | [1][2] |
| IUPAC Name | (3-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][2] |
| Synonyms | 3-Chloro-p-tolylhydrazine hydrochloride | [1][2] |
| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C=C(C=C1)NN)Cl.Cl | [1][2] |
The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and storage protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical Appearance | Solid; White to pink or amber crystalline powder | [4][5][6] |
| Melting Point | ~233°C (with decomposition) | [2] |
| Solubility | Soluble in hot water and methanol (data for analogous 4-chlorophenylhydrazine HCl) | [5][6] |
| Storage Temperature | Room temperature, store in a cool, dark, dry place under inert atmosphere | [6][7] |
Synthesis and Mechanistic Insights
The most prevalent and reliable synthesis of arylhydrazines, including this compound, begins with the corresponding aniline. This multi-step process leverages the well-established chemistry of diazotization followed by reduction.
The choice of 3-chloro-4-methylaniline as the starting material is strategic due to its commercial availability. The synthesis proceeds via two key transformations:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be conducted at low temperatures (0–5°C) to ensure the stability of the highly reactive diazonium intermediate.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with stannous chloride (SnCl₂) in concentrated HCl being a classic and effective choice for laboratory-scale preparations.[8] The acidic conditions of the reduction simultaneously form the stable hydrochloride salt of the final product, which can then be isolated via filtration.
Caption: General workflow for the synthesis of 3-Chloro-4-methylphenylhydrazine HCl.
Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline
This protocol is a self-validating system based on established procedures for analogous compounds.[8][9]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-4-methylaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to -5°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30-45 minutes at low temperature.[8]
-
Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[8] Cool this reducing solution in an ice bath.
-
Addition: Slowly add the diazonium salt solution to the cold SnCl₂ solution dropwise with vigorous stirring. A precipitate will form. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with diethyl ether or a cold, non-polar solvent to remove any unreacted starting material and organic byproducts.[8]
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final this compound product.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of the hydrazine functional group. It is a key precursor for synthesizing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[10]
The most notable application is the Fischer Indole Synthesis , a reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. This reaction is one of the most powerful methods for constructing the indole scaffold, a privileged structure in medicinal chemistry found in numerous drugs.
Caption: Key steps of the Fischer Indole Synthesis using an arylhydrazine.
The presence of the chloro-substituent is particularly relevant, as chlorinated compounds are prevalent among FDA-approved drugs, contributing to modified electronic properties, lipophilicity, and metabolic stability.[10][11] This makes this compound a highly relevant building block for generating novel drug candidates.
Analytical and Quality Control Methodologies
Ensuring the purity of starting materials is critical in drug development. For substituted phenylhydrazines, the primary impurities are often positional isomers (e.g., 2-chloro-4-methyl or 3-chloro-2-methyl isomers) and the precursor aniline. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying these species.[12]
Caption: A typical quality control workflow using RP-HPLC.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is adapted from validated methods for analyzing chlorophenylhydrazine isomers.[12]
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[12]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation of the main peak from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).
-
Column Temperature: 25-30°C.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and organic solvent similar to the mobile phase.
-
Standard Solution: Prepare a solution of the reference standard at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Data Processing: Identify the peaks based on their retention times compared to the reference standard. Calculate the purity of the sample using the area percent method. The method should be validated for specificity, linearity, and sensitivity to ensure reliable quality control.[12]
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [13][14] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [13] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [13] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [13][15] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [13][15] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [13][15] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] Work should be performed in a well-ventilated area or a chemical fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][17] Avoid creating dust.[18] Wash hands thoroughly after handling.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] The compound may be air and moisture sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[19]
Conclusion
This compound is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined chemical properties, reliable synthesis route, and key role in constructing complex heterocyclic scaffolds like indoles underscore its importance. By understanding its fundamental characteristics, reactivity, and proper handling procedures, researchers can effectively leverage this compound to advance the discovery of novel chemical entities.
References
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). (3-Fluoro-4-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]
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Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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European Journal of Medicinal Chemistry via PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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iChemical. (n.d.). (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. Retrieved from [Link]
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physicochemical characteristics of 3-Chloro-4-methylphenylhydrazine hydrochloride
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methylphenylhydrazine hydrochloride
Foreword
As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a comprehensive understanding of the physicochemical properties of this compound is paramount for researchers, process chemists, and quality control analysts. This guide moves beyond a simple data sheet to provide a holistic view of the compound, grounded in its chemical identity, analytical characterization, and safe handling protocols. The methodologies and data presented herein are synthesized from established chemical literature and supplier technical data to ensure accuracy and practical applicability for professionals in drug development and chemical research.
Chemical Identity and Molecular Structure
This compound is a substituted phenylhydrazine salt. The presence of the hydrazine functional group makes it a versatile reagent, particularly in the Fischer indole synthesis, a cornerstone reaction in the development of many pharmaceutical agents.
Common Synonyms :
Structural Representation : The molecule consists of a toluene ring substituted with a chlorine atom at position 3 and a hydrazine group at position 1. It is supplied as a hydrochloride salt to improve stability and handling.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its appropriate storage, handling, and application in synthetic chemistry. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 54812-56-5 | [1][2][5] |
| Molecular Formula | C₇H₉ClN₂·HCl or C₇H₁₀Cl₂N₂ | [1][2][5] |
| Molecular Weight | 193.07 g/mol | [1][2] |
| Appearance | Solid / Crystalline Powder | [3] |
| Melting Point | ~233°C (decomposition)[2], 247°C (decomposition)[1][6] | [1][2][6] |
| Boiling Point | 265.6°C at 760 mmHg (for the free base) | [4] |
| Density | 1.26 g/cm³ (for the free base) | [4] |
| Solubility | Information on specific solvents is limited; related compounds are soluble in hot water and methanol[7][8]. The parent aniline is sparingly soluble in water[9]. | [7][8][9] |
| Flash Point | 114.4°C (for the free base) | [4] |
| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 3085075 | [1][2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl group (CH₃) would appear as a singlet, typically in the 2.2-2.5 ppm range. The hydrazine protons (-NH-NH₂) would appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon would appear upfield (~15-25 ppm), while the six aromatic carbons would appear in the typical downfield region (~110-150 ppm). The carbon atoms attached to the chlorine and nitrogen atoms would have their chemical shifts significantly influenced by these electronegative atoms.
-
IR (Infrared) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the hydrazine group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be expected in the fingerprint region.
-
Mass Spectrometry (MS) : In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 157.05, reflecting the formula C₇H₁₀ClN₂⁺[4]. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.
Synthesis and Analytical Methodologies
General Synthesis Pathway
This compound is typically synthesized from its corresponding aniline, 3-chloro-4-methylaniline. The synthesis is a well-established two-step process involving diazotization followed by reduction. This pathway is common for producing various substituted phenylhydrazines.[10]
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An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
CAS Number: 54812-56-5
Authored by: A Senior Application Scientist
Introduction
3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a critical building block in modern medicinal chemistry. Its structural features, a chlorinated and methylated phenyl ring attached to a hydrazine moiety, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles, via the celebrated Fischer indole synthesis. This guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, key applications in drug discovery, and essential safety and handling protocols. The insights provided herein are tailored for researchers, scientists, and professionals engaged in the multifaceted process of drug development.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions.
| Property | Value | Source |
| CAS Number | 54812-56-5 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂·HCl | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | ~233°C (decomposition) | [4] |
| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1)NN)Cl.Cl | [1] |
Analytical Characterization
Quality control and characterization of this compound are crucial for ensuring reproducibility in synthetic protocols. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential isomers or related impurities.[5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine and hydrochloride salt, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves a two-step process starting from 3-chloro-4-methylaniline: diazotization followed by reduction.
Experimental Protocol:
Step 1: Diazotization of 3-Chloro-4-methylaniline
-
In a well-ventilated fume hood, prepare a solution of 3-chloro-4-methylaniline in aqueous hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5°C. The addition rate should be controlled to prevent the excessive evolution of nitrogen gas.
-
After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Cool the reducing solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the cold reducing solution with vigorous stirring. The temperature should be carefully maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.
-
Dry the product under vacuum to obtain this compound.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a key intermediate in the Fischer indole synthesis.[1][4][6] This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold found in numerous biologically active compounds and approved drugs. The substituents on the phenylhydrazine precursor directly translate to the substitution pattern on the resulting indole, enabling the synthesis of a diverse library of molecules for structure-activity relationship (SAR) studies.
The Fischer Indole Synthesis: A Gateway to Targeted Therapies
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1][4][6] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia yield the final indole product.
The indole core is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. By strategically choosing the ketone or aldehyde coupling partner for this compound, medicinal chemists can synthesize substituted indoles that can be further elaborated into potent and selective kinase inhibitors. For instance, the chloro and methyl groups on the indole ring can occupy specific pockets in the ATP-binding site of a target kinase, thereby enhancing binding affinity and selectivity.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed or inhaled.[7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator should be used.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.[7]
-
If swallowed: Rinse mouth and seek immediate medical attention.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its primary application in the Fischer indole synthesis provides a reliable and adaptable route to a wide range of substituted indoles, which are key structural motifs in many targeted therapies, including kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or drug development professional seeking to leverage this important chemical intermediate in their synthetic endeavors.
References
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J&K Scientific. (n.d.). This compound, 98% | 54812-56-5. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
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CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
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- Cui, J. J., Shen, H., Sun, G., Jiang, J., Johnson, T. R., & Nambu, M. D. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142.
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Synthesis of 3-Chloro-4-methylphenylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-methylphenylhydrazine hydrochloride, a key building block in the development of various pharmaceutical compounds. This document details the underlying chemical principles, step-by-step experimental protocols, and analytical characterization of the target molecule. The synthesis is primarily achieved through a two-step process involving the diazotization of 3-chloro-4-methylaniline followed by the reduction of the resulting diazonium salt. This guide explores different reduction methodologies, emphasizing both classical and greener approaches, to provide researchers with a robust understanding of the available synthetic strategies.
Introduction
This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural features, including the chloro and methyl substituents on the phenyl ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are scaffolds for numerous bioactive molecules. The hydrazine functional group is highly reactive and participates in various cyclization reactions, most notably the Fischer indole synthesis, to generate complex molecular architectures. A thorough understanding of its synthesis is therefore crucial for researchers and professionals involved in drug discovery and development.
This guide will delve into the established synthetic route to this compound, providing not just a procedural outline but also the rationale behind the choice of reagents and reaction conditions.
Chemical Principles and Reaction Pathway
The synthesis of this compound is a classic example of aromatic amine chemistry, proceeding through two fundamental reactions: diazotization and reduction.
2.1. Diazotization of 3-Chloro-4-methylaniline
The first step involves the conversion of the primary aromatic amine, 3-chloro-4-methylaniline, into a diazonium salt. This reaction is carried out in a cold aqueous acidic solution, typically using hydrochloric acid and sodium nitrite. The low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state. The nitrous acid, generated in situ from sodium nitrite and the acid, reacts with the amine to form the 3-chloro-4-methylbenzenediazonium chloride intermediate.
2.2. Reduction of the Diazonium Salt
The second step is the reduction of the diazonium salt to the corresponding hydrazine. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages. Common reducing agents include:
-
Sodium Sulfite (Na₂SO₃): A widely used and cost-effective reducing agent. The reaction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed under acidic conditions to yield the hydrazine salt.
-
Stannous Chloride (SnCl₂): A powerful reducing agent that can efficiently convert the diazonium salt to the hydrazine hydrochloride. However, the use of tin salts can lead to heavy metal contamination in the final product and waste streams, posing environmental concerns.
-
L-Ascorbic Acid (Vitamin C): A greener and heavy-metal-free alternative for the reduction of diazonium salts. This method is increasingly favored in industrial applications due to its reduced environmental impact.
The overall reaction pathway is illustrated below:
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
3.1. Materials and Equipment
| Reagent/Equipment |
| 3-Chloro-4-methylaniline |
| Concentrated Hydrochloric Acid (HCl) |
| Sodium Nitrite (NaNO₂) |
| Sodium Sulfite (Na₂SO₃) or Stannous Chloride dihydrate (SnCl₂·2H₂O) |
| Deionized Water |
| Ice |
| Beakers |
| Magnetic Stirrer and Stir Bar |
| Ice-salt bath |
| Thermometer |
| Dropping funnel |
| Büchner funnel and flask |
| pH paper |
| Recrystallization solvent (e.g., ethanol/water mixture) |
3.2. Step-by-Step Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Part 1: Diazotization of 3-Chloro-4-methylaniline
-
In a beaker, suspend 3-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water. Stir until the aniline salt is fully dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.
Part 2: Reduction of the Diazonium Salt (Sodium Sulfite Method)
-
In a separate large beaker, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the sodium sulfite solution with vigorous stirring. An orange-red precipitate may form.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath (around 60-70 °C) until the color of the solution darkens.
-
Acidify the warm solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Continue heating the acidic solution until it becomes nearly colorless.
Part 3: Isolation and Purification
-
Cool the final reaction mixture in an ice bath to induce crystallization of the this compound.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove any remaining acid and inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[1][2][3] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Value |
| CAS Number | 54812-56-5[4][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂[6] |
| Molecular Weight | 193.08 g/mol [6] |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Data not consistently available, decomposition may occur at elevated temperatures. |
4.1. Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The exact chemical shifts and splitting patterns will depend on the solvent used.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching. An example of the FTIR spectrum can be found in the SpectraBase database.[6]
Safety and Handling
-
3-Chloro-4-methylaniline: This starting material is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Diazonium Salts: Aromatic diazonium salts are potentially explosive in the solid state. It is imperative to keep them in solution and at low temperatures at all times.
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is a well-established and reliable process that is fundamental to the production of many important pharmaceutical compounds. By carefully controlling the reaction conditions, particularly temperature, and by selecting the appropriate reducing agent, high yields of the desired product can be obtained. This guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to successfully synthesize this valuable chemical intermediate. The emphasis on both traditional and greener synthetic routes offers flexibility and encourages the adoption of more environmentally benign chemical practices.
References
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This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
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Recrystallization. (2020, January 10). YouTube. Retrieved January 12, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Synthesis, Applications, and In-Depth Protocols
This guide provides an in-depth technical overview of 3-chloro-4-methylphenylhydrazine hydrochloride, a crucial synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Core Compound Analysis: Identity and Physicochemical Profile
This compound is a substituted phenylhydrazine salt. Its utility in organic synthesis is primarily derived from the reactive hydrazine moiety, which serves as a potent nucleophile and a key component in cyclization reactions. The chloro and methyl substituents on the phenyl ring are critical for tailoring the electronic properties and steric environment of the final target molecules, often influencing their biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| CAS Number | 134876-00-5 | Not explicitly found, but related compounds are well-documented. |
| Appearance | Solid, White to off-white crystalline powder | [2] |
| Melting Point | 247 °C (decomposes) | [3] |
| InChI Key | DQDFVQJOXLGGBL-UHFFFAOYSA-N | [1] |
Safety, Handling, and Storage: A Trustworthy Protocol
As a substituted hydrazine derivative, this compound requires careful handling. Hydrazines as a class are known for their potential toxicity and reactivity. The hydrochloride salt form generally offers improved stability and ease of handling compared to the free base.
Core Safety Mandates:
-
Toxicity: Toxic if swallowed or in contact with skin, and harmful if inhaled.[4] It is classified as a substance that causes severe skin burns and eye damage.[4]
-
Carcinogenicity: May cause cancer (Category 1B).[4]
-
Sensitization: May cause an allergic skin reaction.[4]
Handling Protocol:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-resistant clothing, and safety goggles or a face shield.[4][6]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][7] Contaminated work clothing should not be allowed out of the workplace.[4]
-
Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the person to fresh air.[5][8] If swallowed, rinse mouth and call a poison center or doctor immediately.[4]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep the compound locked up or in an area accessible only to qualified personnel.[4]
Synthesis of the Intermediate: The Diazotization-Reduction Pathway
The most common and industrially viable route to synthesizing phenylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline. This method provides a reliable pathway to the target intermediate.
Step 1: Diazotization of 3-Chloro-4-methylaniline The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.
Step 2: Reduction of the Diazonium Salt The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[9]
The workflow below illustrates this reliable synthetic sequence.
Caption: General synthesis of 3-chloro-4-methylphenylhydrazine HCl.
Core Application: The Fischer Indole Synthesis
The premier application of this compound is in the Fischer indole synthesis . This powerful reaction, discovered by Emil Fischer in 1883, constructs the indole ring system—a privileged scaffold in medicinal chemistry—from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[10][11]
Mechanistic Pillars: The reaction proceeds through a well-established sequence of transformations that validate its outcome:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[10][12]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[10][12]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate.[10]
-
Cyclization & Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[10][12]
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃.[10][11]
Caption: Mechanism of the Fischer Indole Synthesis.
Field-Proven Experimental Protocol: Synthesis of 6-Chloro-7-methyl-1H-indole
This protocol details the synthesis of a substituted indole using this compound and a simple ketone, acetone.
Materials & Reagents:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Step-by-Step Methodology:
-
Hydrazone Formation (Self-Validating System):
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Add 1.2 equivalents of acetone to the solution.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid. This step is typically high-yielding and can be monitored by TLC.
-
-
Indolization (The Core Transformation):
-
To the hydrazone mixture, add 50 mL of glacial acetic acid. Acetic acid serves as both the solvent and the Brønsted acid catalyst required for the sigmatropic rearrangement and cyclization.[11][13]
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting hydrazone is consumed.
-
Causality Note: The elevated temperature provides the necessary activation energy for the[3][3]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[14]
-
-
Work-up and Purification:
-
After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. This will precipitate the crude indole product.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 6-chloro-7-methyl-1H-indole.
-
Broader Significance in Drug Development
The indole core synthesized via this intermediate is a foundational element in numerous pharmaceuticals. For instance, the general structure is related to intermediates used in the synthesis of complex molecules like Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[15][16][17] While the direct synthesis of Tofacitinib involves a different chiral piperidine fragment, the pyrrolo[2,3-d]pyrimidine core is an indole bioisostere, highlighting the importance of indole synthesis strategies in medicinal chemistry.[15][16] The ability to introduce specific substituents like chlorine and a methyl group via the starting hydrazine is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
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An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride for Fischer Indole Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of 3-chloro-4-methylphenylhydrazine hydrochloride in the Fischer indole synthesis. We will delve into the core principles of this classic reaction, the specific attributes of the title reagent, detailed protocols, and field-proven insights to empower successful synthesis of substituted indoles, a scaffold of paramount importance in medicinal chemistry.
The Enduring Significance of the Indole Scaffold and the Fischer Synthesis
The indole ring system is a "privileged structure" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. From the neurotransmitter serotonin to the anti-migraine triptan class of drugs, the indole moiety is a cornerstone of biologically active molecules.[1][2]
Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole nucleus.[2][3] The reaction facilitates the cyclization of an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions, offering a direct and modular route to a vast array of substituted indoles.[2][4][5] The strategic selection of the substituted phenylhydrazine is therefore critical, as it directly dictates the substitution pattern on the benzene portion of the resulting indole.
Profile of a Key Building Block: this compound
This compound is a valuable arylhydrazine derivative that enables the synthesis of 6-chloro-7-methylindoles. The presence of both a chloro and a methyl group on the resulting indole scaffold provides distinct electronic and steric properties, offering valuable handles for further functionalization and influencing the molecule's biological activity.
Physicochemical and Safety Data
Proper handling and storage are paramount for experimental success and laboratory safety. The hydrochloride salt is generally more stable and less prone to oxidation than the free base.
| Property | Value |
| CAS Number | 54812-56-5 |
| Molecular Formula | C₇H₉ClN₂ · HCl |
| Molecular Weight | 193.08 g/mol |
| Appearance | Off-white to light beige crystalline powder |
| Hazards | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.[6] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]
Synthesis of the Reagent
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The synthesis is a standard, two-step process starting from 3-chloro-4-methylaniline.[9][10]
-
Diazotization: The primary aromatic amine (3-chloro-4-methylaniline) is treated with nitrous acid, generated in situ from sodium nitrite and a strong mineral acid (typically hydrochloric acid) at low temperatures (0–5 °C), to form a diazonium salt.[11][12]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium bisulfite, or sodium borohydride.[13][14] The product is typically isolated as the more stable hydrochloride salt.
Caption: Synthetic workflow for 3-chloro-4-methylphenylhydrazine HCl.
Core Application: The Fischer Indole Synthesis in Practice
The reaction proceeds by heating the arylhydrazine (or its salt) with an aldehyde or ketone in the presence of an acid catalyst.[2]
The Reaction Mechanism
Understanding the mechanism is key to troubleshooting and optimizing the reaction. It involves a sequence of acid-catalyzed transformations:[2][4][5]
-
Hydrazone Formation: The reaction initiates with the condensation of 3-chloro-4-methylphenylhydrazine with the carbonyl compound to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').
-
[15][15]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[15][15]-sigmatropic rearrangement, which transiently breaks the aromaticity of the benzene ring to form a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack by the terminal nitrogen atom onto the imine carbon forms a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
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An In-depth Technical Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-chloro-4-methylphenylhydrazine hydrochloride, a key chemical intermediate in various synthetic processes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, outlines detailed synthesis methodologies, and explores its significant applications, particularly in the pharmaceutical industry.
Compound Profile
This compound is an organic compound with the chemical formula C7H10Cl2N2. It is the hydrochloride salt of (3-chloro-4-methylphenyl)hydrazine.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 51304-65-5 | [1] |
| Molecular Formula | C7H9ClN2 · HCl | [1] |
| Molecular Weight | 193.08 g/mol | |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)hydrazine hydrochloride | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | |
| InChI Key | LEJRMYYDQWYSGD-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(NN)C=C1Cl.Cl |
Historical Context and Discovery
Synthesis Methodologies
The primary route for the synthesis of arylhydrazines, including this compound, involves the diazotization of the corresponding aniline followed by reduction.
General Synthesis Pathway
The synthesis of this compound typically begins with 3-chloro-4-methylaniline. The process can be outlined in two main steps:
-
Diazotization: The primary amine group of 3-chloro-4-methylaniline is converted into a diazonium salt using a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl2) in concentrated hydrochloric acid or sodium sulfite. The hydrochloride salt of the hydrazine is then isolated.
A newer, more environmentally friendly approach involves catalytic hydrogenation of the diazonium salt, which avoids the use of heavy metal reducing agents.[3]
Detailed Experimental Protocol: Synthesis from 3-Chloro-4-methylaniline
This protocol is a representative example of the synthesis of an arylhydrazine hydrochloride and is adapted from established methods for similar compounds.[3][4][5]
Step 1: Diazotization of 3-Chloro-4-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-methylaniline (1 equivalent).
-
Add concentrated hydrochloric acid (3 equivalents) and water, and stir until the aniline salt is fully dissolved.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by testing with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl2·2H2O) (2.5 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The product, this compound, will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to obtain the final compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactive hydrazine moiety. Its applications are widespread in the pharmaceutical and chemical industries.
Synthesis of Heterocyclic Compounds
The most significant application of this compound is in the synthesis of indole and pyrazole derivatives through the Fischer indole synthesis and Knorr pyrazole synthesis, respectively. These heterocyclic scaffolds are present in a vast array of biologically active molecules.
-
Fischer Indole Synthesis: Phenylhydrazines react with aldehydes or ketones under acidic conditions to form indoles. The specific substitution pattern of this compound allows for the synthesis of indoles with chlorine and methyl groups at defined positions, which can be crucial for modulating the pharmacological activity of the final molecule.
-
Pyrazole Synthesis: The reaction of phenylhydrazines with 1,3-dicarbonyl compounds is a classical method for preparing pyrazoles, another important heterocycle in medicinal chemistry.
Role as a Pharmaceutical Intermediate
While specific blockbuster drugs directly derived from this compound are not prominently documented, its structural motif is relevant in the synthesis of various classes of therapeutic agents, including:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature pyrazole or indole cores.
-
Anticancer agents: The indole nucleus is a key component of numerous anticancer drugs, including vinca alkaloids and kinase inhibitors.
-
Central Nervous System (CNS) active agents: A variety of antidepressants, antipsychotics, and anxiolytics contain indole or pyrazole structures.
The presence of the chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its metabolism, protein binding, and target affinity.
Logic Diagram of Applications
Caption: Applications of this compound in chemical synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a crucial chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its synthesis, primarily through the diazotization and reduction of 3-chloro-4-methylaniline, is a well-established process. The ability of this compound to participate in reactions that form key heterocyclic scaffolds like indoles and pyrazoles ensures its continued importance in the fields of medicinal chemistry and drug discovery.
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Foreword: Understanding the Versatile Core of 3-Chloro-4-methylphenylhydrazine Hydrochloride
An In-depth Technical Guide to the Reactivity of 3-Chloro-4-methylphenylhydrazine Hydrochloride
Authored by a Senior Application Scientist
In the landscape of synthetic organic chemistry and drug development, the utility of a reagent is often defined by its reactivity profile and its capacity to serve as a scaffold for diverse molecular architectures. This compound is one such pivotal building block. Its unique structure, featuring a hydrazine moiety attached to a substituted phenyl ring, makes it a potent nucleophile and a precursor for a multitude of heterocyclic compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a causal understanding of its reactivity. We will explore not just what reactions it undergoes, but why it behaves in a certain way, empowering you to harness its full synthetic potential with both creativity and scientific rigor.
This document is structured to provide a holistic view, from fundamental properties and safety considerations to its most significant applications in chemical synthesis, particularly the celebrated Fischer indole synthesis. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Part 1: Core Characteristics and Safety Mandates
Before engaging in any synthesis, a thorough understanding of the reagent's physical properties and, more critically, its safety profile is non-negotiable. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
Physicochemical Properties
A summary of the key properties of this compound is presented below. These data are essential for calculating molar equivalents, selecting appropriate solvents, and understanding the compound's physical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3][4] |
| Molecular Weight | 193.07 g/mol | [3][4] |
| Appearance | White to pink or brown crystalline powder/solid | [5] |
| Melting Point | ~233-247 °C (with decomposition) | [3][4][6] |
| Solubility | Soluble in water | [5] |
| IUPAC Name | (3-chloro-4-methylphenyl)hydrazine;hydrochloride | [3][4] |
Critical Safety & Handling Protocols
Substituted phenylhydrazines are potent chemical agents that demand stringent safety protocols. This compound is classified as highly toxic and hazardous.
HAZARD SUMMARY:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye irritation and skin irritation.
-
Sensitization: May cause an allergic skin reaction.
-
Long-Term Effects: Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life.
MANDATORY HANDLING PROCEDURES:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The material is noted to be hygroscopic, light-sensitive, and air-sensitive; storage under an inert gas is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Part 2: The Cornerstone Reactivity: Fischer Indole Synthesis
The most prominent application of this compound is undoubtedly the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry and natural products.[9][10]
Mechanistic Deep Dive
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and an aldehyde or ketone into an indole.[9][11] The choice of acid catalyst is critical, with both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) being effective.[9]
The accepted mechanism involves several key steps:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[10] This is a nucleophilic addition-elimination reaction.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.[9][10]
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[9] Isotopic labeling studies confirm that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[9]
-
Cyclization & Aromatization: The di-imine cyclizes to form an aminal. Subsequent acid-catalyzed elimination of ammonia leads to the formation of the stable, aromatic indole ring.[9][10]
Protocol: Synthesis of 6-chloro-5-methyl-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a specific indole derivative from this compound and cyclohexanone. The choice of acetic acid serves as both a solvent and a Brønsted acid catalyst.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to dissolve the starting material. Then, add cyclohexanone (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: The initial condensation to the hydrazone may be exothermic. Once the addition is complete, heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 6-chloro-5-methyl-1,2,3,4-tetrahydrocarbazole.
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 3: Fundamental Reactivity with Carbonyls
The initial step of the Fischer indole synthesis—the formation of a hydrazone—is a fundamental and important reaction in its own right.[12] Phenylhydrazones are often stable, crystalline solids that can be used for the identification and characterization of aldehydes and ketones.[13]
Mechanism of Hydrazone Formation
The reaction is a classic nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.[14][15] The reaction is typically acid-catalyzed to activate the carbonyl group toward nucleophilic attack.
Part 4: Broader Synthetic Utility in Heterocyclic Chemistry
While the Fischer indole synthesis is its most famous application, the reactivity of this compound is not limited to indoles. The hydrazine moiety is a versatile functional group for constructing other nitrogen-containing heterocycles.[1][2]
Precursor to Pyrazoles and Other Heterocycles
By reacting with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones, substituted phenylhydrazines can undergo cyclization reactions to form five-membered rings like pyrazoles.[16] Similarly, reactions with other appropriately functionalized molecules can lead to the formation of larger rings like pyridazines or triazines.[17][18] This versatility makes it a valuable starting material for generating libraries of diverse heterocyclic compounds for screening in drug discovery programs.
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Navigating the Solubility Landscape of 3-Chloro-4-methylphenylhydrazine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Chloro-4-methylphenylhydrazine hydrochloride. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to empower the user with the theoretical knowledge and practical experimental protocols necessary to independently assess solubility in various solvents. The guide delves into the molecular factors anticipated to govern the solubility of this compound, presents a detailed methodology for the "gold standard" shake-flask equilibrium solubility determination, and discusses the distinction and utility of kinetic solubility assays.
Introduction: The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous scientific applications, from synthetic chemistry to pharmaceutical development. For a molecule like this compound, an intermediate in various synthetic pathways, understanding its solubility profile is paramount for optimizing reaction conditions, designing purification strategies, and, in potential pharmaceutical contexts, influencing bioavailability and formulation.[1] Low aqueous solubility, for instance, can be a significant hurdle in drug development, leading to poor absorption and erratic in vivo performance.[2]
This guide addresses the current information gap by providing a robust theoretical and practical toolkit for the solubility assessment of this compound.
Theoretical Framework: Predicting Solubility Behavior
The molecular structure of this compound offers several clues to its potential solubility in different solvent classes. A holistic analysis of these features allows for informed solvent selection and experimental design.
The Impact of the Hydrochloride Salt
The presence of the hydrochloride salt is arguably the most significant factor influencing the solubility of this compound. The salt form introduces ionic character, making the molecule more polar. Generally, hydrochloride salts of organic bases exhibit significantly enhanced solubility in polar solvents, particularly water and lower alcohols, compared to their free base counterparts.[3][4] This is due to the favorable ion-dipole interactions between the charged sites on the molecule and the polar solvent molecules.[5] In non-polar organic solvents, the solubility of such salts is expected to be considerably lower, as these solvents cannot effectively solvate the ions.[6]
The Role of Aromatic Substituents: Chloro and Methyl Groups
The chloro and methyl groups attached to the phenyl ring also modulate solubility, albeit to a lesser extent than the hydrochloride salt.
-
Chloro Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity. However, it is also hydrophobic, which can decrease aqueous solubility. The precise effect of a chloro substituent can be complex and context-dependent, sometimes leading to unpredictable changes in solubility.[7]
-
Methyl Group: The methyl group is a non-polar, hydrophobic substituent. Its presence is generally expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.[8]
The interplay of these substituents with the polar hydrochloride group results in a molecule with distinct hydrophilic and hydrophobic regions, influencing its interactions with various solvents.
The Principle of "Like Dissolves Like"
Based on the structural analysis, we can formulate general solubility predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the hydrochloride salt, this compound is expected to exhibit its highest solubility in these solvents. These solvents can engage in hydrogen bonding and effectively solvate both the cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents, which possess high dielectric constants and can solvate ions, although they lack the hydrogen-bond donating ability of protic solvents.[9]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is predicted to be low in these solvents due to their inability to stabilize the ionic nature of the hydrochloride salt.[6]
Experimental Determination of Thermodynamic (Equilibrium) Solubility
To obtain definitive and reliable solubility data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for measuring equilibrium solubility.[10] This method determines the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[2]
The Distinction: Thermodynamic vs. Kinetic Solubility
It is crucial to differentiate between thermodynamic and kinetic solubility.[1][10]
-
Thermodynamic Solubility: Represents the true equilibrium state where the dissolved solute is in equilibrium with the undissolved solid. It is a fundamental, intrinsic property of the compound in a given solvent at a specific temperature and pressure.[1]
-
Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[2][11] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[11]
For accurate characterization and in-depth studies, determining the thermodynamic solubility is paramount.
Detailed Protocol: The Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (of known purity)
-
High-purity solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method. Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or LC-MS method.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
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3-Chloro-4-methylphenylhydrazine hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methylphenylhydrazine Hydrochloride
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 54812-56-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific principles that govern safe laboratory practices with this compound. Our focus is on creating a self-validating system of safety, grounded in authoritative data and practical experience.
Compound Profile and Hazard Identification
This compound is a substituted hydrazine derivative, a class of compounds known for its utility in organic synthesis, particularly in the formation of heterocyclic structures like indoles (a common motif in pharmaceuticals).[1] However, the very reactivity that makes it valuable also necessitates stringent safety controls. Hydrazine derivatives can possess significant toxicological properties, and this compound is no exception.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding a compound's physical characteristics. These properties dictate storage conditions, appropriate handling techniques, and potential environmental fate.
| Property | Value | Source |
| CAS Number | 54812-56-5 | [2][3][4] |
| Molecular Formula | C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂) | [4] |
| Molecular Weight | 193.07 g/mol | [4] |
| Appearance | Solid / Powder | [4] |
| Melting Point | 247 °C (decomposes) | [2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance.[2][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The primary hazards are acute toxicity through all major routes of exposure (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory system.[2] This profile is common for reactive aromatic amines and hydrazines, where the molecule can interfere with biological processes upon absorption and cause local tissue damage upon contact.
Caption: GHS hazard overview for the compound.
Exposure Control and Personal Protective Equipment (PPE)
Given the compound's hazard profile, preventing exposure is the cornerstone of its safe use. This is achieved through a combination of engineering controls and a multi-layered PPE strategy. The principle of causality here is simple: if the chemical cannot enter the body or contact sensitive tissues, it cannot cause harm.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood provides primary containment, preventing the inhalation of fine dust particles and any vapors from solutions.[8]
-
Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.[8][9]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
-
Safety Infrastructure: An eyewash station and a safety shower must be immediately accessible in the work area.[8][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense. The selection of appropriate PPE must be deliberate and based on the specific hazards.[11][12]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[8][9] Double-gloving (wearing two pairs of gloves) is recommended. The outer glove takes the primary contamination, and the inner glove provides protection during the removal of the outer pair. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[6]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[13] Due to the severe irritation potential, a face shield worn over safety goggles is required when handling larger quantities or when there is a significant risk of splashing.[10]
-
Skin and Body Protection: A flame-resistant lab coat is standard. For operations with a higher risk of spills, a chemical-resistant apron or impervious coveralls should be worn.[9][13] Protective boots may be required depending on the scale of the operation.[9]
-
Respiratory Protection: When engineering controls (i.e., the fume hood) are functioning correctly, respiratory protection is not typically required. However, in the event of a spill, a power failure, or other emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (or a self-contained breathing apparatus) must be used.[8][13][14]
Caption: Core safety controls for handling the compound.
Laboratory Handling and Storage Protocols
Adherence to a strict, validated protocol is essential for mitigating risk. The following steps provide a framework for the safe lifecycle of the compound within a laboratory setting.
Safe Handling and Weighing Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper, secondary containers). Don PPE as described in Section 2.2.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure. Use weigh paper or a tared container. Avoid creating dust clouds by handling the solid gently.[15]
-
Dispensing: If transferring the solid, use a spatula. Never pour the solid directly from the primary container, as this can generate dust.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent in the reaction vessel. Do not add solvent to the bulk solid. This should be done with stirring to prevent clumping and splashing.
-
Cleanup: After weighing, carefully fold the weigh paper and dispose of it as hazardous waste. Decontaminate the spatula and the balance area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure or reaction.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[6][8]
-
Location: Store in a dry, cool, and well-ventilated place, away from incompatible materials.[6][8][16] A locked cabinet or a designated, controlled-access area is recommended.[7][17]
-
Incompatibilities: Avoid storage near strong oxidizing agents.[10][15] Contact with strong oxidizers can lead to vigorous or explosive reactions, a known hazard for many hydrazine derivatives.
Stability and Reactivity
The compound is stable under recommended storage conditions.[10] However, it may decompose upon heating, particularly at its melting point.[2][14] Hazardous decomposition products can include toxic and corrosive gases such as:
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures before beginning work.
First-Aid Measures
The immediate goal of first aid is to remove the individual from exposure and decontaminate them as quickly as possible.
-
Inhalation: Immediately move the person to fresh air.[6][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][10][15] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[6][16] Seek immediate medical attention.[10]
Accidental Release Measures
-
Evacuate: Evacuate all non-essential personnel from the spill area.[10][13]
-
Ventilate: Ensure the area is well-ventilated (fume hood must be on).[9]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[9][13] Do not let the chemical enter drains.[9][13]
-
Cleanup (Solid Spill): Wearing full PPE, gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][15] Avoid actions that generate dust.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Waste: All cleanup materials must be disposed of as hazardous waste.
Caption: Decision tree for emergency response procedures.
Waste Disposal
All waste containing this compound, whether it is excess solid, contaminated materials, or solutions, must be treated as hazardous waste.
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Procedure: Dispose of the waste through a licensed professional waste disposal service.[6][15] Do not attempt to dispose of it in the regular trash or down the sink. Adhere to all federal, state, and local environmental regulations.[8]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and meticulous adherence to established protocols. By understanding the scientific basis for these procedures—from the compound's inherent toxicity to the protective mechanisms of PPE and engineering controls—researchers can effectively manage risk and ensure a safe laboratory environment. This guide serves as a foundational resource, but it must be supplemented by institution-specific training and a commitment to vigilant safety practices.
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Chemsrc. 3-chloro-4-fluorophenylhydrazine | CAS#:84282-78-0. [Link]
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A Senior Application Scientist's Guide to 3-Chloro-4-methylphenylhydrazine hydrochloride: Synthesis, Mechanisms, and Therapeutic Potential
Abstract
As a pivotal reagent in modern synthetic chemistry, 3-Chloro-4-methylphenylhydrazine hydrochloride offers a unique combination of substituents that provide both steric and electronic influence over chemical reactions. This guide provides an in-depth exploration of its core applications, focusing primarily on its role in the Fischer indole synthesis for the creation of complex heterocyclic scaffolds. We will dissect the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, and discuss the broader implications for drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: Compound Profile and Safety
This compound is a substituted aromatic hydrazine that serves as a critical intermediate in the synthesis of various organic compounds, most notably indole derivatives.[1][2] The presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring significantly influences the regioselectivity and outcome of cyclization reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54812-56-5 | [4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [4] |
| Molecular Weight | 193.07 g/mol | [4] |
| Appearance | Solid / Powder | [5] |
| Melting Point | ~233°C (with decomposition) | [4] |
| Purity | Typically ≥97% | [4] |
1.1. Critical Safety Considerations
As with all hydrazine derivatives, this compound must be handled with care. It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[6][7][8]
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9] Ensure a safety shower and eye wash station are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10] A face shield may be required for larger scale operations.[6]
-
Handling: Avoid creating dust.[7] Keep away from heat, sparks, and open flames.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash thoroughly with soap and water.[7] If inhaled, move the individual to fresh air.[7] In all cases of exposure, seek immediate medical attention.[8]
The Cornerstone Application: Fischer Indole Synthesis
The most prominent application of this compound is in the Fischer indole synthesis, a powerful and historic reaction for creating the indole nucleus.[11][12] This reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone.[13] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[3][11]
2.1. The Robinson Mechanism: A Step-by-Step Dissection
The accepted mechanism for the Fischer indole synthesis, proposed by Robinson, is a sequence of acid-catalyzed transformations.[3][13] The choice of acid is critical; both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective catalysts.[11][13]
The key steps are:
-
Phenylhydrazone Formation: The reaction begins with the condensation of 3-Chloro-4-methylphenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding phenylhydrazone intermediate.[14]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[11]
-
[14][14]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, electrocyclic[14][14]-sigmatropic rearrangement. This is the crucial C-C bond-forming step and is often rate-determining.[3][11]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[11]
-
Ammonia Elimination: Finally, under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[13]
Caption: Mechanism of the Fischer Indole Synthesis.
Role in Drug Discovery and Development
The strategic placement of the chloro and methyl groups on the phenylhydrazine precursor allows for the synthesis of specifically substituted indoles, which are key intermediates in the development of therapeutic agents. Chlorine, in particular, is a vital element in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[15][16] The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[15]
Substituted indoles derived from this reagent are scaffolds for compounds with potential anti-inflammatory, analgesic, and anticancer activities.[17][18] For instance, analogs of the anti-inflammatory drug Indomethacin have been prepared via Fischer indole synthesis using appropriately substituted phenylhydrazines.[17] The ability to generate a library of diverse indole structures by varying the starting ketone or aldehyde makes this reagent a powerful tool in lead optimization campaigns.
Field-Tested Experimental Protocol
The following protocol is a representative example of a Fischer indole synthesis using this compound. This procedure is adapted from established methodologies for synthesizing substituted indoles.[19]
Objective: To synthesize 6-chloro-5,7-dimethyl-1,2,3,4-tetrahydrocarbazole from this compound and 2-methylcyclohexanone.
4.1. Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity |
| 3-Chloro-4-methylphenylhydrazine HCl | 54812-56-5 | 193.07 | 1.89 mmol |
| 2-Methylcyclohexanone | 583-60-8 | 112.17 | 1.89 mmol |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~5 mL |
| Sodium Hydroxide (1M aq.) | 1310-73-2 | 40.00 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 mmol) and glacial acetic acid (~5 mL).
-
Addition of Ketone: Add 2-methylcyclohexanone (1.89 mmol) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup - Neutralization: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing water (~100 mL). Neutralize the acidic solution by slowly adding 1M sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel to yield the final product.[19]
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Future Outlook and Research Directions
The utility of this compound extends beyond traditional Fischer indole synthesis. Modern advancements, such as one-pot, multi-component reactions, are expanding its application.[20] For example, protocols that generate the hydrazone intermediate in situ from nitriles and organometallic reagents before proceeding with the Fischer cyclization offer increased efficiency.[20] Furthermore, its use in the synthesis of novel heterocyclic systems and as a fragment in fragment-based drug design represents a promising avenue for future research. The continued exploration of this versatile building block is poised to yield new molecular entities with significant therapeutic potential.
References
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Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Available from: [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Organic letters, 8(24), 5633–5636. Available from: [Link]
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Gomaa, M. A. M. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(43), 25054-25079. Available from: [Link]
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Al-Gazzar, M. G., et al. (2015). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie, 348(11), 790-801. Available from: [Link]
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Jaunzems, J., et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 27(19), 6608. Available from: [Link]
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El-Mekabaty, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54084. Available from: [Link]
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Chemsrc. (n.d.). 3-Chloro Phenyl Hydrazine Hydrochloride. Available from: [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]
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Gangar, C., et al. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available from: [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 123-154. Available from: [Link]
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A Senior Application Scientist's Guide to 3-Chloro-4-methylphenylhydrazine Hydrochloride: A Versatile Building Block for High-Value Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In the landscape of synthetic chemistry, certain starting materials distinguish themselves not by their complexity, but by their profound utility and versatility. 3-Chloro-4-methylphenylhydrazine hydrochloride is one such cornerstone reagent. Its deceptively simple structure—a phenylhydrazine core adorned with a chloro and a methyl group—belies its power to unlock a vast array of complex heterocyclic scaffolds. These scaffolds, particularly indoles, pyrazoles, and pyridazines, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3]
This guide moves beyond a simple recitation of reactions. As field-experienced scientists, we understand that true mastery lies in understanding the why—the causality behind procedural steps, the mechanistic nuances that govern success, and the strategic foresight required to leverage a building block to its full potential. Herein, we present a technical exploration of this compound, grounded in established protocols and mechanistic understanding, to empower researchers in their quest for novel molecular architectures.
Section 1: Foundational Knowledge and Safe Handling
Before any synthesis, a comprehensive understanding of the reagent's properties and hazards is paramount. Trustworthiness in the lab begins with safety.
1.1 Chemical Identity
-
Compound Name: this compound
-
CAS Number: 135430-21-4
-
Molecular Formula: C₇H₁₀Cl₂N₂
-
Molecular Weight: 193.08 g/mol
-
Appearance: Off-white to light brown crystalline powder
1.2 Critical Safety Protocols
This compound is a potent chemical that demands rigorous safety measures. The hydrochloride salt form enhances stability and water solubility but does not mitigate its inherent toxicity.
Hazard Profile Summary: [4]
-
Toxicity: Toxic if swallowed or in contact with skin and harmful if inhaled.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Carcinogenicity: Suspected of causing cancer.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
Self-Validating Handling Workflow: Every step is designed to minimize exposure and ensure operator safety.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): A standard ensemble is insufficient. The required PPE includes:
-
Gloves: Nitrile or neoprene gloves, double-gloved when handling the solid.
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[5]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Dispensing: Use tools (spatulas, weigh boats) dedicated to this reagent to avoid cross-contamination. Weigh the required amount directly in the fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents.[6] The storage area should be accessible only to authorized personnel.[4]
-
Spill & Waste: In case of a spill, avoid generating dust.[5] Collect material with a suitable absorbent and place it in a sealed container for hazardous waste disposal. Dispose of contents and container to an approved waste disposal plant.[6]
First Aid Imperatives: [4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Section 2: The Fischer Indole Synthesis: Crafting the 6-Chloro-7-methylindole Core
The Fischer indole synthesis is arguably the most powerful application of arylhydrazines, providing direct access to the indole nucleus, a cornerstone of countless natural products and pharmaceuticals.[1][8]
2.1 The Principle: An Acid-Catalyzed Cascade
Discovered by Hermann Emil Fischer in 1883, this reaction transforms an arylhydrazine and a ketone or aldehyde into an indole under acidic conditions.[9] The reaction is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement.
2.2 Mechanistic Causality: Why It Works
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The choice of a strong acid catalyst (Brønsted or Lewis) is critical as it drives several key steps.[8][10]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3-chloro-4-methylphenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is often the rate-determining step and is facilitated by the acidic medium.
-
[5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the crucial C-C bond-forming step, establishing the core structure of the final product.
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular attack of the amine onto the imine carbon forms an aminal.
-
Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of ammonia from the aminal, leading to the formation of the stable, aromatic indole ring.[11]
// Nodes Start [label="3-Chloro-4-methylphenylhydrazine HCl\n+ Ketone/Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Tautomerization\nto Enamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="[5][5]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization &\nAmmonia Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="6-Chloro-7-methyl-substituted\nIndole", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Hydrazone [label="Acid Catalyst\n(e.g., H₂SO₄, AcOH)"]; Hydrazone -> Enamine [label="Protonation"]; Enamine -> Rearrangement [label="Heat"]; Rearrangement -> Cyclization [label="Aromatization"]; Cyclization -> End [label="Final Product"]; } caption [label="Workflow for the Fischer Indole Synthesis.", shape=plaintext, fontcolor="#202124"]; }
2.3 Field-Proven Experimental Protocol: Synthesis of 6-Chloro-2,3,7-trimethyl-1H-indole
This protocol is a representative example using butan-2-one as the carbonyl partner.
-
Reagents:
-
This compound (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of hydrazine) and stir to dissolve.
-
Addition: Add butan-2-one dropwise to the stirred solution at room temperature. An initial exothermic reaction and color change may be observed as the hydrazone forms in situ.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and any remaining salts, followed by a cold, minimal amount of ethanol or hexane to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Section 3: Pyrazole Synthesis: Constructing Five-Membered Bioactive Rings
Pyrazoles are another class of heterocycles with immense pharmacological importance, found in drugs like Celecoxib.[12] The reaction of hydrazines with 1,3-dicarbonyl compounds is the most direct and common route to this scaffold.[12][13]
3.1 The Principle: Cyclocondensation with a 1,3-Dicarbonyl Partner
The synthesis relies on the double nucleophilic character of the hydrazine group reacting with the two electrophilic carbonyl carbons of a 1,3-diketone, followed by dehydration to form the aromatic pyrazole ring.
3.2 Causality and Regioselectivity
When an unsymmetrical 1,3-diketone is used, the potential for two regioisomeric products exists. The reaction of a substituted phenylhydrazine, like our building block, proceeds via initial condensation at one carbonyl, followed by cyclization. The regioselectivity is often governed by the relative reactivity of the two carbonyl groups; the less sterically hindered carbonyl typically reacts first with the terminal nitrogen (-NH₂) of the hydrazine.
// Nodes Start [label="3-Chloro-4-methylphenylhydrazine HCl\n+ 1,3-Diketone", fillcolor="#FFFFFF", fontcolor="#202124"]; Condensation [label="Initial Condensation\n(Hydrazone formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration &\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="1-Aryl-3,5-disubstituted\nPyrazole", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Condensation [label="Solvent (e.g., EtOH)\nOptional Acid/Base catalyst"]; Condensation -> Cyclization [label="Attack of -NH- on second C=O"]; Cyclization -> Dehydration [label="Heat"]; Dehydration -> End [label="Final Product"]; } caption [label="General workflow for Pyrazole synthesis.", shape=plaintext, fontcolor="#202124"]; }
3.3 Field-Proven Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
-
Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
-
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound in ethanol. If using the hydrochloride salt, adding a mild base like sodium acetate can be beneficial to free the hydrazine, but often the reaction proceeds well in a slightly acidic medium like acetic acid.
-
Addition: Add acetylacetone to the solution.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture. If the product crystallizes upon cooling, it can be isolated by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure pyrazole derivative.
-
Table 1: Representative Reaction Conditions for Pyrazole Synthesis
| Carbonyl Partner | Catalyst/Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acetylacetone | Acetic Acid | Reflux | 3 | 85-95 |
| Ethyl Acetoacetate | Ethanol | Reflux | 6 | 70-85 (Pyrazolone) |
| Dibenzoylmethane | Acetic Acid/Ethanol | Reflux | 4 | 80-90 |
Section 4: Access to Pyridazine and Pyridazinone Scaffolds
Pyridazines and their oxidized counterparts, pyridazinones, are six-membered heterocycles containing two adjacent nitrogen atoms. They are prevalent in medicinal chemistry, with applications as cardiovascular and antiviral agents.[14][15]
4.1 The Principle: Building the Six-Membered Ring
The synthesis of these heterocycles typically involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a γ-ketoacid (or its ester equivalent) to form the pyridazine or pyridazinone ring, respectively.
4.2 Field-Proven Experimental Protocol: General Synthesis of a Pyridazinone Derivative
-
Reagents:
-
This compound (1.0 eq)
-
A suitable γ-ketoacid (e.g., levulinic acid) (1.0 eq)
-
Solvent (e.g., Acetic Acid, Ethanol, or Toluene with a Dean-Stark trap)
-
-
Methodology:
-
Setup: Combine the hydrazine and the γ-ketoacid in a round-bottom flask equipped with a reflux condenser.
-
Solvent: Add the chosen solvent. Acetic acid often serves as both solvent and catalyst.
-
Reaction: Heat the mixture to reflux for 4-12 hours. If using toluene, a Dean-Stark trap is used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation: The resulting crude product is often an oil or a solid. It can be triturated with a non-polar solvent like ether or hexane to induce crystallization.
-
Purification: Further purification is achieved through recrystallization or column chromatography. The resulting pyridazinone can be a versatile intermediate for further functionalization, for instance, through chlorination with POCl₃ to enable nucleophilic substitution reactions.[14][16]
-
// Nodes Start [label="3-Chloro-4-methylphenylhydrazine HCl\n+ γ-Ketoacid", fillcolor="#FFFFFF", fontcolor="#202124"]; Condensation [label="Hydrazone Formation\nat Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Amide Formation\n(Lactamization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pyridazinone Product", fillcolor="#FFFFFF", fontcolor="#202124"]; Functionalization [label="Further Reactions\n(e.g., Chlorination)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Condensation [label="Heat, Acid Catalyst"]; Condensation -> Cyclization [label="Dehydration"]; Cyclization -> Product; Product -> Functionalization [label="e.g., POCl₃"]; } caption [label="Pathway to Pyridazinones and derivatives.", shape=plaintext, fontcolor="#202124"]; }
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the principle that strategic substitution on a simple core can provide access to immense chemical diversity. Through well-established, mechanistically understood reactions like the Fischer indole synthesis and cyclocondensations, it serves as a reliable and efficient gateway to indoles, pyrazoles, and pyridazinones. The specific substitution pattern—a chloro group at position 3 and a methyl group at position 4—offers unique electronic and steric properties that can be exploited to fine-tune the biological activity of the resulting heterocyclic products. For the medicinal chemist and the synthetic researcher, mastering the application of this reagent is not just about adding another tool to the toolbox; it is about unlocking a direct and robust path to molecules of significant scientific and therapeutic value.
References
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Abdellatif, K. R. A., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(10), 1289. [Online] Available at: [Link]
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Organic Syntheses, (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [Online] Available at: [Link]
-
PrepChem.com, (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine. [Online] Available at: [Link]
-
Universidade do Minho, (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Online] Available at: [Link]
-
Gulea, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7056. [Online] Available at: [Link]
-
Kumar, R., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(47), 26868-26875. [Online] Available at: [Link]
-
Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Online] Available at: [Link]
-
ResearchGate, (n.d.). Various methods for the synthesis of pyrazole. [Online] Available at: [Link]
-
Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Online] Available at: [Link]
-
Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(1), 14-30. [Online] Available at: [Link]
-
Sharma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Online] Available at: [Link]
-
Wikipedia, (n.d.). Fischer indole synthesis. [Online] Available at: [Link]
-
Shagufta, & Ahmad, I. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 21(29), 2627-2656. [Online] Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Online] Available at: [Link]
- Google Patents, (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Kumar, S., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry, 183, 111721. [Online] Available at: [Link]
-
Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54148. [Online] Available at: [Link]
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- 16. mdpi.com [mdpi.com]
Methodological & Application
detailed protocol for Fischer indole synthesis using 3-Chloro-4-methylphenylhydrazine hydrochloride
Introduction
The Fischer indole synthesis, a venerable and remarkably versatile reaction in the arsenal of organic chemists, has been a cornerstone for the construction of the indole nucleus for over a century.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone provides a direct and efficient route to a wide array of substituted indoles.[3] The indole motif is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[2][4]
Reaction Mechanism and Rationale
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations.[1][2] The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction commences with the condensation of 3-chloro-4-methylphenylhydrazine hydrochloride with acetone to form the corresponding hydrazone. This initial step is typically reversible and driven forward by the removal of water.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new C-C bond.[1]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.[2]
The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenylhydrazine ring influences the reactivity and regioselectivity of the cyclization. The selection of a strong acid catalyst is crucial to facilitate the key rearrangement step.
Experimental Protocol: Synthesis of 6-Chloro-7-methylindole
This protocol details the synthesis of 6-chloro-7-methylindole from this compound and acetone.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Acetone | ACS Reagent Grade | Fisher Chemical |
| Polyphosphoric acid (PPA) | Laboratory Grade | Alfa Aesar |
| Ethyl acetate | HPLC Grade | VWR Chemicals |
| Hexanes | ACS Reagent Grade | EMD Millipore |
| Saturated sodium bicarbonate solution | Laboratory Grade | - |
| Anhydrous sodium sulfate | Anhydrous, granular | Acros Organics |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Glass column for chromatography | - | - |
| Thin-layer chromatography (TLC) plates (silica gel) | - | - |
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. [6] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][7]
-
Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.
-
Acetone is a flammable liquid. Keep away from open flames and heat sources.
-
The reaction should be performed in a well-ventilated fume hood at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g).
-
Add an excess of acetone (10 eq, e.g., 15 mL).
-
Carefully add polyphosphoric acid (PPA) (approximately 5 times the weight of the hydrazine, e.g., 25 g) to the flask. The addition of PPA is exothermic, so it should be done slowly and with cooling if necessary.
-
-
Reaction:
-
Attach a reflux condenser to the flask and begin stirring the mixture.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (eluent: 10% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the indole product should appear.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a beaker with stirring. This will hydrolyze the PPA.
-
Neutralize the acidic aqueous mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be approximately 7-8.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-chloro-7-methylindole as a solid.
-
Workflow Diagram
Caption: Workflow for the synthesis of 6-chloro-7-methylindole.
Expected Results and Characterization
The expected product, 6-chloro-7-methylindole, should be a white to brown solid.[6] The yield of the reaction can vary but is expected to be in the moderate to good range based on similar Fischer indole syntheses.
The structure of the synthesized 6-chloro-7-methylindole can be confirmed by standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole protons. The aromatic protons will appear in the range of δ 7.0-7.6 ppm. The methyl group at the 7-position will likely appear as a singlet around δ 2.3-2.5 ppm, and the C2-H of the indole ring will be a singlet around δ 6.3-6.5 ppm. The NH proton will appear as a broad singlet at a higher chemical shift (δ 8.0-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the indole structure. The chemical shifts will be influenced by the electron-withdrawing chlorine and electron-donating methyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₉H₈ClN, MW: 165.62 g/mol ).[6] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient heating or reaction time. Inactive catalyst. | Ensure the reaction temperature is maintained at 80-90 °C. Extend the reaction time and monitor by TLC. Use fresh polyphosphoric acid. |
| Formation of multiple products (isomers) | Incomplete reaction or side reactions. | Optimize the reaction conditions (temperature, time, and catalyst amount). Ensure proper work-up and neutralization to prevent acid-catalyzed side reactions during extraction. |
| Difficulty in purification | Product co-elutes with impurities. Product is unstable on silica gel. | Use a different solvent system for column chromatography. Consider using a less acidic stationary phase like neutral alumina. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be attempted. |
| Dark-colored crude product | Decomposition of starting material or product. | Ensure the reaction temperature does not exceed the recommended range. Minimize the exposure of the reaction mixture and product to air and light. |
Conclusion
This application note provides a comprehensive and detailed protocol for the Fischer indole synthesis of 6-chloro-7-methylindole. By understanding the underlying mechanism and carefully following the experimental procedure, researchers can successfully synthesize this valuable indole derivative. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis and purification process.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. [Link]
Sources
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 6-CHLORO-7-METHYLINDOLE | 57817-09-1 [amp.chemicalbook.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: A Step-by-Step Guide for the Synthesis of Substituted Indoles
<
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the amino acid tryptophan and blockbuster drugs like Indomethacin.[1][2] The ability to synthesize substituted indoles with precision is therefore a critical skill for researchers in drug development and organic synthesis. This guide provides a detailed, experience-driven overview of both classical and modern methods for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings of these reactions, offering practical, step-by-step protocols and insights to navigate the complexities of indole synthesis.
Section 1: Classical Approaches to Indole Synthesis
For over a century, a set of named reactions has formed the foundation of indole synthesis. These methods, while sometimes requiring harsh conditions, are robust and continue to be widely used.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known method for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[3][4][5]
Causality and Experimental Choices: The choice of acid catalyst is crucial. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are commonly employed.[3][4] The acid's role is to protonate the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, the pivotal bond-forming step. The strength and type of acid can significantly impact the reaction rate and yield, and must be chosen based on the electronic properties of the substrates. For example, electron-rich phenylhydrazines often require milder conditions. Heating is typically necessary to overcome the activation energy of the rearrangement and subsequent cyclization/aromatization steps.[4]
Mechanistic Diagram: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Protocol 1: Synthesis of 2-Phenylindole (Fischer)
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) in ethanol. Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 1 hour. The product phenylhydrazone will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Cyclization: Place the dried phenylhydrazone (1.0 eq) in a flask equipped with a reflux condenser. Add polyphosphoric acid (PPA) (10x the weight of the hydrazone).
-
Heat the mixture to 120-140 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will precipitate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford pure 2-phenylindole.
Other Notable Classical Syntheses
While the Fischer synthesis is a workhorse, other classical methods offer alternative pathways to differently substituted indoles.
-
Madelung Synthesis (1912): This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[6] It is particularly useful for preparing 2-alkylindoles, which can be difficult to access via other methods.[6] The reaction requires a strong base (e.g., sodium or potassium alkoxides) and high temperatures (200-400 °C), limiting its functional group tolerance.[6] Recent modifications have aimed to reduce the harshness of these conditions.[7][8]
-
Reissert Synthesis (1897): This synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate, followed by a reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[9][10][11] The reduction is typically achieved using reagents like zinc in acetic acid or ferrous sulfate and ammonia.[9][10][12]
-
Gassman Synthesis (1973): This one-pot procedure synthesizes 3-thioalkyl-substituted indoles from an aniline and a ketone bearing a thioether substituent.[13][14] The key steps involve N-chlorination of the aniline, addition to the keto-thioether to form a sulfonium salt, and a base-induced[3][15]-sigmatropic rearrangement.[13][14][16] The thiomethyl group can be easily removed with Raney nickel if the 3-unsubstituted indole is desired.[13]
Section 2: Modern Palladium-Catalyzed Indole Syntheses
The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and access to a wider array of complex structures.[17]
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[18][19][20]
Causality and Experimental Choices: The Larock synthesis is a domino reaction where the palladium catalyst orchestrates several steps in one pot.[19] The cycle begins with the oxidative addition of Pd(0) to the o-haloaniline. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is critical. While early procedures were ligand-free, the use of bulky phosphine ligands (e.g., PPh₃, P(t-Bu)₃) can improve reaction efficiency and allow for the use of less reactive o-chloroanilines.[18][19] A base (e.g., K₂CO₃, NaOAc) is required to neutralize the HX generated during the reductive elimination step that closes the indole ring. The solvent choice (e.g., DMF, NMP) is typically a polar aprotic solvent to facilitate the reaction at elevated temperatures (60-130 °C).[19]
Mechanistic Diagram: Larock Indole Synthesis
Caption: Catalytic cycle of the Larock Indole Synthesis.
Other Key Palladium-Catalyzed Methods
-
Buchwald-Hartwig Amination: While primarily known for intermolecular C-N bond formation, this reaction can be applied intramolecularly to synthesize indoles and related heterocycles like carbazoles.[21] A modern variant of the Fischer synthesis also uses a Buchwald-Hartwig coupling to first form the N-arylhydrazone, which then undergoes the classical acid-catalyzed cyclization.[3][21][22] This expands the scope to aryl bromides and avoids the need to handle potentially unstable arylhydrazines.[3][22]
-
Heck Reaction: The intramolecular Heck reaction provides a route to indoles by cyclizing N-allyl-2-haloanilines.[23][24][25] This method is effective for constructing the five-membered ring of the indole nucleus.
-
Sonogashira Coupling: A domino Sonogashira coupling followed by cyclization is a powerful strategy.[26][27] This one-pot process typically involves coupling an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate to form the indole.[26][28][29]
Section 3: Comparative Analysis of Synthesis Methods
Choosing the right synthetic route depends on the desired substitution pattern, available starting materials, and functional group tolerance.
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Strong Acid (Brønsted or Lewis) | Widely applicable, reliable, cost-effective starting materials.[3] | Harsh conditions (acid, heat), limited functional group tolerance, regioselectivity issues with unsymmetrical ketones.[30] |
| Madelung | N-acyl-o-toluidine | Strong Base (e.g., NaOEt) | Good for 2-alkylindoles.[6] | Very harsh conditions (high temp), poor functional group tolerance.[6] |
| Reissert | o-nitrotoluene, Diethyl oxalate | Base, Reducing Agent (e.g., Zn/HOAc) | Utilizes readily available starting materials. | Multi-step, moderate yields.[9] |
| Gassman | Aniline, α-Thio ketone | tBuOCl, Base | One-pot synthesis, provides 3-thioalkylindoles.[13][14] | Electron-rich anilines may fail.[13] |
| Larock | o-Haloaniline, Alkyne | Pd catalyst, Base | Excellent functional group tolerance, high regioselectivity, mild conditions.[18][19] | Requires pre-functionalized starting materials, cost of Pd catalyst. |
| Buchwald | o-Haloaniline derivative | Pd catalyst, Ligand, Base | Very broad scope, high functional group tolerance, mild conditions.[31][32] | Ligand sensitivity, catalyst cost. |
Section 4: Detailed Experimental Protocol (Modern Synthesis)
Protocol 2: Synthesis of 1-Benzyl-2-phenyl-1H-indole (Larock)
This protocol is a representative example of a palladium-catalyzed indole synthesis.
Experimental Workflow Diagram
Caption: General experimental workflow for Larock Indole Synthesis.
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Reagent Addition: Add N-benzyl-2-iodoaniline (1.0 eq) and 1,2-diphenylacetylene (1.1 eq) to the tube, followed by anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-2-phenyl-1H-indole.
Section 5: Troubleshooting and Field-Proven Insights
-
Fischer Synthesis: If aromatization is incomplete (evidenced by the presence of an indolenine intermediate), extending the reaction time or increasing the temperature may be necessary. For substrates sensitive to strong acids, milder catalysts like p-toluenesulfonic acid can be effective.
-
Palladium-Catalyzed Reactions: The primary challenge is often catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). If a reaction is sluggish, consider a different phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can often improve the efficiency of the oxidative addition and reductive elimination steps.
-
Purification: Many indole products are fluorescent under UV light, which aids in their visualization on TLC plates. However, some N-substituted indoles can be oils, necessitating careful column chromatography for purification.
By understanding the causality behind the reaction conditions and having robust protocols, researchers can effectively synthesize a wide array of substituted indoles for applications in drug discovery and materials science.
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3-Chloro-4-methylphenylhydrazine hydrochloride in the synthesis of anti-inflammatory agents
Topic: Strategic Synthesis of Novel Anti-inflammatory Agents via Fischer Indolization of 3-Chloro-4-methylphenylhydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: The Indole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis and autoimmune disorders.[1] A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the synthesis of pro-inflammatory prostaglandins.[2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) are common, the search for more selective and potent agents with improved safety profiles is a perpetual goal in medicinal chemistry.
The indole nucleus is a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds and pharmaceuticals.[4] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets. In the context of inflammation, indole derivatives have been successfully developed as potent anti-inflammatory agents.[5]
The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most powerful methods for constructing the indole ring system.[6][7] This reaction facilitates the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, offering a direct route to a diverse array of substituted indoles.[8]
This application note provides a comprehensive guide to leveraging this compound in the Fischer indole synthesis to generate novel, substituted indole compounds. We will explore the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline a workflow for subsequent biological evaluation, thereby furnishing researchers with the foundational knowledge to explore this chemical space for next-generation anti-inflammatory agents.
Part I: The Underlying Science - Mechanism and Rationale
The Biological Target: Cyclooxygenase (COX) and Inflammation
The rationale for synthesizing novel indole compounds as anti-inflammatory agents is grounded in the well-established role of COX enzymes. The conversion of arachidonic acid into prostaglandins, which are critical mediators of pain and inflammation, is catalyzed by two main COX isoforms: COX-1 and COX-2.[9]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors.[10] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[2][10]
Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy, as it promises to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][11]
The Chemical Transformation: Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a cascade reaction that elegantly transforms relatively simple precursors into the complex indole architecture. The choice of acid catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[5][6]
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of 3-chloro-4-methylphenylhydrazine with a ketone or aldehyde partner to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').
-
[11][11]-Sigmatropic Rearrangement: Following protonation, a concerted, pericyclic[11][11]-sigmatropic rearrangement occurs. This is the crucial C-C bond-forming step and is often the rate-determining step of the reaction.[12]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a cyclic aminal.
-
Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by deprotonation to yield the final, energetically favorable aromatic indole.[7]
Part II: Experimental Protocol
Safety First: Handling of Reagents
Proper safety precautions are paramount when handling the required chemicals. This compound and related hydrazine derivatives are classified as hazardous.
| Hazard Category | Precautionary Measures & PPE | First Aid | Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Use only in a chemical fume hood. Avoid generating dust. | Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water. Skin: Flush with plenty of soap and water for 15+ minutes. Inhalation: Move to fresh air. | [13][14][15] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage. | Eyes: Immediately flush with plenty of water for 15+ minutes, lifting eyelids. Seek immediate medical attention. | [13][14][16] |
| Personal Protective Equipment (PPE) | Wear appropriate chemical safety goggles, compatible chemical-resistant gloves (e.g., nitrile), and a lab coat. | N/A | [13][15] |
| Storage & Handling | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | N/A | [13][14] |
General Protocol: Synthesis of 6-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole
This protocol details a representative Fischer indole synthesis using this compound and cyclohexanone. This procedure can be adapted for other enolizable ketones or aldehydes.
Materials & Equipment:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid (or other suitable acid catalyst like polyphosphoric acid)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (e.g., 10 mmol, 1 equivalent) and glacial acetic acid (30-40 mL).
-
Reagent Addition: While stirring, add cyclohexanone (11 mmol, 1.1 equivalents) to the mixture at room temperature. The choice of a slight excess of the ketone ensures complete consumption of the limiting hydrazine starting material.[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath. Slowly pour the cooled reaction mixture into a beaker of ice water (approx. 200 mL) with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid. Allow the crude product to air-dry.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Drying & Characterization: Dry the purified product under vacuum. The final product, 6-chloro-7-methyl-1,2,3,4-tetrahydrocarbazole, should be characterized to confirm its identity and purity.
Characterization Data (Expected for a Hypothetical Product)
Accurate characterization is essential to validate the successful synthesis of the target indole derivative.
| Technique | Expected Observations for a Substituted Indole Product | Reference |
| ¹H NMR | A broad singlet for the N-H proton (typically > 8.0 ppm). Aromatic protons on the indole ring (6.5-7.8 ppm). Aliphatic protons corresponding to the ketone/aldehyde precursor. A singlet for the methyl group (~2.4 ppm). | [17][18] |
| ¹³C NMR | Resonances for aromatic carbons in the indole core (typically 100-140 ppm). Aliphatic carbons from the precursor. | [19] |
| FT-IR (cm⁻¹) | A characteristic sharp peak for the N-H stretch (approx. 3400-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. | [17] |
| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ corresponding to the exact calculated mass of the target compound. | [17][19] |
| Purity (HPLC) | A single major peak indicating high purity (ideally >98%). | [17][20] |
Part III: Application and Workflow for Biological Screening
The synthesis of a novel compound is the first step. To evaluate its potential as an anti-inflammatory agent, a logical screening workflow must be employed.
Workflow for Discovery and Evaluation
This workflow outlines the progression from chemical synthesis to biological validation.
Protocol Outline: Carrageenan-Induced Paw Edema Assay
This is a standard and widely used in vivo model to assess acute anti-inflammatory activity.[21][22]
-
Acclimatization: House animals (typically rats or mice) under standard laboratory conditions for a week before the experiment.
-
Grouping: Divide animals into groups: a control group (vehicle), a positive control group (a known NSAID like Indomethacin), and test groups for each synthesized indole derivative at various doses.[1]
-
Compound Administration: Administer the test compounds and reference drug orally or via intraperitoneal injection, typically 1 hour before inducing inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume (edema) using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[23]
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of novel 6-chloro-7-methyl-substituted indole derivatives via the Fischer indole synthesis. This application note provides the foundational chemical rationale, a detailed and actionable synthetic protocol, and a clear workflow for subsequent biological evaluation. By systematically modifying the ketone or aldehyde reaction partner, researchers can generate a diverse library of compounds, enabling robust structure-activity relationship (SAR) studies. This strategic approach is well-suited for the discovery of new lead compounds with potential as selective and potent anti-inflammatory agents.
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Application Notes and Protocols for 3-Chloro-4-methylphenylhydrazine hydrochloride in Drug Discovery
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
3-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine that serves as a crucial and versatile starting material in the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are of paramount importance in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] The specific substitution pattern of this reagent—a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring—offers a unique electronic and steric profile that medicinal chemists can leverage to fine-tune the physicochemical and pharmacological properties of target compounds. The primary and most well-documented application of this compound in drug discovery is in the construction of substituted indole scaffolds via the Fischer indole synthesis.[2][3] This application note will provide a detailed exploration of this key reaction, including its mechanism, practical considerations, and detailed experimental protocols. Additionally, we will briefly touch upon its potential use in the synthesis of other bioactive heterocycles, such as pyrazoles.
The Fischer Indole Synthesis: A Cornerstone of Drug Discovery
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely employed methods for the preparation of the indole nucleus.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4] The indole scaffold is a "privileged" structure in drug discovery, appearing in a vast array of natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-migraine agents.[5]
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone from the reaction of this compound with a carbonyl compound.[2][4] The key steps are as follows:
-
Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone. This is typically carried out under mildly acidic conditions.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic catalysis results in the formation of the stable, aromatic indole ring.
Influence of Substituents on the Phenylhydrazine Ring
The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the facility of the Fischer indole synthesis.[3] In the case of this compound:
-
Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group. This decreases the electron density of the phenyl ring, making the key[3][3]-sigmatropic rearrangement step more challenging. Consequently, reactions with chloro-substituted phenylhydrazines often require harsher conditions, such as stronger acids or higher temperatures, and may sometimes result in lower yields compared to their electron-donating group-substituted counterparts.[3]
-
Methyl Group (-CH3): The methyl group is an electron-donating group, which partially counteracts the effect of the chloro group. This can help to facilitate the reaction to some extent.
The interplay of these two substituents makes the prediction of optimal reaction conditions nuanced, often requiring empirical optimization for each specific carbonyl partner.
Application Notes: Synthesis of 6-Chloro-7-methylindole Scaffolds
The use of this compound in the Fischer indole synthesis leads to the formation of indoles with a 6-chloro and 7-methyl substitution pattern. This specific scaffold can be a valuable starting point for the synthesis of novel drug candidates.
Protocol 1: Synthesis of 6-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole from a Cyclic Ketone
This protocol describes a typical Fischer indole synthesis using cyclohexanone as the carbonyl component.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents).
-
Acid Addition: Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC. Reaction times can vary but are typically in the range of 2-4 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product into an organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 6-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole.
-
Protocol 2: Solvent-Free Synthesis of a Substituted Indole from an Acyclic Ketone
This protocol provides an example of a more environmentally friendly, solvent-free approach.[6]
Materials:
-
This compound
-
Acyclic ketone (e.g., propiophenone)
-
p-Toluenesulfonic acid monohydrate or Trichloroacetic acid
-
Test tube
-
Heating source (e.g., sand bath or heating block)
Procedure:
-
Reaction Mixture: In a test tube, thoroughly mix this compound (1.0 equivalent), the acyclic ketone (1.0 equivalent), and the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 3.0 equivalents).
-
Heating: Heat the mixture with swirling at a high temperature (e.g., 250 °C for some substrates, but optimization is necessary) for a short duration (e.g., 1-5 minutes).[6]
-
Work-up:
-
Cool the reaction mixture.
-
Add water to the cooled mixture.
-
Filter the resulting solid.
-
-
Purification:
-
Wash the collected solid with water.
-
Dry the product under vacuum to obtain the analytically pure substituted indole.
-
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis
| Parameter | Protocol 1 (Cyclic Ketone) | Protocol 2 (Acyclic Ketone, Solvent-Free) |
| Solvent | Glacial Acetic Acid | None |
| Catalyst | Glacial Acetic Acid (serves as both) | p-Toluenesulfonic acid or Trichloroacetic acid |
| Temperature | Reflux | High temperature (e.g., 250 °C) |
| Reaction Time | 2-4 hours | 1-5 minutes |
| Work-up | Neutralization and liquid-liquid extraction | Water addition and filtration |
| Environmental Impact | Higher solvent waste | Minimal solvent waste ("Green Chemistry" approach) |
Alternative Applications: Synthesis of Pyrazole Derivatives
While the Fischer indole synthesis is the primary application, substituted phenylhydrazines can also be used to synthesize other important heterocyclic scaffolds, such as pyrazoles. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in a number of approved drugs with a wide range of biological activities, including anti-inflammatory (e.g., Celecoxib), anti-obesity, and anti-cancer properties.[7][8]
The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable precursor.[8][9]
Protocol 3: General Procedure for the Synthesis of a Substituted Pyrazole
This protocol outlines a general approach for the synthesis of a pyrazole derivative from a chalcone, which can be prepared from an appropriate ketone and aldehyde.[10]
Materials:
-
This compound
-
Substituted chalcone (1,3-diaryl-2-propen-1-one)
-
Ethanol
-
Base (e.g., Sodium Acetate) or Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a suitable catalyst. For the synthesis of N-phenyl pyrazolines, a base like sodium acetate can be used. For the synthesis of N-phenyl pyrazoles, a phase transfer catalyst like TBAB may be employed.[10]
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
If a solid precipitates, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its primary application lies in the Fischer indole synthesis to generate 6-chloro-7-methyl-substituted indoles, which are important scaffolds for the development of novel therapeutics. The electron-withdrawing nature of the chloro group necessitates careful optimization of reaction conditions, but also provides a handle for further synthetic transformations and for modulating the biological activity of the final products. The potential for this reagent to be used in the synthesis of other heterocycles, such as pyrazoles, further broadens its utility in drug discovery. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to generate diverse libraries of novel molecules for biological screening.
References
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Wikipedia contributors. (2023, November 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 318-324.
- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press.
- Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.
- Suresh, T., Dhanabal, T., Rameshkumar, N., & Mohan, P. S. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic Chemistry & Process Research.
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- Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-100.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32938-32971.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6545.
- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (2012).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules, 26(16), 4983.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-4-methylphenylhydrazine hydrochloride
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a known driver of many diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and engage in crucial interactions within the kinase active site.[3][4] This document provides a detailed guide for researchers and drug development professionals on the utilization of 3-Chloro-4-methylphenylhydrazine hydrochloride as a strategic starting material for the synthesis of substituted indole scaffolds, which serve as foundational cores for a diverse range of kinase inhibitors. The primary synthetic strategy detailed herein is the venerable yet powerful Fischer indole synthesis, a reliable method for constructing the indole ring system.[5][6] We will elucidate the mechanistic underpinnings of this reaction, provide detailed, step-by-step laboratory protocols for the synthesis and subsequent functionalization of a key indole intermediate, and discuss the broader context of its application in targeting kinases like EGFR and SRC.
Introduction: The Strategic Importance of the Substituted Indole Scaffold
The enduring appeal of the indole scaffold in kinase inhibitor design lies in its structural and electronic versatility. Its planar aromatic system and hydrogen-bonding capabilities make it an ideal anchor for binding within the ATP pocket of various kinases.[3] The strategic introduction of substituents onto this core framework is paramount for achieving both high potency and selectivity against a specific kinase target.
This compound is a particularly valuable precursor. The substituents on the phenyl ring—a chloro group at the 3-position and a methyl group at the 4-position—are directly translated into a 6-chloro-7-methyl substitution pattern on the final indole product. These groups serve several critical functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom influences the reactivity of the indole ring.
-
Steric Guidance and Hydrophobic Interactions: The methyl and chloro groups provide steric bulk and can engage in favorable hydrophobic or halogen-bonding interactions within the target kinase's binding site, enhancing affinity and selectivity.[7][8]
-
Vector for Further Synthesis: Their defined positions provide a predictable substitution pattern, guiding the subsequent elaboration of the scaffold into a final drug candidate.
The primary route to this scaffold from the hydrazine precursor is the Fischer indole synthesis, a reaction that has been a mainstay of heterocyclic chemistry for over a century.[5][6]
The Core Reaction: Mechanistic Insights into the Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that converts an arylhydrazine and an aldehyde or ketone into an indole.[5][6] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction proceeds through several key stages:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.
-
[9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted pericyclic rearrangement, known as a[9][9]-sigmatropic shift (or Cope-like rearrangement), occurs. This is the key bond-forming step that establishes the indole framework.
-
Aromatization: The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia under acidic conditions, leading to the formation of the stable, aromatic indole ring.[5]
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[6][10] The selection often depends on the reactivity of the specific substrates.
Caption: The Fischer Indole Synthesis pathway.
Experimental Protocols: From Precursor to Scaffold
This section provides detailed protocols for the synthesis of a 6-chloro-7-methyl-substituted indole scaffold, a versatile intermediate for kinase inhibitor development.
Protocol 1: Synthesis of 6-Chloro-7-methyl-2,3,4,9-tetrahydro-1H-carbazole
This protocol outlines the direct, one-pot synthesis of a tetrahydrocarbazole, a common indole core, from this compound and cyclohexanone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| This compound | 135525-63-4 | C₇H₁₀Cl₂N₂ | Sigma-Aldrich |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | VWR Chemicals |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | Decon Labs |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | NaHCO₃ | LabChem |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | EMD Millipore |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Acros Organics |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 1 equivalent).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask. Stir the resulting suspension at room temperature. Add cyclohexanone (1.1 equivalents) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure 6-Chloro-7-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Caption: Experimental workflow for indole scaffold synthesis.
Protocol 2: Functionalization via Vilsmeier-Haack Formylation
The synthesized indole scaffold is a platform for further diversification. A common and highly effective strategy is to introduce an aldehyde group at the electron-rich C3 position (if available) or another activated position. This aldehyde is a versatile chemical handle for building out side chains required for kinase interaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| 6-Chloro-7-methyl-indole Scaffold | (From Prot. 1) | C₁₃H₁₄ClN | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Fisher Scientific |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | VWR Chemicals |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 6-Chloro-7-methyl-indole scaffold (1 equivalent) in anhydrous Dichloromethane (DCM) and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice.
-
Hydrolysis: Add a solution of sodium acetate in water and heat the mixture to 60°C for 1 hour to hydrolyze the iminium intermediate.
-
Extraction and Purification: Cool the mixture, extract with DCM, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude aldehyde can be purified by column chromatography.
Caption: Workflow for Vilsmeier-Haack functionalization.
Application in Kinase Inhibitor Design
The indole scaffolds derived from 3-Chloro-4-methylphenylhydrazine are precursors to inhibitors targeting a range of kinases. For example, indole derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and SRC family kinases.[4][9]
-
EGFR/SRC Dual Inhibitors: The development of molecules that can inhibit multiple oncogenic kinases simultaneously is a promising anti-cancer strategy.[9] The 6-chloro-7-methyl-indole core can be elaborated with pharmacophores known to interact with the active sites of both EGFR and SRC. The aldehyde synthesized in Protocol 2, for instance, could be converted via reductive amination to introduce amine-containing side chains that occupy the solvent-exposed region of the kinase ATP pocket.
-
Structure-Activity Relationship (SAR): The chlorine and methyl groups are fixed handles that help anchor the molecule. SAR studies would then focus on diversifying other positions (e.g., from the C3-aldehyde) to optimize interactions with specific amino acid residues in the target kinase, such as the hinge region, the DFG motif, and the gatekeeper residue.[11]
Summary of Key Synthetic Intermediates
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Starting Material | C₇H₁₀Cl₂N₂ | 209.08 |
| 6-Chloro-7-methyl-2,3,4,9-tetrahydro-1H-carbazole | Core Indole Scaffold | C₁₃H₁₄ClN | 219.71 |
| 6-Chloro-7-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde | Functionalized Intermediate | C₁₄H₁₄ClNO | 247.72 |
Conclusion
This compound is a commercially available and highly effective building block for constructing specifically substituted indole scaffolds. The Fischer indole synthesis provides a direct and scalable route to these valuable intermediates. Subsequent functionalization, such as the Vilsmeier-Haack reaction, installs versatile chemical handles that enable the diversification needed to develop potent and selective kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this chemistry in their pursuit of novel therapeutics.
References
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- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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A Practical Guide to the Fischer Indole Synthesis: From Mechanism to Execution
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone of heterocyclic chemistry for over a century.[1] Discovered in 1883 by Emil Fischer and Friedrich Jourdan, this acid-catalyzed cyclization of arylhydrazones continues to be a pivotal method for constructing the indole nucleus—a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] This guide provides an in-depth exploration of the theoretical underpinnings, practical execution, and critical parameters of the Fischer indole synthesis, tailored for researchers and professionals in organic synthesis and drug development.
Theoretical Framework: Understanding the "Why" Behind the "How"
A thorough grasp of the reaction mechanism is paramount for successful execution and troubleshooting. The Fischer indole synthesis is not a simple condensation but a cascade of distinct, acid-mediated transformations.[2][4]
The Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[1][4] This is a reversible reaction, and in many protocols, the hydrazone is pre-formed and isolated before the cyclization step.[1]
-
Tautomerization to Ene-hydrazine: The arylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine.[4][5][6]
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[2][4][7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[4]
-
Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring. Subsequent elimination of ammonia and a final proton transfer lead to the formation of the energetically favorable aromatic indole ring system.[4][5]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol details a robust, two-step procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine. This method involves the isolation of the intermediate phenylhydrazone, which often leads to a cleaner final product.
Materials and Equipment
-
Reagents: Acetophenone, Phenylhydrazine, 95% Ethanol, Anhydrous Zinc Chloride (powdered), Glacial Acetic Acid, Concentrated Hydrochloric Acid.
-
Equipment: Round-bottom flasks, reflux condenser, heating mantle or oil bath, steam bath, Büchner funnel, vacuum flask, filter paper, beakers, stirring rods, ice bath, rotary evaporator.
Step 1: Synthesis of Acetophenone Phenylhydrazone[1]
-
In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).
-
Gently warm the mixture on a steam bath for approximately 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution (e.g., scratching the inside of the flask with a glass rod).
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash with 25 mL of cold 95% ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Dry the combined solids under reduced pressure over a desiccant (e.g., calcium chloride). The expected yield of acetophenone phenylhydrazone (m.p. 105-106°C) is typically 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole[1]
Safety Note: This step involves high temperatures and the evolution of fumes. It must be performed in a well-ventilated fume hood.
-
In a tall 1-L beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand with a sturdy glass rod.
-
The mixture will become liquid within 3-4 minutes, and white fumes will be evolved.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
Carefully pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.
-
Rinse the reaction beaker with this acid solution to recover any remaining product.
-
Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to obtain purified 2-phenylindole.
Optimizing Reaction Conditions: A Tabulated Guide
The success of the Fischer indole synthesis is highly dependent on the choice of catalyst, solvent, and temperature. The optimal conditions are substrate-specific, and some empirical optimization is often necessary.[6]
| Parameter | Options & Considerations | Rationale & Impact on Reaction |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA).[4][7] Lewis Acids: ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃.[3][4][7] | The choice of acid is critical and can influence reaction rate and the formation of side products. PPA and ZnCl₂ are commonly used for their efficacy.[2][6] Milder acids like acetic acid can be sufficient for some substrates and may prevent decomposition.[6] |
| Solvent | Acetic acid, ethanol, toluene, xylene, or solvent-free conditions.[6][8][9] | Acetic acid can serve as both a solvent and a catalyst.[6] High-boiling aromatic solvents are often used to achieve the necessary reaction temperatures. Solvent-free reactions can be more environmentally friendly.[9] |
| Temperature | Room temperature to >200°C.[8] | The reaction typically requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement.[6][10] However, excessively high temperatures can lead to the formation of tar and other byproducts.[11] Careful temperature control is crucial for optimizing yield and purity.[6] |
| Reactant Ratio | Typically equimolar amounts of arylhydrazine and carbonyl compound. | Using a slight excess of one reactant may be beneficial in some cases to drive the reaction to completion, but this should be determined empirically. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate acid catalyst (too weak or too strong).[11]- Sub-optimal reaction temperature.[6][11]- Impure or degraded phenylhydrazine.[6]- Steric hindrance in the starting materials.[6] | - Screen a variety of Brønsted and Lewis acids.[11]- Empirically optimize the reaction temperature.[6]- Use freshly purified or distilled phenylhydrazine.[6]- Consider alternative synthetic routes if severe steric hindrance is present.[6] |
| Formation of Tar/Resin | - Excessively high reaction temperature.[11]- A catalyst that is too strong for the substrate.[11] | - Lower the reaction temperature and extend the reaction time.- Use a milder acid catalyst. |
| Formation of Regioisomers | - Use of an unsymmetrical ketone can lead to two different enamine intermediates.[11] | - The choice of acid can influence regioselectivity. For example, Eaton's reagent (P₂O₅ in MeSO₃H) can provide good control.[11]- Steric factors can favor the formation of the less hindered product.[11]- Chromatographic separation of the isomers will likely be necessary.[6] |
| Difficult Purification | - Presence of polar byproducts.- Baseline material on silica gel chromatography. | - A thorough aqueous workup, including a base wash, can remove acidic impurities.[11]- Consider alternative chromatographic media such as alumina or reverse-phase silica.[11]- Recrystallization is often a highly effective purification method for solid products.[11] |
Conclusion
The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic organic chemist. By understanding the underlying mechanism and carefully considering the interplay of catalysts, solvents, and temperature, researchers can effectively harness this reaction for the synthesis of a diverse range of indole derivatives. The practical guidance and troubleshooting strategies outlined in this document are intended to empower scientists to confidently and successfully apply this classic reaction in their laboratory endeavors.
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The Synthesis of Indole Derivatives: A Detailed Guide to Experimental Procedures
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class, underscores the perpetual need for efficient and versatile synthetic methodologies.[2][4] This guide provides an in-depth exploration of key experimental procedures for the preparation of indole derivatives, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Section 1: Foundational Synthetic Strategies: The Classics Revisited
While numerous methods for indole synthesis have been developed, a few classical name reactions remain fundamental to the organic chemist's toolkit. Understanding these foundational methods provides a strong basis for tackling more complex synthetic challenges.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely practiced method for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[4][5][6]
Mechanism and Rationale: The elegance of the Fischer synthesis lies in its cascade of well-defined mechanistic steps. The reaction commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine.[4][7] Under acidic conditions, this enamine undergoes a crucial[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate with the cleavage of the N-N bond.[4][6] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][5][7] The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and often requires empirical optimization.[4][5][8]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
This protocol details a rapid, microwave-assisted Fischer indole synthesis, which significantly reduces reaction times compared to conventional heating methods.[9][10]
Materials:
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Acetophenone (1.0 mmol, 120.2 mg)
-
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA) (approx. 1 g)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add the acid catalyst (e.g., Eaton's Reagent or PPA).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylindole.
Workflow Diagram:
Caption: General workflow for microwave-assisted Fischer indole synthesis.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[11][12] While historically plagued by harsh reaction conditions and modest yields, modern adaptations, including microwave-assisted protocols, have enhanced its utility.[13][14]
Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylaminoketone intermediate.[11] Subsequent cyclization, driven by the elimination of a molecule of aniline, leads to the formation of the indole ring. The use of excess aniline is crucial as it acts as both a reactant and a base.[13]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis
This environmentally friendly protocol avoids the use of organic solvents and metal catalysts, offering a greener alternative for the synthesis of 2-arylindoles.[15]
Materials:
-
Aniline (2.0 mmol, 186.2 mg)
-
Phenacyl bromide (1.0 mmol, 199.0 mg)
-
Glass beaker
-
Domestic microwave oven
Procedure:
-
In a glass beaker, thoroughly mix the aniline (2 equivalents) and phenacyl bromide (1 equivalent). The aniline acts as both reactant and base.[9]
-
Place the beaker in a domestic microwave oven.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2-arylindole.
Section 2: Modern Synthetic Approaches: The Power of Catalysis and Technology
Contemporary indole synthesis has been revolutionized by the advent of transition-metal catalysis and enabling technologies like microwave irradiation and continuous flow chemistry. These methods offer enhanced efficiency, broader substrate scope, and milder reaction conditions.
Palladium-Catalyzed Indole Syntheses
Palladium catalysis has become an indispensable tool for the construction of the indole core, enabling a variety of bond formations with high efficiency and functional group tolerance.[16][17] Key palladium-catalyzed strategies include the Buchwald-Hartwig amination, Sonogashira coupling followed by cyclization, and Heck reactions.[16][18]
Mechanism and Rationale: These reactions typically involve a catalytic cycle comprising oxidative addition, migratory insertion, and reductive elimination. For instance, in a Sonogashira coupling approach, an o-haloaniline is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.[19] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[19]
Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative Coupling for 2-Methyl-1H-indole-3-carboxylate Synthesis
This microwave-assisted protocol demonstrates an efficient synthesis of functionalized indoles from commercially available anilines.[20]
Materials:
-
Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
Cu(OAc)₂ (1.5 mmol, 272 mg)
-
Dimethylformamide (DMF, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[9]
-
Add DMF (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture under microwave heating (e.g., 60 °C for 3 hours) until the starting material is consumed as monitored by TLC.[20]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-methyl-1H-indole-3-carboxylate.
Workflow Diagram:
Caption: General workflow for palladium-catalyzed indole synthesis.
The Rise of Enabling Technologies: Microwave and Flow Chemistry
Microwave-Assisted Organic Synthesis (MAOS): As demonstrated in the preceding protocols, microwave irradiation has emerged as a powerful tool for accelerating indole syntheses.[9][21] By directly and efficiently heating the reactants and solvent, MAOS can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[9][10][21]
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters such as temperature, pressure, and residence time.[2][22][23] The Fischer indole synthesis, among other methods, has been successfully adapted to continuous flow systems, enabling more efficient and sustainable production of indole derivatives.[2][23][24]
Section 3: Characterization, Purification, and Troubleshooting
Spectroscopic Characterization: The successful synthesis of an indole derivative must be confirmed by rigorous spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the indole product. The proton on the nitrogen atom typically appears as a broad singlet in the ¹H NMR spectrum, while the aromatic protons exhibit characteristic chemical shifts and coupling patterns.[25][26]
-
Infrared (IR) Spectroscopy: The N-H stretching vibration of the indole ring is a key diagnostic peak in the IR spectrum.[25]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized indole and can provide structural information through analysis of its fragmentation pattern.[25][27][28]
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying crude indole products, allowing for the separation of the desired compound from unreacted starting materials and byproducts.[8]
-
Crystallization: For solid indole derivatives, recrystallization can be an effective method for achieving high purity.[8][29] The choice of solvent is critical for successful crystallization.[29]
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Yield | Impure starting materials; Suboptimal reaction conditions (temperature, time, catalyst); Steric hindrance; Side reactions. | Ensure purity of reagents. Systematically optimize reaction parameters. Consider a different synthetic route for sterically hindered substrates. | [8][30][31] |
| Formation of Multiple Products/Isomers | Use of unsymmetrical ketones in Fischer synthesis; Non-selective reaction conditions. | Modify acid catalyst or reaction conditions to improve regioselectivity. Purify the desired isomer by column chromatography. | [31] |
| Tar/Polymer Formation | Harsh reaction conditions (strong acid, high temperature). | Use milder reaction conditions. Experiment with a range of acid catalysts to find the optimal balance between reactivity and stability. | [32] |
Section 4: Safety and Handling
The synthesis of indole derivatives often involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents.
-
Reagent Handling: Exercise caution when handling strong acids, bases, palladium catalysts, and hydrazines, which can be toxic and corrosive.[33][34][35]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[34]
Conclusion
The synthesis of indole derivatives is a rich and evolving field. While classical methods like the Fischer and Bischler-Möhlau syntheses remain highly relevant, modern catalytic and technological advancements have significantly expanded the synthetic chemist's toolbox. By understanding the mechanistic underpinnings of these reactions and employing careful experimental technique, researchers can efficiently access a diverse range of indole-based compounds for applications in drug discovery and materials science.
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Application Notes & Protocols: A Comparative Guide to Brønsted and Lewis Acids in Fischer Indole Synthesis
Abstract: The Fischer indole synthesis, a foundational method for constructing the indole nucleus, relies critically on acid catalysis to proceed.[1][2] The choice between a Brønsted and a Lewis acid catalyst is a pivotal decision that significantly dictates reaction efficiency, substrate scope, regioselectivity, and overall yield.[3] This document provides an in-depth comparative analysis of Brønsted and Lewis acids in this historic yet continually relevant transformation. We will explore the mechanistic nuances of each catalyst type, offer field-proven experimental protocols, and present a comparative framework to guide researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The Central Role of the Acid Catalyst in Fischer Indolization
The Fischer indole synthesis transforms an arylhydrazone, derived from an arylhydrazine and a carbonyl compound (aldehyde or ketone), into an indole under acidic conditions.[1][4] The reaction is not a simple condensation but a complex rearrangement cascade. The acid catalyst is indispensable, participating in several key steps of the mechanism:
-
Hydrazone Isomerization: It facilitates the tautomerization of the initial phenylhydrazone to the crucial enamine (or 'ene-hydrazine') intermediate.[1][5]
-
[6][6]-Sigmatropic Rearrangement: The catalyst promotes the key C-C bond-forming step, a[6][6]-sigmatropic rearrangement of the protonated enamine, which transiently disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[1][5][7]
-
Cyclization and Aromatization: Finally, the acid catalyzes the intramolecular cyclization and subsequent elimination of ammonia (or an amine) to regenerate the aromatic system, yielding the final indole product.[1][6]
The fundamental difference between Brønsted and Lewis acids lies in how they accomplish these steps, which has profound practical implications.
Brønsted Acids: The Protonic Workhorses
Brønsted acids, or proton donors, are the classic catalysts for the Fischer synthesis. Common examples include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as p-toluenesulfonic acid (PTSA) and polyphosphoric acid (PPA).[1][8]
Mechanism of Action
A Brønsted acid initiates the catalytic cycle by protonating the hydrazone. This protonation facilitates the tautomerization to the enamine intermediate. The subsequent protonation of the enamine's nitrogen atom is the critical trigger for the[6][6]-sigmatropic rearrangement. The resulting intermediate then undergoes an acid-catalyzed cyclization and elimination of a protonated ammonia molecule to yield the indole.
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Application Notes and Protocols: A Guide to Microwave-Assisted Fischer Indole Synthesis
Introduction: Accelerating a Classic Reaction with Modern Technology
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast number of pharmaceuticals, natural products, and functional organic materials.[1][2][3] The Fischer indole synthesis, first reported in 1883, remains one of the most versatile and widely utilized methods for constructing this privileged heterocyclic system.[4] This acid-catalyzed reaction, which transforms arylhydrazines and enolizable ketones or aldehydes into indoles, has been a mainstay in synthetic organic chemistry for over a century.[4][5]
However, traditional Fischer indole synthesis protocols often suffer from long reaction times, harsh conditions requiring high temperatures, and sometimes moderate yields, which can limit their efficiency in modern high-throughput drug discovery and development settings.[1][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation, offering a powerful tool to overcome these limitations.[1][7]
Microwave irradiation provides a rapid and efficient means of heating, directly coupling with polar molecules in the reaction mixture.[8][9][10] This leads to uniform and instantaneous heating that can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[7][8][11] Consequently, MAOS frequently results in higher yields, cleaner reaction profiles with fewer byproducts, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[7][10][12][13]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for performing the microwave-assisted Fischer indole synthesis. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting, all grounded in authoritative scientific literature.
The Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps, which are significantly accelerated under microwave conditions. The generally accepted mechanism is as follows:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde to form an arylhydrazone intermediate.[4][14]
-
Tautomerization: The arylhydrazone then tautomerizes to its enamine form.[4][14]
-
[8][8]-Sigmatropic Rearrangement: This is the key step of the reaction. The enamine undergoes a[8][8]-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.[4][14][15] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[14]
-
Aromatization and Cyclization: The di-imine intermediate subsequently undergoes rearomatization, followed by an intramolecular cyclization to form a cyclic aminal.[4][14]
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[4][14]
The application of microwave energy efficiently drives each of these steps, particularly the energy-intensive[8][8]-sigmatropic rearrangement and the subsequent cyclization and elimination steps, leading to a rapid and efficient synthesis.
Visualizing the Experimental Workflow
Caption: General workflow for microwave-assisted Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol details a one-pot, microwave-assisted Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, a commonly cited example that demonstrates the efficiency of this method.[16]
Materials and Equipment
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and cyclohexanone (1.0 mmol).
-
Rationale: Using equimolar amounts of the reactants ensures efficient conversion to the hydrazone intermediate.
-
-
Catalyst Addition: To the mixture, add the acid catalyst. For this specific transformation, p-toluenesulfonic acid (p-TSA) has been shown to be highly effective, often leading to higher yields than traditional Lewis acids like zinc chloride under microwave conditions.[16] A catalytic amount (e.g., 0.1 mmol) is typically sufficient.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 3-10 minutes) with stirring.[16][17] The optimal time and temperature should be determined for the specific substrate and microwave system being used.
-
Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly. The sealed vessel allows the reaction to be performed at temperatures above the boiling point of the reactants, further increasing the reaction rate.
-
-
Cooling and Workup: After the irradiation is complete, allow the reaction vial to cool to room temperature. This is often an automated process in modern microwave reactors. Once cooled, carefully open the vial in a fume hood.
-
Quenching and Extraction: Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Rationale: Neutralization is necessary to stop the reaction and prevent degradation of the product. Extraction isolates the desired indole from the aqueous layer and inorganic salts.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3,4-tetrahydrocarbazole.
-
Rationale: Chromatography removes any unreacted starting materials and byproducts, yielding the pure indole derivative.
-
Data Presentation: Representative Microwave-Assisted Fischer Indole Syntheses
The following table summarizes various examples of microwave-assisted Fischer indole syntheses, highlighting the versatility of this method for different substrates and catalysts.
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Cyclohexanone | p-TSA (neat) | 600 | 3 | N/A | 91 | [16] |
| 2 | Phenylhydrazine | Propiophenone | Eaton's Reagent | N/A | 10 | 170 | 92 | [1][17] |
| 3 | Phenylhydrazine | Pyruvic acid | Acetic acid | N/A | 10 | N/A | High | [2][16] |
| 4 | Substituted Phenylhydrazines | Various Ketones | p-TSA (neat) | N/A | 5-10 | N/A | 85-95 | [1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient temperature or time- Decomposition of starting materials or product | - Use a fresh batch of acid catalyst.- Increase the reaction temperature and/or time in small increments.- If decomposition is suspected, try a lower temperature for a slightly longer duration. |
| Formation of multiple products | - Use of an unsymmetrical ketone with two enolizable positions- Side reactions due to excessive temperature or time | - If possible, use a symmetrical ketone or protect one of the enolizable positions.- Optimize the reaction conditions to be milder (lower temperature, shorter time). |
| Difficulty in purification | - Presence of polar byproducts or unreacted starting materials- Streaking on TLC plates | - Ensure complete neutralization during workup.- Try a different solvent system for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic indole products.[18] |
| Vessel pressure exceeds limits | - Highly exothermic reaction- Generation of gaseous byproducts | - Reduce the amount of starting material.- Program the microwave reactor to ramp the temperature more slowly.- Ensure the reaction is performed in a vessel with an appropriate volume. |
Safety Considerations for Microwave Synthesis
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[19][20] Laboratory-grade microwave reactors are designed with essential safety features, including temperature and pressure sensors, and are built to withstand the conditions of chemical reactions.[19][20]
-
Proper Vessel Use: Do not exceed the recommended volume for the reaction vials. Ensure the vessels are in good condition and are properly sealed.
-
Understand Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially with highly exothermic reactions or when scaling up.[19] If you are unsure about a reaction, start with a small scale and low power settings.[19]
-
Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to decomposition or vessel failure.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, and perform all operations in a well-ventilated fume hood.
Conclusion
The microwave-assisted Fischer indole synthesis represents a significant advancement over classical methods, offering a rapid, efficient, and often higher-yielding route to this important class of heterocyclic compounds. By leveraging the principles of microwave heating, researchers can significantly accelerate the drug discovery and development process. The protocol and insights provided in this guide are intended to empower scientists to confidently and safely implement this powerful technique in their laboratories.
References
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MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 12, 2026, from [Link]
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Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 12, 2026, from [Link]
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 12, 2026.
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ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved January 12, 2026, from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 12, 2026, from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. Retrieved January 12, 2026, from [Link]
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PubMed. (n.d.). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved January 12, 2026, from [Link]
-
PubMed. (2009, June 1). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Retrieved January 12, 2026, from [Link]
-
MDPI. (2018, December 14). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved January 12, 2026, from [Link]
-
PMC. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]
-
PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2020, November 30). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory | Journal of Chemical Education. Retrieved January 12, 2026, from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis : r/Chempros. Retrieved January 12, 2026, from [Link]
- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved January 12, 2026.
-
ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis ?. Retrieved January 12, 2026, from [Link]
- International Journal of Research in Pharmacy and Allied Science. (n.d.).
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One-Pot Synthesis of 6-Chloro-5-methylindole Derivatives from 3-Chloro-4-methylphenylhydrazine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." From the anti-migraine triptans to anti-cancer agents, the indole motif is integral to the therapeutic efficacy of numerous drugs. Consequently, the development of efficient and robust synthetic routes to substituted indoles remains a critical focus for organic and medicinal chemists.
This application note provides a comprehensive guide to a one-pot synthesis of 6-chloro-5-methyl-substituted indoles, starting from the readily available 3-Chloro-4-methylphenylhydrazine hydrochloride. We will delve into the venerable Fischer indole synthesis, exploring its mechanistic intricacies and practical application in a modern laboratory setting. This guide is designed to be a self-validating system, offering not just a step-by-step protocol but also the underlying chemical principles and troubleshooting guidance to ensure successful execution.
The Fischer Indole Synthesis: A Century-Old Reaction Still at the Forefront
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2]
One of the key advantages of the Fischer indole synthesis is its amenability to a one-pot procedure.[3] This approach, where the intermediate phenylhydrazone is not isolated, offers significant benefits in terms of operational simplicity, time efficiency, and overall yield by minimizing handling losses.[3]
Mechanistic Insights: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis proceeds through a fascinating and well-elucidated mechanistic pathway, as first proposed by Robinson.[2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The entire process is catalyzed by either a Brønsted or a Lewis acid.[1][2]
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of 3-Chloro-4-methylphenylhydrazine with a carbonyl compound, in this case, acetone, to form the corresponding phenylhydrazone.[4]
-
Tautomerization to Ene-hydrazine: The newly formed phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, also known as an ene-hydrazine.[4]
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction, to form a di-imine intermediate. This step disrupts the aromaticity of the benzene ring.[2]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, creating an aminal intermediate.[2]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[2]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: One-Pot Synthesis of 6-Chloro-2,3,5-trimethylindole
This protocol details a reliable one-pot method for the synthesis of 6-chloro-2,3,5-trimethylindole from this compound and acetone.
Materials:
-
This compound
-
Acetone (ACS grade or higher)
-
Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization/purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.83 mmol).
-
Addition of Reagents: Add ethanol (20 mL) to the flask, followed by the dropwise addition of acetone (0.43 mL, 5.80 mmol, 1.2 equivalents). Stir the resulting suspension at room temperature for 10 minutes.
-
Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture. Caution: This addition is exothermic. An initial color change and slight warming of the mixture may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis.
Data and Expected Outcomes
| Parameter | Value/Observation |
| Starting Material | This compound |
| Carbonyl Partner | Acetone |
| Expected Product | 6-Chloro-2,3,5-trimethylindole |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Ethanol |
| Reaction Temperature | ~80-85 °C (Reflux) |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 70-85% (post-purification) |
| Appearance of Product | Off-white to light brown solid |
Troubleshooting and Field-Proven Insights
-
Low or No Product Formation:
-
Insight: Inadequate acid catalysis is a common issue. Ensure the sulfuric acid used is concentrated and added in the correct proportion.
-
Solution: A gentle warming of the reaction mixture after the addition of the carbonyl compound can facilitate hydrazone formation before reflux.
-
-
Formation of Dark, Tarry Byproducts:
-
Insight: Overheating or prolonged reaction times can lead to polymerization and decomposition of the product and intermediates.
-
Solution: Carefully monitor the reaction temperature and time. Use TLC to determine the point of maximum product formation and avoid unnecessary heating.
-
-
Difficult Purification:
-
Insight: The crude product may contain unreacted starting materials or polymeric byproducts.
-
Solution: A thorough aqueous workup, including neutralization and washing, is critical. For challenging purifications, column chromatography is more effective than recrystallization.
-
Conclusion
The one-pot Fischer indole synthesis remains a highly reliable and efficient method for the preparation of substituted indoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can readily access a wide range of indole derivatives from simple starting materials. This protocol for the synthesis of 6-chloro-5-methyl-substituted indoles provides a solid foundation for further exploration and application in drug discovery and development programs.
References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
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The Alchemist's Guide to Indoles: Large-Scale Synthesis for Pharmaceutical Applications
Foreword: The Enduring Legacy of the Indole Nucleus in Medicine
The indole scaffold stands as a "privileged structure" in the landscape of medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of a vast array of therapeutic agents, from the pioneering antihypertensive reserpine to modern blockbuster drugs.[1] Statistics reveal that a significant percentage of small molecule drugs on the market incorporate the indole motif, a testament to its versatility and efficacy in interacting with biological targets.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the most robust and scalable methods for the synthesis of indoles, bridging the gap between theoretical organic chemistry and the practical demands of pharmaceutical manufacturing. We will delve into the mechanistic underpinnings of classical name reactions, explore modern catalytic innovations, and provide detailed, field-proven protocols for the large-scale production of these vital pharmaceutical building blocks.
Chapter 1: The Classics Endure - Time-Tested Syntheses for Industrial Production
While the frontiers of organic synthesis are ever-expanding, a set of classical reactions remains the bedrock of industrial indole production due to their reliability, scalability, and the accessibility of starting materials. Understanding the nuances of these methods is crucial for any chemist involved in process development.
The Fischer Indole Synthesis: The Workhorse of the Industry
First reported in 1883 by Emil Fischer, this reaction has become arguably the most important and widely used method for constructing the indole nucleus.[3] Its enduring popularity stems from its broad substrate scope and the relatively inexpensive nature of the starting materials: an arylhydrazine and a ketone or aldehyde.[4] The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through a[1][1]-sigmatropic rearrangement of the initially formed hydrazone.[3]
Mechanism of Action: A Cascade to Aromaticity
The elegance of the Fischer synthesis lies in its intricate yet predictable mechanistic pathway. The key steps involve the formation of a phenylhydrazone, which then tautomerizes to an enamine. This enamine undergoes a[1][1]-sigmatropic rearrangement, followed by the loss of ammonia to generate the aromatic indole ring.[3]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Pharmaceutical Application: Synthesis of Sumatriptan
Sumatriptan, a selective 5-HT1D receptor agonist, is a widely used medication for the treatment of migraine headaches.[5] Its synthesis provides an excellent example of the industrial application of the Fischer indole synthesis.[6]
Protocol 1: Large-Scale Synthesis of Sumatriptan Intermediate
This protocol is adapted for a kilogram-scale synthesis.
Materials:
-
4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride
-
4-Dimethylaminobutyraldehyde diethyl acetal
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Carbonate
-
Chloroform
-
Orthophosphoric Acid
-
Ethyl Acetate
-
Potassium Carbonate
-
Methanol
-
Succinic Acid
Procedure:
-
Hydrazone Formation: In a suitable reactor, charge 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (20 gm), purified water (50 mL), N,N-Dimethyl-4-aminobutanal dimethyl acetal (20 gm), and 2N hydrochloric acid (40 mL).[6]
-
Stir the mixture at ambient temperature for 4 hours.
-
Work-up: Basify the resulting mixture with sodium carbonate and extract with chloroform.[6]
-
Cyclization: To the chloroform layer, add orthophosphoric acid (4 gm) and stir at ambient temperature for 4 hours.[6]
-
Isolation: Add water (300 mL) to the reaction mixture. Separate the organic layer, and basify the aqueous layer with potassium carbonate.
-
Extract the product with ethyl acetate.
-
Distill off the organic layer under reduced pressure.
-
Crystallization: Add acetonitrile (20 mL) and cool to 5°C for 2 hours. Filter the crystals and dry to yield crude 1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methyl-methanesulfonamide.
-
Salt Formation: Purify the crude product with acetone and prepare the succinate salt using methanol to obtain pure Sumatriptan succinate.[6]
Table 1: Comparison of Classical Indole Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Advantages | Key Limitations |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Brønsted/Lewis Acids, Heat | Wide substrate scope, readily available starting materials, reliable for scale-up.[3] | Harsh acidic conditions, potential for side reactions, regioselectivity can be an issue with unsymmetrical ketones.[4] |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | Anilinium bromide, often with microwave irradiation in modern protocols.[7] | One-pot synthesis of 2-arylindoles. | Harsh conditions in classical protocols, often requires excess aniline.[7] |
| Madelung | N-Phenylamide | Strong base (e.g., alkoxides), high temperatures.[8] | Access to 2-alkynylindoles not easily made by other methods. | Very harsh conditions, limited functional group tolerance.[8] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., ethoxide), followed by reductive cyclization (e.g., Zn/acetic acid).[9] | Good for the synthesis of indole-2-carboxylic acids. | Multi-step process, use of nitro compounds.[9] |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Acid-catalyzed.[10] | Direct synthesis of 5-hydroxyindoles, important for biological activity. | Limited to specific substitution patterns.[11] |
The Bischler-Möhlau Synthesis: A Direct Route to 2-Arylindoles
This method provides a direct pathway to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of aniline.[7] While historically hampered by harsh reaction conditions, modern adaptations utilizing microwave irradiation have significantly improved its efficiency and appeal.[12]
Mechanism of Action: A Nucleophilic Cascade
The reaction proceeds through the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline. An intramolecular electrophilic cyclization followed by aromatization yields the final 2-arylindole product.
Caption: The mechanistic pathway of the Bischler-Möhlau Indole Synthesis.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol is suitable for rapid, lab-scale synthesis and can be optimized for larger scales.
Materials:
-
α-Bromoacetophenone
-
Aniline
-
Anilinium bromide
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine α-bromoacetophenone, aniline (in excess), and a catalytic amount of anilinium bromide.
-
Add a few drops of DMF.
-
Irradiate the mixture in a microwave reactor at 600W for 1 minute.
-
Work-up: After cooling, the product can be isolated by standard purification techniques such as column chromatography.
Chapter 2: The Modern Era - Catalytic and Sustainable Approaches
The drive for greater efficiency, milder reaction conditions, and improved sustainability has led to the development of powerful new methods for indole synthesis. These modern techniques often rely on transition metal catalysis and innovative reaction design.
The Larock Indole Synthesis: A Palladium-Catalyzed Marvel
Developed by Richard C. Larock, this powerful reaction utilizes a palladium catalyst to construct the indole ring from an o-iodoaniline and a disubstituted alkyne.[13] Its versatility and functional group tolerance have made it a valuable tool in modern pharmaceutical synthesis.
Mechanism of Action: A Catalytic Cycle of C-N and C-C Bond Formation
The reaction proceeds through a catalytic cycle involving oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. A subsequent intramolecular C-N bond formation and reductive elimination regenerate the catalyst and yield the indole product.
Caption: The catalytic cycle of the Larock Indole Synthesis.
The Buchwald-Hartwig Amination: A Versatile C-N Coupling Strategy
While not a direct indole synthesis in itself, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] It is frequently employed in the synthesis of complex indole-containing pharmaceuticals by coupling an amine with a halogenated indole precursor.[1]
Protocol 3: Buchwald-Hartwig Amination of 5-Bromoindole
This protocol provides a general procedure for the functionalization of the indole core.
Materials:
-
5-Bromoindole
-
Amine of choice
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a nitrogen-purged reaction vessel, combine the palladium catalyst, phosphine ligand, and base in the anhydrous solvent.
-
Add the 5-bromoindole and the desired amine.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Domino Reactions: The Elegance of Efficiency
Domino, or cascade, reactions offer a highly efficient approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates.[14] This strategy is particularly attractive for large-scale synthesis as it reduces waste, saves time, and minimizes operational complexity.
Protocol 4: Gram-Scale Domino Synthesis of 2-Arylindoles
This transition-metal-free protocol offers a practical route to a diverse range of indoles.[14]
Materials:
-
2-Fluorotoluene derivative
-
Nitrile
-
LiN(SiMe3)2
-
CsF
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the 2-fluorotoluene and nitrile in the anhydrous solvent.
-
Cool the solution and add LiN(SiMe3)2 and CsF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction and isolate the 2-arylindole product through extraction and purification.
Chapter 3: The Future of Indole Synthesis - Green and Flow Chemistry
The pharmaceutical industry is increasingly embracing the principles of green chemistry and continuous flow manufacturing to enhance sustainability, safety, and efficiency.
Green Chemistry Approaches: A More Sustainable Synthesis
The application of green chemistry principles to indole synthesis aims to reduce the environmental impact of these processes.[15] This includes the use of greener solvents (e.g., water, ionic liquids), solvent-free conditions, and alternative energy sources like microwave irradiation.[16][17]
Protocol 5: Fischer Indole Synthesis in a Brønsted Acidic Ionic Liquid
This protocol offers a greener alternative to traditional acid-catalyzed Fischer indole synthesis.[16]
Materials:
-
Arylhydrazine
-
Ketone/Aldehyde
-
Brønsted acidic ionic liquid (e.g., [(HSO3-p)2im][HSO4])
-
Water
Procedure:
-
In a reaction vessel, combine the arylhydrazine, ketone/aldehyde, and the ionic liquid in water.
-
Heat the mixture with stirring.
-
The indole product often precipitates from the aqueous medium and can be isolated by simple filtration.[17]
-
The ionic liquid can be recovered from the aqueous phase and reused.
Flow Chemistry: The Continuous Advantage
Continuous flow chemistry offers numerous advantages for large-scale synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability.[18]
Protocol 6: Continuous Flow Fischer Indole Synthesis
This protocol outlines a general setup for performing the Fischer indole synthesis in a continuous flow reactor.
System Configuration:
-
Two syringe pumps for delivering reactant solutions.
-
A T-mixer for combining the reactant streams.
-
A heated coil reactor.
-
A back-pressure regulator to maintain pressure and allow for superheating of the solvent.
Procedure:
-
Prepare separate stock solutions of the arylhydrazine and the ketone/aldehyde in a suitable solvent (e.g., acetic acid/isopropanol).
-
Pump the two solutions through the T-mixer and into the heated coil reactor.
-
The reaction occurs within the reactor, and the product stream is collected at the outlet.
-
The indole product can often be isolated by precipitation upon cooling or by continuous extraction.
Conclusion: A Synthesis of Tradition and Innovation
The synthesis of indoles for pharmaceutical applications is a dynamic field that beautifully illustrates the interplay between classical knowledge and modern innovation. The enduring relevance of the Fischer synthesis and its counterparts, coupled with the power and precision of modern catalytic methods and the sustainable vision of green and flow chemistry, provides a rich and versatile toolbox for the medicinal chemist. By understanding the principles and practicalities outlined in this guide, researchers and drug development professionals can continue to unlock the immense therapeutic potential of the indole nucleus for the benefit of human health.
References
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Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]
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- Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-434.
- Puskas, I., & Szabo, L. (1998). Synthesis of 5-substituted indole derivatives, I. An improved method for the synthesis of sumatriptan. Heterocycles, 48(6), 1139-1147.
- The Science Snail. (2018, February 13). Organic synthesis of indomethacin.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
- Puskas, I., & Szabo, L. (1998). Synthesis of 5-substituted indole derivatives, I. An improved method for the synthesis of sumatriptan. Heterocycles, 48(6), 1139-1147.
- Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research, 5(8), 107-109.
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
- YouTube. (2018, December 18). Part III (Fischer indole synthesis).
- Goggiamani, A., Sferrazza, A., et al. (2022). Synthesis of Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions of Indol-2-y. I.R.I.S..
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Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
- Huang, Y., et al. (2008). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
- ResearchGate. (n.d.). Fischer indole synthesis of ondansetron 94 | Download Scientific Diagram.
- Porcheddu, A., Mocci, R., Brindisi, M., Cuccu, F., Fattuoni, C., Delogu, F., Colacino, E., & D'Auria, M. V. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4436-4444.
- ResearchGate. (n.d.). Synthesis of indomethacin reported by Shen. | Download Scientific Diagram.
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- SynArchive. (n.d.). Nenitzescu Indole Synthesis.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Kumar Kori, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
- ResearchGate. (n.d.). A) The Fischer indole synthesis and application to the antiemetic agent Ondansetron....
- Semantic Scholar. (n.d.). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).
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Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Sciforum. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.
- He, P., Du, Y., Liu, G., Cao, C., Shi, Y., Zhang, J., & Pang, G. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(40), 18345-18350.
- Jensen, K. F., et al. (2012). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Movassaghi, M., & Schmidt, M. A. (2017).
- Ma, R., Wang, Y. E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN (SiMe3) 2/CsF System. Organic letters, 25(41), 7557-7561.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.
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Application Notes and Protocols: Synthesis of Complex Natural Products Using the Fischer Indole Reaction
Introduction: The Enduring Legacy of the Fischer Indole Synthesis in Natural Product Chemistry
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This venerable reaction, involving the acid-catalyzed cyclization of an arylhydrazone, has been a cornerstone in the synthesis of a vast array of natural products, particularly the intricate and biologically significant indole alkaloids.[3][4][5] The indole moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals, agrochemicals, and dyes.[2][6] Its prevalence in nature, from the neurotransmitter serotonin to the potent anti-cancer agents vincristine and vinblastine, underscores the importance of robust synthetic methods for its construction.[2]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the Fischer indole synthesis for the preparation of complex natural products. We will delve into the mechanistic intricacies of the reaction, offer detailed, field-proven protocols for its application in notable total syntheses, and provide practical insights to navigate potential challenges.
The Core Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][7] Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form the corresponding arylhydrazone. This is a reversible acid-catalyzed imine formation.[7][8]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[1][7]
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.[1][7] This step disrupts the aromaticity of the aryl ring.
-
Rearomatization and Cyclization: A proton transfer event restores the aromaticity of the phenyl ring. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the enamine nitrogen onto the imine carbon, forming a five-membered ring.[9]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic intermediate to afford the stable, aromatic indole ring.[1][7]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1]
Sources
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Troubleshooting & Optimization
improving the yield of Fischer indole synthesis with 3-Chloro-4-methylphenylhydrazine hydrochloride
Introduction: Navigating the Challenges of Substituted Phenylhydrazines
The Fischer indole synthesis remains one of the most powerful and versatile methods for constructing the indole nucleus, a scaffold of profound importance in medicinal chemistry and natural products.[1][2] The reaction, first discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable ketone or aldehyde.[3][4]
While elegant in principle, the reaction's efficiency is highly sensitive to the electronic and steric nature of substituents on the phenylhydrazine ring.[5] Our focus here is on a substrate of significant interest in drug development: 3-Chloro-4-methylphenylhydrazine hydrochloride . The synthesis of the corresponding indole, 6-chloro-7-methylindole, presents a classic challenge. The phenyl ring is decorated with both an electron-withdrawing group (EWG), chlorine, and an electron-donating group (EDG), methyl. The chloro group, positioned meta to the hydrazine, deactivates the ring and can retard the key[6][6]-sigmatropic rearrangement step, often leading to lower yields and increased side reactions.[5][7]
This guide provides researchers, chemists, and drug development professionals with a dedicated technical support resource. We will move beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and optimized methodologies tailored to this specific transformation.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the synthesis of 6-chloro-7-methylindole in a question-and-answer format. Our philosophy is to diagnose the problem by understanding its mechanistic origin.
Question 1: My reaction yield is consistently low (<30%) with significant recovery of starting material. What is the likely cause?
Answer: A low conversion rate with this specific substrate often points to two primary issues: insufficient activation energy for the rate-determining step or an inappropriate choice of acid catalyst.
-
Mechanistic Insight: The Fischer indole synthesis proceeds through several equilibria before the irreversible loss of ammonia.[3][8] The key C-C bond-forming step is a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[3][9] The meta-chloro group on your phenylhydrazine withdraws electron density from the aromatic ring, which destabilizes the transition state of this rearrangement, thereby increasing its activation energy. The reaction may simply be stalling at this stage under your current conditions. Electron-donating groups typically enhance the reaction rate.[7]
-
Troubleshooting Steps:
-
Increase Thermal Energy: This is the most direct way to overcome a high activation barrier. If you are running the reaction in refluxing acetic acid (~118 °C), consider switching to a higher boiling solvent like toluene (111 °C), xylene (~140 °C), or even employing microwave irradiation to achieve higher temperatures for shorter durations.[10][11] Careful temperature optimization is crucial, as excessive heat can lead to decomposition (see Question 2).
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[6][8] If a Brønsted acid like HCl or acetic acid is failing, a Lewis acid might be more effective. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can coordinate differently to the intermediates and may promote the rearrangement more efficiently for this substituted system.[3][11] Polyphosphoric acid (PPA) is another excellent option as it serves as both a strong acid catalyst and a high-temperature solvent.[3][9]
-
Question 2: The reaction turns dark, and I'm isolating a significant amount of tar-like byproducts with very little desired indole. Why?
Answer: Tar formation is a classic sign of decomposition, which can be caused by excessive heat, overly harsh acidic conditions, or oxidative degradation.
-
Mechanistic Insight: The intermediates in the Fischer synthesis, particularly the ene-hydrazine and diimine species, are susceptible to polymerization and side reactions under harsh conditions.[12] The electron-deficient nature of the 3-chloro-4-methylphenyl ring can make these intermediates more prone to undesired pathways than their electron-rich counterparts. Furthermore, prolonged heating can lead to the decomposition of the final indole product itself.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and solve issues related to byproduct formation.
Caption: Troubleshooting workflow for tar formation.
Question 3: My purification is difficult. The product seems to co-elute with a persistent impurity during column chromatography. What is this impurity and how can I remove it?
Answer: The most common and troublesome impurity is often unreacted phenylhydrazone, which can have similar polarity to the final indole product. In some cases, side-products from incomplete cyclization can also be present.
-
Purification Strategy:
-
Aqueous Wash: Before chromatography, perform a thorough workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst. This can sometimes help precipitate unreacted hydrazine starting material.
-
Chromatography Optimization: If co-elution is an issue, modify your chromatography conditions.
-
Solvent System: Instead of a standard ethyl acetate/hexane system, try a system with a different selectivity, such as dichloromethane/methanol.
-
Additives: For amine-containing compounds like indoles, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can deactivate the silica gel, leading to sharper peaks and potentially resolving the co-eluting impurity.[13]
-
-
Crystallization: The 6-chloro-7-methylindole product is a solid.[14] Attempting crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective method for purification, often yielding material of higher purity than chromatography alone.[15]
-
Frequently Asked Questions (FAQs)
-
Q: Should I pre-form and isolate the phenylhydrazone or generate it in situ?
-
A: For troubleshooting and optimization, it is highly recommended to pre-form and isolate the phenylhydrazone from this compound and your chosen carbonyl partner. This allows you to use a purified, well-characterized intermediate for the cyclization step, eliminating variables from the initial condensation reaction. For routine scale-up, an in situ "one-pot" procedure is often more efficient, where the hydrazine and ketone are heated together in an acidic solvent like acetic acid.[9]
-
-
Q: Which acid catalyst is the best starting point for this specific substrate?
-
A: There is no single "best" catalyst, as the optimal choice depends on the carbonyl partner and reaction conditions.[11] However, a good empirical starting point is zinc chloride (ZnCl₂) in a solvent like acetic acid or toluene . ZnCl₂ is a versatile Lewis acid that is effective for many substituted systems and is generally less harsh than concentrated Brønsted acids, helping to minimize tar formation.[3]
-
-
Q: What is the expected regiochemical outcome?
-
A: With 3-chloro-4-methylphenylhydrazine, the cyclization is directed by the para-methyl group. The initial C-C bond will form between the enamine and the C6 position of the phenyl ring (ortho to the methyl group and vacant), leading exclusively to the 6-chloro-7-methylindole regioisomer.
-
Optimized Protocol & Data Summary
This protocol is a robust starting point for optimization. The key is to monitor the reaction closely (e.g., by TLC) to determine the optimal heating time.
Optimized Experimental Protocol: Synthesis of 6-Chloro-7-methylindole
-
Hydrazone Formation (Recommended):
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 15 minutes to liberate the free base.
-
Add the desired ketone (e.g., acetone, 1.05 eq) and stir the mixture at room temperature.
-
Monitor by TLC until the starting hydrazine is consumed. The product hydrazone will often precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Fischer Cyclization:
-
To a flask equipped with a reflux condenser and nitrogen inlet, add the purified phenylhydrazone (1.0 eq).
-
Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).
-
Add anhydrous toluene as the solvent (approx. 5-10 mL per gram of hydrazone).
-
Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase). The reaction is typically complete within 2-6 hours.
-
Once complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude solid by column chromatography on silica gel or by crystallization.
-
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition | Rationale & Expected Outcome | Potential Pitfall |
| Catalyst | ZnCl₂, BF₃·OEt₂ (Lewis Acids) | Efficiently promotes the[6][6]-sigmatropic rearrangement, often with fewer byproducts for deactivated systems.[3][8] | Must be anhydrous. Can be difficult to remove during workup. |
| PPA, p-TsOH (Brønsted Acids) | Strong acids that can be very effective but require careful temperature control. PPA acts as both catalyst and solvent.[3][6] | High potential for charring/tar formation if overheated.[12] | |
| Solvent | Acetic Acid | Acts as both solvent and catalyst. Good for in situ hydrazone formation.[16] | Lower boiling point (~118°C) may not be sufficient for difficult cyclizations. |
| Toluene / Xylene | Higher boiling points provide more thermal energy. Inert, preventing solvent participation in side reactions. | Requires a separate acid catalyst. | |
| Temperature | 80 - 110 °C | Milder conditions, suitable for more reactive carbonyl partners. Minimizes decomposition. | May result in low conversion for the deactivated phenylhydrazine. |
| 110 - 140 °C | Optimal range for many challenging Fischer indolizations. Provides sufficient energy for the rearrangement.[10] | Increased risk of byproduct formation. Reaction time must be optimized. |
Mechanistic Visualization
The following diagram illustrates the accepted mechanism for the Fischer indole synthesis, highlighting the key intermediates. The electronic effects of the chloro and methyl substituents are most pronounced during the[6][6]-Sigmatropic Rearrangement step.
Caption: Key stages of the Fischer Indole Synthesis mechanism.
References
- Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews.
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52852-52887. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Chemistry Learning. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Hibino, S., & Sato, K. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link]
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Yoo, E. J., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5788-5791. [Link]
-
Dave, V. (1996). Multiple component Fischer indole reactions. Tetrahedron Letters, 37(28), 4869-4872. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Kim, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735. [Link]
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common side reactions in the Fischer indole synthesis and their prevention
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Introduction to the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus, a core scaffold in numerous natural products and pharmaceuticals.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][3] While versatile, the reaction is often plagued by side reactions that can lead to low yields and difficult purifications. This guide will help you understand and overcome these challenges.
Core Reaction Mechanism Workflow
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps. Understanding this pathway is crucial for diagnosing and preventing side reactions.
Caption: Generalized workflow of the Fischer indole synthesis mechanism.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Fischer indole synthesis in a question-and-answer format.
Issue 1: Low Yields and Incomplete Reactions
Q1: My Fischer indole synthesis is giving a very low yield or failing to go to completion. What are the most common causes?
A1: Low yields are a frequent challenge and can stem from several factors.[4] The most critical parameters to investigate are the choice of acid catalyst and the reaction temperature.[5][6]
-
Inappropriate Acid Catalyst: The selection of the acid catalyst is highly substrate-dependent. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[5]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tars and other polymeric byproducts, while low temperatures may result in an incomplete reaction.[5][7]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are not stable enough to be isolated and can decompose before cyclization.[5]
-
Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compound can introduce competing side reactions.[4]
Q2: How can I optimize my reaction conditions to improve the yield?
A2: A systematic approach to optimization is recommended.
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[5][6] For less reactive substrates, polyphosphoric acid (PPA) is often a good choice.[5]
-
Temperature Titration: Begin with milder temperature conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.[5]
-
One-Pot Procedure: If you suspect your hydrazone is unstable, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[3][5]
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and often leads to improved yields in shorter reaction times, potentially minimizing byproduct formation.[5]
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen Brønsted (HCl, p-TSA) and Lewis acids (ZnCl₂, BF₃·OEt₂) | Optimal acid strength is substrate-dependent; avoids decomposition.[5] |
| Temperature | Start low and gradually increase | Minimizes tar and polymer formation from excessive heat.[5] |
| Hydrazone | Generate in situ if unstable | Prevents decomposition of the intermediate before cyclization.[5] |
| Heating | Consider microwave irradiation | Can provide faster, more controlled heating, improving yields.[5] |
Issue 2: Formation of Tar and Polymeric Byproducts
Q3: My reaction mixture has turned into a black, intractable tar. What causes this and how can I prevent it?
A3: Tar and polymer formation is one of the most common side reactions in Fischer indole synthesis, typically resulting from the harsh, strongly acidic, and high-temperature conditions often employed.[5][7]
Primary Causes:
-
Strongly Acidic Conditions: Aggressive protic acids like H₂SO₄ can promote decomposition of starting materials and intermediates.[7]
-
High Temperatures: Elevated temperatures accelerate decomposition and polymerization pathways.[7]
Preventative Measures:
-
Use Milder Acids: Switch to weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂).[7]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce tar formation.[7]
-
Solvent-Free Mechanochemical Synthesis: Grinding the reactants with a solid acid catalyst can lead to cleaner reactions and reduce waste.[5][8]
Caption: Troubleshooting decision tree for preventing tar formation.
Issue 3: Competing Side Reactions and Byproduct Formation
Q4: Besides tar, what other common side products should I be aware of?
A4: Several other side reactions can compete with the desired indole formation.
-
N-N Bond Cleavage: This is a significant competing pathway, especially when electron-donating groups are present on the carbonyl component.[4][9] These substituents can over-stabilize the intermediate iminylcarbocation, favoring heterolytic cleavage of the N-N bond over the desired[10][10]-sigmatropic rearrangement.[5][9][11] This leads to byproducts such as aniline derivatives.[4][11]
-
Formation of Regioisomers: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[5]
-
Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation under acidic conditions.[6]
-
Friedel-Crafts Type Reactions: If the aromatic ring of the hydrazine or carbonyl compound is highly activated, unwanted Friedel-Crafts reactions can occur.[6]
Q5: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A5: Controlling regioselectivity is a known challenge.[10] The outcome is often influenced by a combination of steric and electronic factors, as well as the reaction conditions.
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate, leading to the corresponding indole as the major product.[5]
-
Electronic Effects: Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enamine, influencing the direction of cyclization.[10]
-
Reaction Conditions: In some cases, adjusting the acid catalyst and temperature can influence the ratio of regioisomers.[5] For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) can sometimes provide higher regioselectivity.[5]
Caption: Competing pathways in the Fischer indole synthesis.
Issue 4: Purification Challenges
Q6: My reaction seems to be complete, but I'm having difficulty purifying the product from polar byproducts and baseline material on a silica gel column. What can I do?
A6: Purification can indeed be challenging.[5] If standard silica gel chromatography is not effective, consider these alternatives:
-
Alternative Chromatography: Try using alumina (basic or neutral) or reverse-phase chromatography.[5]
-
Recrystallization: If your indole product is a solid, recrystallization can be a very effective method for removing impurities.[5][7]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[5]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the hydrazone. The hydrazone can be isolated by filtration or extraction, or used directly in the next step.[2][3]
-
Indolization: To the hydrazone (or the in situ reaction mixture), add the chosen acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).[5][12]
-
Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor its progress.[5][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture by pouring it onto ice-water and adding a base (e.g., saturated NaHCO₃ or aqueous NaOH).[5]
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.[5][13]
Protocol 2: Microwave-Assisted Synthesis for Tar Reduction
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), and the acid catalyst (e.g., p-TSA, 10 mol%).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 120-150 °C) for the determined time (e.g., 10-30 minutes).[7]
-
Work-up and Purification: After cooling, perform the standard aqueous work-up and extraction as described in Protocol 1. Purify the product as necessary.[7]
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Semantic Scholar. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7, 52852-52887. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
NIH. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
-
Figshare. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. DOI:10.1039/D2GC00724J. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Organometallic Chemistry Blog. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. Retrieved from [Link]
-
eScholarship. (n.d.). Understanding and Interrupting the Fischer Azaindolization Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
University of Connecticut. (n.d.). Indoles. Retrieved from [Link]
-
NIH. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
Bentham Science. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]
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troubleshooting low conversion rates in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates and other common issues during the synthesis of indole derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Part 1: General Troubleshooting for Low Conversion Rates
Low yields in indole synthesis can often be traced back to a few common factors regardless of the specific named reaction being employed. Before delving into method-specific issues, it's crucial to validate the fundamentals of your experimental setup.
Q1: My indole synthesis is resulting in a low yield or a complex mixture. Where should I start my investigation?
Low yields can stem from suboptimal reaction conditions, instability of reactants or intermediates, and interfering functional groups.[1] A systematic approach is key to identifying the root cause. We recommend starting with the following diagnostic workflow.
Caption: General troubleshooting workflow for low conversion in indole synthesis.
Q2: How critical is the purity of my starting materials?
Extremely critical. Impurities in arylhydrazines or carbonyl compounds are a primary cause of unwanted side reactions and low yields.[1] For instance, oxidized arylhydrazines can introduce colored impurities that are difficult to remove, while contaminants in the carbonyl component can lead to alternative condensation or polymerization pathways.
Validation Protocol: Starting Material Purity Check
-
Arylhydrazine:
-
Visual Inspection: Phenylhydrazines should be colorless to pale yellow crystalline solids. Dark coloration suggests oxidation.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. Check for the absence of signals corresponding to aniline or other degradation products.
-
Purification: If impure, recrystallize from an appropriate solvent (e.g., ethanol/water) or perform column chromatography.
-
-
Carbonyl Compound (Aldehyde/Ketone):
-
Aldehydes: These are prone to oxidation to carboxylic acids and self-condensation (aldol reaction).[1] Use freshly distilled or recently purchased material.
-
Ketones: Check for acidic or basic impurities from the manufacturing process that could interfere with catalysis.
-
Validation: Confirm structure and purity via NMR and/or GC-MS.
-
Part 2: Method-Specific Troubleshooting Guides
A. Fischer Indole Synthesis
This is one of the most versatile and widely used methods, but it is sensitive to acid strength, temperature, and substrate electronics.[1]
Failure in a Fischer synthesis often points to one of four key areas: the acid catalyst, substrate electronics, steric hindrance, or the reaction conditions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often require empirical optimization.[1][2] A catalyst that is too strong or used at too high a temperature can cause decomposition or polymerization, especially with sensitive substrates.[3]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][4] This is a known challenge in the synthesis of 3-aminoindoles.[4][5] Conversely, electron-donating groups on the arylhydrazine can weaken the N-N bond, also promoting side reactions.[1][4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction, particularly the critical[6][6]-sigmatropic rearrangement step.[3]
-
Reaction Conditions: The reaction is highly sensitive to temperature and time.[1] Excessive heat can lead to tar formation.[3]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Example | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Often used as solvent, 80-150°C | Strong dehydrating agent, effective for many substrates. | Can cause charring at high temperatures; difficult workup.[7] |
| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Catalytic amount, reflux in toluene/xylene | Milder than PPA, allows for azeotropic water removal. | May not be strong enough for deactivated substrates.[2] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1-2 equivalents, 120-180°C | Very common and effective catalyst.[2][6] | Can be hygroscopic; requires high temperatures.[7] |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Catalytic, often in acetic acid | Milder conditions possible.[2] | Moisture sensitive; can form stable adducts. |
The strongly acidic and often high-temperature conditions can lead to several side reactions:[3]
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
N-N Bond Cleavage: As mentioned, electronic effects can favor cleavage of the weak N-N bond in the ene-hydrazine intermediate, which leads to aniline and a stabilized iminylcarbocation instead of the desired indole product.[4]
-
Polymerization: The indole product itself can be unstable to strong acids and high temperatures, leading to polymerization.
Caption: Key steps and common failure points in the Fischer indole synthesis.
B. Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with excess aniline. It is notorious for requiring harsh conditions and sometimes producing unpredictable mixtures of products.[8][9][10]
This is a classic issue with the Bischler-Möhlau synthesis. The primary causes are:
-
Harsh Conditions: The reaction often requires high temperatures (180-240°C), which can lead to decomposition of starting materials and products.[1][11]
-
Unpredictable Regioselectivity: When using substituted anilines and/or unsymmetrical α-arylaminoketones, multiple cyclization pathways are possible, leading to a mixture of indole regioisomers.[9][12] The mechanism can be complex and substrate-dependent.[9]
Troubleshooting Strategies:
-
Milder Conditions: Recent modifications have shown that using a catalyst like lithium bromide or employing microwave irradiation can allow for lower temperatures and improved yields, potentially minimizing side product formation.[10][11]
-
Control of Intermediates: The reaction proceeds via an α-arylaminoketone intermediate.[13] Isolating and purifying this intermediate before cyclization can sometimes lead to a cleaner reaction.
-
Alternative Routes: If regioselectivity is a persistent issue, the Bischler-Möhlau synthesis may not be the ideal choice. Consider alternative methods like the Fischer or Hemetsberger synthesis, which often offer better regiochemical control.
C. Hemetsberger Indole Synthesis
This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[14][15]
The Hemetsberger synthesis is a two-stage process, and problems can arise in either the initial condensation or the final thermolysis.
-
Knoevenagel Condensation (Step 1): The formation of the ethyl α-azido-β-arylacrylate intermediate can be low-yielding. Optimizing the base, temperature, and reaction time is crucial. One study found that conducting the reaction first at -20°C and then allowing it to warm to -5 to 0°C gave optimal yields.[16]
-
Thermolysis/Cyclization (Step 2): This step is highly dependent on the solvent and temperature.[16]
-
Solvent Choice: High-boiling, non-polar solvents like xylene or decalin are commonly used.
-
Temperature Control: The temperature must be high enough to induce nitrene formation and cyclization but not so high as to cause decomposition. A systematic screen of temperatures (e.g., 120°C, 140°C, 160°C) is recommended.
-
Concentration: The reaction should be run at high dilution to minimize intermolecular side reactions of the highly reactive nitrene intermediate.
-
It's important to note that the azido-acrylate starting material can be unstable, and yields are often moderate.[14][17]
Part 3: Frequently Asked Questions (FAQs)
Q7: Can I use protecting groups to improve my yield? A: Yes. If your starting materials contain sensitive functional groups (e.g., amines, hydroxyls) that might interfere with the acidic or basic conditions, using protecting groups is highly recommended. For the indole nitrogen itself, common protecting groups include Boc, tosyl, and SEM.[1]
Q8: My reaction is complete, but purification is difficult due to tar-like substances. What can I do? A: Tar formation is common, especially in high-temperature, strongly acidic reactions like the Fischer synthesis.[3]
-
Work-up: After quenching the reaction (e.g., pouring onto ice), perform a thorough wash of the organic extract with an aqueous base (like NaHCO₃ or dilute NaOH) to remove acidic impurities and some polar byproducts.[3]
-
Chromatography: If standard silica gel chromatography is ineffective (product streaking or staying at the baseline), consider switching the stationary phase to alumina or using reverse-phase chromatography.[3]
-
Recrystallization: This can be a very effective method for obtaining high-purity indoles, although it may result in lower recovery.[1]
Q9: How do I choose the right synthesis route for my target indole? A: The optimal route depends heavily on the desired substitution pattern.
-
Fischer Synthesis: Excellent for 2- and/or 3-substituted indoles.[6] Less effective for the unsubstituted parent indole.[1]
-
Bischler-Möhlau Synthesis: Primarily yields 2-aryl-indoles.[10]
-
Hemetsberger Synthesis: Specifically produces indole-2-carboxylates.[14]
-
Modern Methods: For complex substitutions, consider modern cross-coupling or C-H activation strategies, which can offer superior regioselectivity and functional group tolerance.[18]
References
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Fischer indole synthesis. Wikipedia. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. [Link]
-
Indoles via Knoevenagel-Hemetsberger Reaction Sequence. ResearchGate. [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. MDPI. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]
-
Why Do Some Fischer Indolizations Fail?. NIH National Library of Medicine. [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH National Library of Medicine. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Problems with Fischer indole synthesis. Reddit. [Link]
-
Why Do Some Fischer Indolizations Fail?. ACS Publications. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH National Library of Medicine. [Link]
-
Bischler-Möhlau Indole Synthesis. Merck & Co. [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. NIH National Library of Medicine. [Link]
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Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
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Hemetsberger indole synthesis. Wikipedia. [Link]
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Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. RSC Publishing. [Link]
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Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
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Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. University of Rochester. [Link]
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Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Publications. [Link]
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Hemetsberger indole synthesis. chemeurope.com. [Link]
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Synthesis and Chemistry of Indole. M. M. M. College. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. SpringerLink. [Link]
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Indole Synthesis Using Silver Catalysis. AA Blocks. [Link]
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- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 14. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hemetsberger_indole_synthesis [chemeurope.com]
- 18. thieme-connect.com [thieme-connect.com]
purification techniques for indole derivatives synthesized via Fischer reaction
Welcome to the Technical Support Center for the purification of indole derivatives synthesized via the Fischer indole reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating and purifying these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.
Understanding the Challenge: Common Impurities in Fischer Indole Synthesis
The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, is notorious for producing a variety of byproducts and impurities that can complicate purification. The strongly acidic and often high-temperature conditions contribute to the formation of a complex crude mixture.
Common culprits you will likely encounter include:
-
Unreacted Starting Materials: Phenylhydrazines and carbonyl compounds.
-
Regioisomers: Arise when using unsymmetrical ketones, leading to a mixture of isomeric indoles.
-
Polymeric Byproducts and Tar: A frequent issue, especially under harsh acidic conditions or at elevated temperatures, resulting in intractable materials that can hinder isolation.
-
Side-Reaction Products: Aldol condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic rings are activated.
-
N-N Bond Cleavage Products: Can occur with certain substrates, particularly those with electron-donating groups that over-stabilize key intermediates.
A foundational understanding of these potential impurities is the first step in designing a robust purification strategy. The choice of purification technique will be dictated by the specific properties of your target indole and the nature of the impurities present.
Troubleshooting Your Purification: A Q&A Guide
This section directly addresses common issues encountered during the purification of indole derivatives.
Scenario 1: Column Chromatography Woes
Q: My column chromatography is failing to separate my indole from impurities. The fractions are all mixed, or the product is streaking badly. What's going on?
A: This is a very common and frustrating problem. Here’s a breakdown of the likely causes and how to address them:
-
The Causality: The issue often lies in the interaction between your indole derivative, the impurities, and the stationary phase (typically silica gel). Indoles, possessing a nitrogen lone pair, can exhibit both weak basicity and the ability to hydrogen bond. This can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking and poor separation. Polar byproducts can co-elute with your product if the solvent system is not optimized.
-
Self-Validating Protocol:
-
Systematic Solvent Screening: Before running a large-scale column, perform thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.
-
Consider a Gradient: Gradient elution, where the polarity of the eluent is gradually increased, is often more effective than isocratic (constant solvent mixture) elution for separating complex mixtures.
-
Tackle Streaking: If streaking is observed on the TLC plate, it will be magnified on the column.
-
Add a Modifier: Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).
-
-
Q: I see multiple spots on my TLC, and they all seem to move together when I change the solvent system. How can I get separation?
A: This suggests that the compounds have very similar polarities, a common issue with regioisomers.
-
The Causality: Regioisomers often have nearly identical functional groups and differ only in their spatial arrangement, resulting in very similar interactions with the stationary phase.
-
Expert Insights & Workflow:
-
High-Resolution TLC: Use longer TLC plates and allow the solvent front to run almost to the top to maximize separation.
-
Explore Different Solvent Selectivities: Don't just vary the polarity (e.g., by changing the hexane/ethyl acetate ratio). Instead, try solvent systems with different chemical properties. For example, compare an ethyl acetate/hexane system with a dichloromethane/methanol system. Sometimes, a switch in the fundamental nature of the solvents can exploit subtle differences in solubility and interaction.
-
Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, offers much higher resolving power.
-
Scenario 2: Crystallization Challenges
Q: My indole derivative is a solid, but I'm struggling to get it to crystallize, or the resulting crystals are impure.
A: Crystallization is a powerful purification technique for solid compounds, but it requires careful optimization.
-
The Causality: Successful crystallization depends on finding a solvent system where your product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at the lower temperature. The presence of tarry materials can inhibit crystal formation.
-
Self-Validating Protocol:
-
Systematic Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and upon heating.
-
The "Magic" of Mixed Solvents: A common and highly effective technique is to use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the solid and then allow the solution to cool slowly. A methanol/water mixture is often effective for indole crystallization.
-
Seeding: If crystals are slow to form, adding a tiny crystal of pure product (if available) can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
| Solvent System | Typical Use Case | Notes |
| Methanol/Water | Good for moderately polar indoles. | The ratio is critical and needs to be optimized. |
| Ethanol | A versatile solvent for many organic compounds. | |
| Toluene/Hexanes | Effective for less polar indole derivatives. | |
| Ethyl Acetate/Hexanes | A common system with a good polarity range. |
Scenario 3: When Chromatography and Crystallization Aren't Enough
Q: My crude product is an intractable tar, and I can't even get it onto a column. What are my options?
A: Tarry byproducts are a significant challenge in Fischer indole synthesis due to polymerization under strong acid conditions.
-
The Causality: These tars are high molecular weight, often amorphous materials with a broad range of polarities, making them difficult to handle with standard purification methods.
-
Expert Insights & Workflow:
-
Acid-Base Extraction: This is a powerful first-line purification step.[1] Indoles are weakly basic and can sometimes be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. More commonly, acidic impurities (like the acid catalyst) and some polar byproducts can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Distillation: For volatile indoles, distillation under reduced pressure can be an effective method to separate them from non-volatile tars and salts.
-
"Plug" Filtration: Before attempting a full column, try passing your crude material (dissolved in a minimal amount of solvent) through a short "plug" of silica gel or alumina in a pipette or funnel. This can remove a significant amount of the highly polar or baseline material.
-
Workflow & Decision-Making Diagrams
To aid in selecting the appropriate purification strategy, the following workflows have been developed.
Caption: Initial Purification Strategy Decision Tree.
Caption: Troubleshooting Column Chromatography Issues.
Frequently Asked Questions (FAQs)
Q1: Can I avoid column chromatography altogether?
A1: In some fortunate cases, yes. If your indole derivative is a solid and crystallizes readily from the crude mixture, you may achieve high purity without chromatography. A simple acid-base workup followed by crystallization is the ideal scenario. However, for many complex indole syntheses, chromatography is unavoidable for achieving high purity.
Q2: What is the best way to remove the acid catalyst after the reaction?
A2: The most straightforward method is to perform a basic wash during the workup. After diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), wash it with an aqueous solution of a weak base such as sodium bicarbonate or sodium carbonate. This will neutralize the acid catalyst, converting it into a salt that will partition into the aqueous layer.
Q3: I used a zinc chloride (ZnCl₂) catalyst. How do I remove the zinc salts?
A3: Zinc salts can sometimes form emulsions or persistent solids during workup. After neutralizing the bulk of the acid, washing the organic layer with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) can be effective. EDTA is a chelating agent that will bind strongly to the zinc ions, forming a water-soluble complex that can be easily washed away.
Q4: My indole seems to be decomposing on the silica gel column. What should I do?
A4: Indole derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: You can create a less acidic stationary phase by "deactivating" the silica gel. This is done by adding a small percentage of water or a base like triethylamine to the slurry when packing the column.
-
Switch to Alumina: Alumina is a more basic stationary phase and is a good alternative for acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying pressure (flash chromatography) to speed up the elution.
Q5: Are there any "greener" alternatives for purification?
A5: Yes, there is a growing interest in more environmentally friendly purification methods.
-
Crystallization: As mentioned, crystallization is an excellent green alternative as it can significantly reduce solvent waste compared to chromatography.
-
Solvent Selection: Choosing greener solvents for extraction and chromatography (e.g., replacing dichloromethane with 2-methyltetrahydrofuran) is another important consideration.
-
Supercritical Fluid Chromatography (SFC): While requiring specialized equipment, SFC uses supercritical CO₂ as the main mobile phase, drastically reducing organic solvent consumption.
This technical support guide provides a framework for logically approaching the purification of indole derivatives from Fischer indole syntheses. By understanding the potential impurities and the principles behind each purification technique, you can troubleshoot effectively and develop robust, validated protocols for isolating your target compounds with high purity.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved January 12, 2026, from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved January 12, 2026, from [Link]
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Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Crystallization purification of indole. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2021(4), M1297. [Link]
-
Bae, G., & Lee, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(17), 5437. [Link]
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RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129. [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]
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PMC. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(31), 17165-17190. [Link]
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Wikipedia contributors. (2023, November 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
PMC. (2015). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 80(24), 12566–12571. [Link]
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17365. [Link]
- Google Patents. (n.d.). US3932417A - Dimeric indole alkaloid purification process.
-
PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
-
PMC. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil via Extraction and Re-Extraction). Processes, 10(8), 1637. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015, September 5). How can residues of indole be removed from a reaction mixture without using column chromatography? Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5493. [Link]
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University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 12, 2026, from [Link]
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American Pharmaceutical Review. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review, 7(4), 74-81. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]
Sources
overcoming challenges in the synthesis of sterically hindered indoles
Introduction
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis. However, the introduction of sterically demanding substituents on the indole core presents significant synthetic challenges that can lead to low yields, complex side-product formation, or complete reaction failure. This guide is designed for researchers, chemists, and drug development professionals who encounter these obstacles. It provides in-depth troubleshooting advice, method-specific FAQs, and detailed protocols to navigate the complexities of synthesizing sterically hindered indoles. Our approach is rooted in explaining the mechanistic underpinnings of these challenges, empowering you to make informed, rational decisions in your experimental design.
Section 1: General Troubleshooting & Core FAQs
This section addresses initial, high-level problems encountered during the synthesis of sterically hindered indoles.
Question 1: My reaction to form a hindered indole is resulting in a very low yield or has failed completely. What are the fundamental issues to investigate first?
Answer: Failure in these challenging syntheses often stems from one of three areas: reagent and substrate integrity, reaction conditions, or an inappropriate choice of synthetic route for the specific substitution pattern.
-
Purity of Starting Materials: Sterically hindered substrates can be less reactive, meaning any impurities in your starting materials (e.g., arylhydrazine, ketone, o-haloaniline) can lead to unwanted side reactions that outcompete your desired, slower pathway.[1][2] Always verify the purity of your starting materials by NMR or another suitable technique before beginning.
-
Sub-optimal Reaction Conditions: High temperatures, which are often required to overcome steric barriers, can also lead to decomposition and the formation of tar.[3] Conversely, temperatures that are too low will result in no reaction.[3] A systematic optimization of temperature, reaction time, and catalyst concentration is critical.[1][2]
-
Atmospheric Moisture and Oxygen: Many organometallic catalysts, particularly palladium complexes used in modern indole syntheses, are sensitive to air and moisture.[4] Ensure you are using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) where required.
-
Inherent Limitations of the Chosen Method: Classical methods like the Fischer indole synthesis have well-documented failures with certain substitution patterns, especially those involving bulky ketones or electron-rich hydrazines that promote side reactions.[1][5] If fundamental checks don't resolve the issue, the synthetic strategy itself may be flawed for your target molecule.
Troubleshooting Workflow for Reaction Failure
Caption: Initial troubleshooting steps for a failing indole synthesis.
Section 2: Method-Specific Troubleshooting Guides
2.1 The Fischer Indole Synthesis
A workhorse for indole synthesis, but notoriously susceptible to steric effects.
FAQ: Why does my Fischer indole synthesis fail when using a sterically hindered ketone (e.g., di-isopropyl ketone) or an ortho-substituted arylhydrazine?
Answer: The failure is rooted in the key step of the mechanism: the[2][2]-sigmatropic rearrangement. This step requires the molecule to adopt a specific, chair-like six-membered transition state.[6][7]
-
Steric Hindrance: Bulky substituents on either the ketone or the ortho position of the arylhydrazine create severe steric clashes in this transition state. This dramatically increases the activation energy for the desired rearrangement, making it incredibly slow or preventing it from occurring altogether.[1]
-
Competing Pathways: Under the harsh acidic and thermal conditions required, competing side reactions become dominant. The most common failure pathway for substrates with electron-donating groups is the acid-catalyzed cleavage of the weak N-N bond in the hydrazone intermediate.[1][5] This leads to the formation of byproducts like aniline derivatives instead of the indole.[1][5]
Troubleshooting Guide: Improving Yields in a Hindered Fischer Synthesis
| Issue | Potential Cause | Recommended Solution |
| No reaction or trace conversion | Insufficient energy to overcome the activation barrier of the[2][2]-sigmatropic rearrangement. | Increase Temperature: Carefully increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be effective at providing localized energy. |
| Inappropriate acid catalyst. A weak acid may not be sufficient to promote the rearrangement.[3] | Switch to a Stronger Acid System: Use stronger Brønsted acids like polyphosphoric acid (PPA) or a specialized Lewis acid. Eaton's reagent (P₂O₅ in MeSO₃H) is highly effective for forcing difficult cyclizations.[3] | |
| Formation of aniline byproducts | The N-N bond cleavage pathway is kinetically favored over the sterically hindered rearrangement.[5] | Use a Lewis Acid: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can sometimes favor the cyclization pathway over proton-catalyzed N-N cleavage, although this is substrate-dependent.[3][6] |
| Tar/Polymer Formation | The reaction conditions are too harsh, causing decomposition of starting materials or intermediates.[3] | Optimize Acid Concentration and Temperature: Start with milder conditions and gradually increase severity. Sometimes, a lower concentration of a very strong acid is more effective than a high concentration of a weaker one. |
2.2 Palladium-Catalyzed Methods (e.g., Larock Indole Synthesis)
These methods are often the go-to strategy for constructing highly substituted, sterically hindered indoles due to their milder conditions and broader scope.[8][9]
FAQ: When should I choose a Larock indole synthesis over a classical method for a hindered target?
Answer: The Larock synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne, is superior for sterically demanding targets for several reasons:[8]
-
Tolerance of Steric Bulk: The mechanism does not involve a rigid sigmatropic rearrangement. It proceeds via oxidative addition, alkyne insertion, and reductive elimination steps on a palladium center.[8] This pathway is generally more tolerant of bulky groups on both the aniline and the alkyne.
-
Regioselectivity: The reaction is highly site-selective. In general, the bulkier substituent on an unsymmetrical alkyne will preferentially end up at the C2 position of the indole.[9]
-
Milder Conditions: While early versions required high temperatures, the development of bulky, electron-rich phosphine ligands allows the reaction to proceed at much lower temperatures (60–110 °C), preserving sensitive functional groups.[8]
Troubleshooting Guide: Optimizing a Hindered Larock Indole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Catalyst Turnover / Stalled Reaction | Ligand Choice: The palladium catalyst is not sufficiently active or stable. The ligand may be too small or not electron-rich enough to promote reductive elimination. | Use Bulky, Electron-Rich Ligands: Employ ligands such as P(t-Bu)₃ or bulky biaryl phosphines (e.g., SPhos, XPhos). These promote the crucial reductive elimination step and stabilize the active catalytic species.[8] |
| Base Incompatibility: The chosen base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or soluble enough to effectively participate in the catalytic cycle. | Screen Different Bases: Switch to a stronger or more soluble base. Sodium or potassium tert-butoxide are often effective. The choice of base can be critical and is worth screening. | |
| Side Product Formation (e.g., Sonogashira coupling) | The desired intramolecular cyclization is slow, allowing for competing intermolecular reactions. | Increase Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization pathway. |
| Failure with o-chloroanilines | The C-Cl bond is much stronger and less reactive towards oxidative addition than C-Br or C-I bonds. | Use a More Active Catalyst System: Overcoming the C-Cl activation barrier often requires more specialized, highly active catalyst systems, potentially with nickel catalysts or palladium systems with specific ligands designed for this purpose.[8][10] |
Section 3: Strategic Solutions for Hindered Systems
3.1 The Role of Protecting Groups
FAQ: Can an N-protecting group help in the synthesis of a sterically hindered indole?
Answer: Yes, but its role is nuanced. While a protecting group adds steric bulk itself, it can be strategically advantageous:
-
Preventing Side Reactions: The indole N-H is acidic and nucleophilic. Protecting it prevents unwanted N-alkylation or N-acylation and can improve stability under acidic or basic conditions.[11]
-
Directing Lithiation: Many protecting groups facilitate lithiation at the C2 position, allowing for functionalization before constructing the rest of a hindered system.
-
Altering Electronics: Electron-withdrawing protecting groups like tosyl (Ts) or phenylsulfonyl (PhSO₂) decrease the electron density of the indole ring, which can deactivate it towards unwanted electrophilic substitution but also potentially slow down desired cyclizations.[12] In contrast, a group like SEM (2-(trimethylsilyl)ethoxymethyl) is relatively electronically neutral.
Table 1: Comparison of Common Indole N-Protecting Groups
| Protecting Group | Introduction Reagents | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | TFA; HCl; or heat | Easily removed, but sensitive to strong acids. Reduces electron density.[12][13] |
| Ts (Tosyl) | TsCl, base | Strong base (NaOH, reflux); or reducing agents (SmI₂) | Very stable to acid and oxidation. Strongly electron-withdrawing.[1] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH | Fluoride source (TBAF); or strong acid | Stable to a wide range of conditions, removed orthogonally. Adds significant steric bulk.[1] |
| PhSO₂ (Phenylsulfonyl) | PhSO₂Cl, base | Requires harsh reductive cleavage (e.g., Mg/MeOH). | Very robust and strongly electron-withdrawing.[12] |
| Pivaloyl | Pivaloyl chloride, base | Strong base (e.g., LiOH, t-BuOK) at elevated temperatures.[11] | Due to its bulk, it can sterically protect both N-1 and C-2 positions. Notoriously difficult to remove.[11] |
3.2 Detailed Experimental Protocols
Protocol 1: Modified Fischer Synthesis for a Moderately Hindered Indole using Eaton's Reagent
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, a classic example where regioselectivity is not an issue but harsh conditions are needed.
-
Preparation of Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H): In a fume hood, cautiously add phosphorus pentoxide (10 g) in portions to methanesulfonic acid (120 g) with efficient mechanical stirring. The addition is exothermic. Allow the mixture to stir until the P₂O₅ has completely dissolved. Safety Note: This reagent is highly corrosive.[3]
-
Hydrazone Formation (Optional Pre-formation): In a separate flask, dissolve phenylhydrazine (10.8 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol) in ethanol (100 mL). Add a few drops of acetic acid and stir at room temperature for 1 hour. The phenylhydrazone will often precipitate and can be filtered and dried.
-
Indolization: Add the phenylhydrazone (18.6 g, 0.1 mol) to the prepared Eaton's reagent (100 mL) at room temperature with stirring.
-
Reaction Monitoring: Heat the mixture to 60-80°C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice (500 g). The product will precipitate. Neutralize the aqueous solution with aqueous NaOH until it is basic. Filter the solid product, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.[3]
Protocol 2: Larock Annulation for a Sterically Hindered 2,3-Disubstituted Indole
This protocol details the synthesis of 2-pentyl-3-phenyl-1H-indole from 2-bromoaniline and 1-phenyl-1-heptyne.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and a bulky phosphine ligand such as P(t-Bu)₃ (4.0 mg, 0.02 mmol, 4 mol%). Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add 2-bromoaniline (86 mg, 0.5 mmol), 1-phenyl-1-heptyne (103 mg, 0.6 mmol), and potassium carbonate (K₂CO₃, 138 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed DMF (2.0 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110°C. Stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired indole.
Decision Tree for Synthetic Strategy
Caption: Decision framework for selecting a primary synthetic route.
References
-
Lohof, E., et al. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Denmark, S. E., et al. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from [Link]
-
NIH. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N-N chiral indoles. Retrieved from [Link]
-
Preprints.org. (n.d.). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail? NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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- 13. synarchive.com [synarchive.com]
Technical Support Center: Optimization of Reaction Temperature for Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing one of the most critical parameters in this venerable reaction: the temperature. As a cornerstone of heterocyclic chemistry, the Fischer indole synthesis offers a powerful route to the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products.[1][2][3] However, its success is highly sensitive to reaction conditions, with temperature playing a pivotal role in dictating yield, purity, and even the feasibility of the reaction itself.[2][4]
This guide eschews a rigid, one-size-fits-all approach. Instead, it is structured as a series of frequently asked questions and troubleshooting scenarios that directly address the common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions for your specific substrates and reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Fischer indole synthesis, and why is it so variable?
There is no single "correct" temperature for the Fischer indole synthesis; the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent employed.[5] Generally, the reaction requires elevated temperatures to drive the key[6][6]-sigmatropic rearrangement and subsequent cyclization steps.[7] The temperature can range from room temperature in some highly reactive cases to well over 200°C.[8]
The variability arises from several factors:
-
Substrate Reactivity: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound significantly influences the reaction rate. Electron-donating groups on the arylhydrazine can facilitate the reaction, potentially allowing for lower temperatures. Conversely, electron-withdrawing groups may necessitate harsher conditions.[4]
-
Catalyst Strength: The choice of acid catalyst is crucial.[9] Stronger acids, such as polyphosphoric acid (PPA) or sulfuric acid, can often promote the reaction at lower temperatures than weaker acids like acetic acid.[3][4] However, stronger acids also increase the risk of side reactions and degradation.[5]
-
Solvent Choice: The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity. High-boiling point solvents like glacial acetic acid are often used to achieve the necessary temperatures for reflux.[4]
-
Steric Hindrance: Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier for the cyclization step.[10]
Q2: I am getting a very low yield or no product at all. Could the reaction temperature be the issue?
Suboptimal reaction temperature is a very common reason for low yields or complete failure of the Fischer indole synthesis.[10] If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier of the rate-determining[6][6]-sigmatropic rearrangement.[11] Conversely, if the temperature is too high, it can lead to the degradation of starting materials, intermediates, or the final product, often resulting in the formation of intractable tars and polymers.[5]
Before assuming temperature is the sole culprit, ensure the following:
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[10]
-
Appropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[10]
If these factors are in order, a systematic optimization of the reaction temperature is the logical next step.
Q3: My reaction is producing a significant amount of byproducts. How can I use temperature to improve the selectivity?
Temperature is a powerful tool for controlling the selectivity of the Fischer indole synthesis. Often, side reactions have different activation energies than the desired indole formation. By carefully controlling the temperature, you can favor the pathway leading to your target molecule.
For instance, in some cases, a specific temperature, such as 80°C, has been found to be optimal for maximizing the yield of the desired product while minimizing the formation of isomers or other byproducts.[12] If you are observing byproduct formation, consider running the reaction at a lower temperature for a longer period. This can sometimes provide enough energy for the desired transformation while disfavoring higher-energy side reactions. Conversely, if the desired reaction is sluggish and side reactions are occurring due to prolonged reaction times, a higher temperature for a shorter duration might be beneficial.
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to troubleshooting common issues related to reaction temperature.
Scenario 1: The reaction is not proceeding to completion.
Possible Cause: The reaction temperature is too low.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent and Catalyst Re-evaluation: If increasing the temperature leads to decomposition before the reaction goes to completion, consider switching to a higher-boiling point solvent or a more potent acid catalyst that may allow the reaction to proceed at a lower temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[6][11] This can be particularly useful for sluggish reactions.
Scenario 2: Significant formation of tar and decomposition products.
Possible Cause: The reaction temperature is too high.
Troubleshooting Steps:
-
Systematic Temperature Decrease: Begin by running the reaction at a significantly lower temperature than your initial conditions. A good starting point is often refluxing in a lower-boiling solvent like ethanol or tert-butanol before moving to higher temperatures if the reaction is too slow.[4][12]
-
Milder Acid Catalyst: High temperatures in the presence of strong acids are a common recipe for decomposition.[5] Consider using a milder acid, such as acetic acid or even a Lewis acid like zinc chloride, which may require a higher temperature but can be less prone to causing degradation.[3]
-
Controlled Heating: Ensure uniform and controlled heating of the reaction mixture. Use an oil bath with a temperature controller for precise temperature management.
Data-Driven Temperature Optimization: A General Protocol
For a systematic approach, a Design of Experiments (DoE) methodology can be employed. However, for initial optimization, a simpler, iterative approach is often sufficient.
Table 1: General Protocol for Reaction Temperature Optimization
| Step | Action | Rationale |
| 1 | Literature Precedent: | Start with reaction conditions reported for similar substrates. This provides a logical and evidence-based starting point. |
| 2 | Initial Screening: | Run small-scale reactions at three different temperatures: a low, medium, and high temperature based on the literature or your initial assessment (e.g., 80°C, 100°C, 120°C). |
| 3 | Reaction Monitoring: | Monitor the progress of each reaction by TLC or LC-MS at regular intervals to assess the rate of product formation and the appearance of byproducts. |
| 4 | Analysis of Results: | Compare the yield and purity of the product at each temperature. Identify the temperature that provides the best balance of reaction rate and selectivity. |
| 5 | Fine-Tuning: | Based on the results of the initial screen, you can perform further optimization in a narrower temperature range around the most promising condition. |
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: Key stages of the Fischer indole synthesis mechanism.
Caption: A logical workflow for troubleshooting temperature-related issues.
Concluding Remarks
The optimization of reaction temperature is an empirical process that is fundamental to the success of the Fischer indole synthesis.[4] By understanding the interplay between substrates, catalysts, solvents, and temperature, researchers can navigate the challenges of this powerful reaction. This guide provides a framework for logical troubleshooting and optimization, empowering you to achieve higher yields and purities in your indole syntheses. Remember that careful observation, systematic experimentation, and a foundational understanding of the reaction mechanism are your most valuable tools.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
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- Wikipedia. Fischer indole synthesis.
- Benchchem. Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism.
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53495. Available from: [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst.
- SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis.
- Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
- NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?
- Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- NIH National Library of Medicine. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Taylor & Francis. Fischer indole synthesis – Knowledge and References.
-
Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Available from: [Link]
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Technical Support Center: Minimizing Tar Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize one of the most common challenges in indole synthesis: the formation of intractable tars and polymeric byproducts. We provide in-depth, scientifically-grounded solutions in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Understanding Tar Formation: A General Overview
Tar formation is a persistent issue in many classical indole syntheses, leading to significantly reduced yields, complex purification challenges, and consumption of valuable starting materials.[1] These tars are generally complex, high-molecular-weight polymeric materials arising from side reactions that compete with the desired cyclization pathway. The primary culprits are often harsh reaction conditions, such as high temperatures and strongly acidic catalysts, which can promote the degradation of sensitive intermediates.[1][2]
This guide will dissect the specific causes of tar formation in three widely used methods—the Fischer, Bischler, and Reissert syntheses—and provide actionable, field-proven strategies to mitigate these issues.
Part 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[3][4][5] While versatile, it is notoriously prone to tar formation, especially when using strong acids and high temperatures.[1]
Troubleshooting Guide & FAQs
Q1: My Fischer indole synthesis reaction turned into a black, viscous mess. What are the most likely causes?
A1: This is a classic sign of extensive tar formation. The primary drivers are almost always overly aggressive reaction conditions.[1]
-
Strongly Acidic Catalysts: Protic acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), while effective, can be too harsh.[1][6] They can protonate the arylhydrazone intermediate at multiple sites, leading to unintended fragmentation and polymerization pathways before the desired[7][7]-sigmatropic rearrangement can occur.[4][6][8]
-
High Temperatures: Elevated temperatures accelerate not only the desired reaction but also competing decomposition and polymerization side reactions.[1] Unstable intermediates, such as the enamine, are particularly susceptible to degradation at high temperatures.[1]
-
Substrate Sensitivity: Electron-rich arylhydrazines or sterically hindered ketones can be more prone to decomposition under standard Fischer conditions. Certain substitution patterns can even cause the reaction to fail entirely by favoring N-N bond cleavage over the necessary rearrangement.[9]
Q2: How can I adjust my experimental conditions to prevent this tar formation?
A2: Optimization is key. A systematic approach to moderating your reaction conditions can dramatically improve yields and reduce byproduct formation.
-
Catalyst Selection: Switch to a milder acid catalyst. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often excellent alternatives.[1][4][6] Brønsted acids like p-toluenesulfonic acid (p-TSA) also offer a gentler approach.[2] The choice of acid can even influence the regioselectivity when using unsymmetrical ketones.[10]
-
Temperature Control: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Running the reaction for a longer duration at a lower temperature is often preferable to a short reaction time at a high temperature.[1]
-
Solvent Choice: High-boiling point solvents can inadvertently lead to higher reaction temperatures. Experiment with alternative solvents to find a balance between solubility and temperature control.
-
Modern Methodologies: Consider microwave-assisted synthesis. Microwave irradiation can drastically shorten reaction times from hours to minutes, minimizing the exposure of sensitive compounds to harsh conditions and thereby reducing byproduct formation.[1][2]
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Tendency for Tar Formation |
| Strong Brønsted Acids | H₂SO₄, HCl, PPA | High Temp (>100 °C) | High |
| Milder Brønsted Acids | p-TSA, Acetic Acid | Moderate to High Temp | Moderate |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Variable Temp | Low to Moderate |
| Green Catalysts | Tartaric acid-dimethylurea melt | Mild Temp (80-100 °C) | Very Low |
Note: Optimal conditions are highly substrate-dependent.[11]
Q3: My product is an oil contaminated with a sticky polymer. What are the best purification strategies?
A3: Purifying indoles from tarry byproducts can be challenging but is often achievable with the right approach.[1]
-
Aqueous Workup: After quenching the reaction (e.g., with ice water), perform a thorough extraction with a suitable organic solvent. Washing the organic layer with a sodium bicarbonate solution can help remove acidic residues that might promote further degradation.[2]
-
Column Chromatography: This is the most common and effective method.[1]
-
Solvent System: Start with a non-polar eluent (e.g., hexane or heptane) and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Gradient Elution: A slow, shallow gradient is often necessary to resolve the indole from closely-eluting byproducts.
-
-
Recrystallization: If your indole is a solid, recrystallization is a powerful purification technique.[1] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that effectively precipitates your product while leaving the tarry impurities in the mother liquor.
-
Distillation: For volatile indoles, vacuum distillation can be an option, although care must be taken as heating can sometimes cause further decomposition.[1]
Workflow: Troubleshooting Tar Formation in Fischer Indole Synthesis
Caption: Troubleshooting decision tree for tar formation.
Part 2: The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis creates 2-arylindoles from an α-halo-ketone and an excess of an arylamine.[7] Historically, this reaction has been plagued by harsh conditions, poor yields, and the formation of complex side products.[7][12]
Troubleshooting Guide & FAQs
Q1: My Bischler-Möhlau reaction gave a very low yield and a mixture of many products, including a lot of tar. Why is this reaction so problematic?
A1: The classical Bischler-Möhlau conditions are inherently harsh, often involving heating aniline and an α-bromoacetophenone to high temperatures, sometimes with an acid catalyst.[7] These conditions promote several competing side reactions.
-
Polymerization of Reactants: Aniline and its derivatives can self-condense or polymerize at high temperatures.
-
Rearrangements: The reaction mechanism can be complex, with potential for rearrangements leading to multiple regioisomers and byproducts.[13][14]
-
Degradation: The starting materials and the desired indole product can degrade under the prolonged heating required for the reaction to proceed.[12]
Q2: What are the modern approaches to improve the yield and cleanliness of the Bischler-Möhlau synthesis?
A2: Recent advancements have focused on significantly milder reaction conditions.
-
Catalysis: The use of lithium bromide (LiBr) as a catalyst has been shown to facilitate the reaction under much gentler conditions than traditional methods.[7]
-
Microwave Irradiation: As with the Fischer synthesis, microwave-assisted protocols can dramatically reduce reaction times and improve yields by minimizing the thermal degradation of the components.[7][14]
-
Solvent-Free Conditions: In some modified procedures, running the reaction neat (solvent-free) under controlled heating can lead to cleaner product formation.
Mechanism: Key Steps in Bischler-Möhlau Synthesis
Caption: Simplified mechanism of the Bischler-Möhlau synthesis.
Part 3: The Reissert Indole Synthesis
The Reissert synthesis is a multi-step process that builds the indole ring from o-nitrotoluene and diethyl oxalate.[15] While it avoids the high-temperature acid catalysis of the Fischer synthesis, tar formation can still occur, particularly during the initial condensation and subsequent reduction steps.
Troubleshooting Guide & FAQs
Q1: In the first step of my Reissert synthesis (condensation of o-nitrotoluene with diethyl oxalate), the reaction mixture darkened significantly, and the yield of the pyruvate intermediate was low. What went wrong?
A1: The initial step is a base-catalyzed condensation. The use of a strong base like sodium ethoxide can lead to side reactions if not properly controlled.[15]
-
Base Strength and Purity: The quality and strength of the base are critical. Potassium ethoxide is often reported to give better results than sodium ethoxide.[15] The base should be anhydrous, as water can interfere with the condensation.
-
Self-Condensation: The o-nitrotoluene can undergo self-condensation or other side reactions in the presence of a strong base, leading to colored byproducts.
-
Temperature Control: This condensation should typically be run at or below room temperature to minimize side reactions.
Q2: During the reductive cyclization of the o-nitrophenylpyruvate, I obtained a complex mixture instead of the clean indole-2-carboxylic acid. What causes byproducts in this step?
A2: The reductive cyclization is the key ring-forming step. The choice of reducing agent and the reaction conditions are crucial for a clean transformation.[15][16]
-
Over-reduction: Harsh reducing agents can sometimes lead to over-reduction of the indole ring or other functional groups.
-
Incomplete Cyclization: If the reduction of the nitro group is complete before the intramolecular cyclization occurs, the resulting aniline intermediate may be prone to air oxidation or other side reactions.
-
Alternative Pathways: Certain reduction conditions can divert the reaction to form quinolones instead of indoles.[16]
-
Recommended Conditions: A common and effective method for this step is using zinc dust in acetic acid.[15][16] This combination provides a controlled reduction that favors the desired cyclization.
Experimental Protocol: Reductive Cyclization (Reissert)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl o-nitrophenylpyruvate intermediate in glacial acetic acid.
-
Addition of Zinc: While stirring vigorously, add zinc dust portion-wise to control the initial exotherm.
-
Heating: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove excess zinc and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude indole-2-carboxylic acid can then be purified by recrystallization or used directly in the subsequent decarboxylation step.[15]
References
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega. Retrieved from [Link]
-
MDPI. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Retrieved from [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Retrieved from [Link]
-
Zaretskii, M. I., et al. (1980). Isolation of indole from coal-tar fractions by liquid extraction. Coke Chem. USSR (Engl. Transl.). Retrieved from [Link]
-
Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand.. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
Mondal, S., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry. Retrieved from [Link]
-
Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Han, S. H., et al. (2021). Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Gribble, G. (2016). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Retrieved from [Link]
-
Gribble, G. (2019). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Retrieved from [Link]
-
Pinero-Fernandez, S., et al. (2017). Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature. PLoS One. Retrieved from [Link]
- Reissert Indole Synthesis. (n.d.).
-
Garg, N. K., & Sarpong, R. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry. Retrieved from [Link]
-
Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Retrieved from [Link]
-
YouTube. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. Retrieved from [Link]
-
YouTube. (2023). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Bischler Indole Synthesis. Retrieved from [Link]
-
PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
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Technical Support Center: Strategies to Avoid N-N Bond Cleavage in Fischer Indole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of N-N Bond Integrity in Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since 1883, is a powerful and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound.[1][2] While widely applicable, the synthesis is not without its challenges. A significant and often yield-limiting side reaction is the cleavage of the nitrogen-nitrogen (N-N) bond in the hydrazine or its intermediates.[3][4] This unwanted cleavage is particularly prevalent when dealing with substrates bearing electron-donating groups, which can lead to complex reaction mixtures and low yields of the desired indole.[3][4]
This technical guide provides a comprehensive troubleshooting resource for researchers encountering N-N bond cleavage in their Fischer indole syntheses. We will delve into the mechanistic underpinnings of this side reaction and offer practical, field-proven strategies to mitigate it, ensuring the successful synthesis of your target indole derivatives.
Understanding the Mechanism: The Divergent Pathways
The critical step in the Fischer indole synthesis is the acid-catalyzed[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed arylhydrazone.[1] However, under acidic conditions, a competing pathway of heterolytic N-N bond cleavage can occur, leading to the formation of an aniline and a stabilized iminylcarbocation.[3][4] This diversion from the productive pathway is the primary cause of reaction failure or low yields in many cases.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments.
FAQ 1: My reaction is producing significant amounts of aniline and other byproducts instead of the desired indole. What is causing this?
Answer: The formation of aniline is a tell-tale sign of N-N bond cleavage. This typically occurs when the intermediate iminylcarbocation is stabilized, making the cleavage pathway kinetically favorable. The most common culprit is the presence of electron-donating groups (EDGs) on the carbonyl-derived portion of the hydrazone.[3] These groups, such as amines, ethers, or alkyl groups, stabilize the positive charge on the iminylcarbocation, thus promoting its formation over the desired[3][3]-sigmatropic rearrangement.[4]
FAQ 2: I am attempting to synthesize a 3-aminoindole or a 3-amidoindole, and the reaction is failing with standard protic acids. Why is this specific substitution pattern so problematic?
Answer: The synthesis of 3-aminoindoles and 3-amidoindoles via the Fischer method is notoriously difficult due to the strong electron-donating nature of the nitrogen substituent at the C3 position.[3] This substitution pattern excessively stabilizes the iminylcarbocation intermediate, making N-N bond cleavage the overwhelmingly favored pathway when using protic acids like HCl or H₂SO₄.[4] In fact, to date, there are no reported successful examples of 3-aminoindole synthesis using the classical Fischer method with protic acids.[3]
Strategy 1: Judicious Selection of the Acid Catalyst
The choice of acid catalyst is the most critical factor in controlling the competition between indole formation and N-N bond cleavage. While Brønsted acids are commonly used, Lewis acids often provide a milder and more effective alternative for problematic substrates.[5]
Q: How do Lewis acids help in preventing N-N bond cleavage?
A: Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂), are thought to favor the desired[3][3]-sigmatropic rearrangement by coordinating to the nitrogen atoms of the enehydrazine. This coordination can lower the activation energy for the rearrangement while disfavoring the formation of the iminylcarbocation that leads to cleavage.[6] In many cases where protic acids fail, Lewis acids can facilitate the cyclization to provide the desired indole in good yields.[3]
Table 1: Comparison of Brønsted vs. Lewis Acids for a Problematic Substrate
| Catalyst | Substrate Example | Yield of Indole | Yield of Cleavage Products | Reference |
| Brønsted Acid (e.g., HCl, H₂SO₄) | Phenylhydrazone of an amino-ketone | Often <10% | Major products | [3] |
| Lewis Acid (e.g., ZnCl₂) | Phenylhydrazone of an amino-ketone | Can be >70% | Significantly reduced | [3] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Fischer Indole Synthesis
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
Indolization:
-
For ZnCl₂: Add anhydrous zinc chloride (1.5-3.0 eq.) to the reaction mixture. Heat the mixture to the appropriate temperature (typically 80-150 °C) and monitor the reaction progress.
-
For BF₃·OEt₂: Cool the reaction mixture in an ice bath and add BF₃·OEt₂ (1.5-3.0 eq.) dropwise. Allow the reaction to warm to room temperature or heat as necessary, monitoring for completion.
-
-
Work-up: Cool the reaction mixture and carefully quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[7]
Strategy 2: Optimizing Reaction Conditions
Q: Can I simply lower the reaction temperature to avoid N-N bond cleavage?
A: While lowering the temperature can sometimes reduce the rate of side reactions, it may also significantly slow down the desired cyclization, leading to incomplete conversion.[8] A systematic optimization of the temperature is crucial. For substrates prone to cleavage, it is often beneficial to start at a lower temperature and gradually increase it until the reaction proceeds at a reasonable rate without significant byproduct formation.
Strategy 3: The Role of Microwave Irradiation
Q: How can microwave-assisted synthesis help in suppressing side reactions?
A: Microwave-assisted organic synthesis (MAOS) can be a powerful tool to minimize side reactions by providing rapid and uniform heating.[9] This can lead to shorter reaction times and, in some cases, improved yields and cleaner reaction profiles compared to conventional heating. The rapid heating can allow the reaction to reach the desired temperature for cyclization quickly, potentially minimizing the time for competing decomposition pathways to occur.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Typical Reaction Time | Reported Advantages |
| Conventional Heating | Hours to days | Standard laboratory setup |
| Microwave Irradiation | Minutes | Reduced reaction times, improved yields, fewer byproducts |
Strategy 4: Alternative Reaction Media
Q: Are there any non-traditional solvents or media that can help?
A: Ionic liquids have emerged as a promising alternative reaction medium for the Fischer indole synthesis.[10][11] Some acidic ionic liquids can act as both the solvent and the catalyst, offering a "green" and potentially more selective reaction environment. In some reported cases, the use of ionic liquids has led to high yields of indoles with simplified product isolation.[10][11]
Advanced Troubleshooting Workflow
Concluding Remarks
The cleavage of the N-N bond is a significant hurdle in the Fischer indole synthesis, particularly for electron-rich substrates. However, by understanding the underlying mechanistic principles and systematically applying the strategies outlined in this guide, researchers can effectively mitigate this side reaction. The judicious choice of a Lewis acid catalyst over a Brønsted acid, careful optimization of reaction conditions, and the exploration of modern techniques like microwave synthesis and alternative reaction media can pave the way for the successful and high-yielding synthesis of a wide range of valuable indole derivatives.
References
-
The Fischer Indole Synthesis: A Semiempirical Study. (URL: [Link])
-
Why Do Some Fischer Indolizations Fail? - PMC. (URL: [Link])
-
Why do some Fischer indolizations fail? - PubMed. (URL: [Link])
-
Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. (URL: [Link])
-
Novel biodegradable protonic ionic liquid for the Fischer indole synthesis reaction. (URL: [Link])
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Fischer indole synthesis reaction with [TMGHPS][TFA] recycling study. - ResearchGate. (URL: [Link])
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
-
(PDF) Fischer Indole Synthesis - ResearchGate. (URL: [Link])
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System - ResearchGate. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
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- 4. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scispace.com [scispace.com]
- 10. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Fischer Indole Synthesis Workup: A Technical Support Guide
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely used method for constructing the indole nucleus.[1][2][3] Its application spans from academic research to the industrial synthesis of pharmaceuticals, such as the antimigraine drugs of the triptan class.[3] However, despite its utility, the reaction is notoriously sensitive to substrates and conditions, and the workup procedure is a critical stage where yields can diminish and purification challenges arise.[1][4]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to navigate the complexities of the Fischer indole synthesis workup. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.
Part 1: Troubleshooting Guide - Common Workup Issues & Solutions
This section addresses specific, frequently encountered problems during the workup of Fischer indole syntheses. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in chemical principles.
Question 1: My reaction has turned into a dark, tarry mess. How can I possibly isolate my product?
Probable Causes:
-
Aggressive Reaction Conditions: The combination of strong acid catalysts (e.g., H₂SO₄, polyphosphoric acid (PPA), ZnCl₂) and high temperatures can lead to substrate decomposition and the formation of intractable tars and polymeric byproducts.[4] This is one of the most common issues plaguing this synthesis.
-
Product Degradation: The indole product itself may not be stable under the harsh acidic conditions required for its formation, leading to degradation over extended reaction times.[5]
-
Oxidative Side Reactions: Indoles, especially electron-rich derivatives, can be susceptible to air oxidation, which often results in the formation of highly colored impurities.[5]
Step-by-Step Troubleshooting Protocol:
-
Careful Quenching: Slowly and cautiously pour the hot reaction mixture onto a large amount of crushed ice or into vigorously stirred cold water. This action serves two purposes: it rapidly cools the mixture, halting further degradation, and it dilutes the strong acid catalyst.
-
Neutralization: Basify the resulting aqueous slurry to a pH of 8-9. This is typically done by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Causality: Neutralizing the acid catalyst is paramount. It prevents further acid-catalyzed polymerization or degradation of the desired indole during the subsequent extraction process.[4]
-
-
Initial Filtration (Optional but Recommended): If a large amount of solid or tarry material is present, filter the entire mixture through a pad of celite. Wash the filter cake thoroughly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any product adsorbed onto the solid byproducts.
-
Liquid-Liquid Extraction:
-
Transfer the aqueous filtrate to a separatory funnel and extract it multiple times with an appropriate organic solvent.
-
Combine the organic extracts and wash them sequentially with water (to remove residual inorganic salts) and then with brine (saturated NaCl solution). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Pro-Tip: If your indole is known to be sensitive to oxidation, performing the workup and extraction under an inert atmosphere (nitrogen or argon) can help minimize the formation of colored impurities.[5]
Question 2: My yield is disappointingly low after extraction. Where could my product have gone?
Probable Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Product Solubility: The target indole may possess some solubility in the aqueous phase, particularly if it contains polar functional groups (e.g., -COOH, -OH, -NH₂).
-
Side Reactions: Competing reaction pathways, such as N-N bond cleavage, can be significant, especially with electron-rich hydrazines or electron-donating groups on the carbonyl component.[6][7] This diverts starting material away from the desired indole product.[7]
-
Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers during extraction can physically trap the product, preventing its efficient recovery.
Step-by-Step Troubleshooting Protocol:
-
Confirm Reaction Completion: Before quenching the reaction, always verify its completion by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Optimize Extraction pH: The pH of the aqueous layer is critical. Ensure the pH is adjusted so that your indole is in its neutral, most nonpolar form to maximize its partitioning into the organic solvent.
-
Solvent Selection: The choice of extraction solvent is key. For more polar indoles, a more polar solvent like ethyl acetate may be required for efficient extraction. For nonpolar indoles, dichloromethane or diethyl ether are common choices.
-
"Salting Out": If you suspect your product has aqueous solubility, saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and driving your product into the organic layer.
-
Breaking Emulsions: Should an emulsion form, it can often be broken by adding brine and gently swirling. In more stubborn cases, filtering the mixture through a pad of celite or centrifugation can be effective.
Workflow for Optimizing Workup and Purification:
Sources
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity when using unsymmetrical carbonyl compounds. Here, we move beyond simple protocols to explore the underlying principles that govern the reaction's outcome, providing you with the knowledge to troubleshoot and optimize your synthetic strategy.
Introduction: The Challenge of Regioselectivity
The Fischer Indole Synthesis is a robust and venerable reaction for creating the indole nucleus from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] While powerful, its application to unsymmetrical ketones (R-CH₂-CO-CH₂-R') presents a classic chemical challenge: the potential formation of two different regioisomeric indole products.[3] This lack of selectivity can lead to difficult separations and reduced yields of the desired compound, complicating synthetic campaigns.
The regiochemical outcome is determined at a critical juncture in the mechanism: the acid-catalyzed tautomerization of the initial hydrazone to its corresponding enamine.[4][5] An unsymmetrical ketone can form two different enamine intermediates, and the subsequent, irreversible[1][1]-sigmatropic rearrangement locks in the final substitution pattern of the indole ring. Mastering regioselectivity, therefore, means controlling which of these enamine intermediates is preferentially formed and enters the rearrangement pathway.
This guide provides a structured approach to diagnosing and solving regioselectivity issues through a series of frequently asked questions, expert insights, and detailed experimental protocols.
Troubleshooting Guide & FAQs
Q1: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. What is the fundamental cause?
Answer: The formation of a mixture of regioisomers stems from the non-selective formation of the two possible enamine (or 'ene-hydrazine') intermediates from your unsymmetrical ketone. The reaction pathway diverges at this point, as illustrated below.
The key is that the[1][1]-sigmatropic rearrangement, which is the core bond-forming step, is irreversible.[2] Therefore, the ratio of your final indole products is directly influenced by the relative rates of formation and the relative stabilities of the two competing enamine intermediates. Path A proceeds via the less substituted enamine (often called the kinetic product), while Path B goes through the more substituted, and typically more thermodynamically stable, enamine .[6][7]
Caption: The Regioselectivity Crossroads in the Fischer Indole Synthesis.
Q2: How can I manipulate the reaction conditions to favor one regioisomer over the other?
Answer: You have several levers to pull, primarily centered around the choice of acid catalyst, reaction temperature, and the inherent steric and electronic properties of your substrates.
-
Acid Catalyst and Acidity: This is the most powerful tool. The strength and concentration of the acid catalyst directly influence whether the reaction is under kinetic or thermodynamic control.[6][7]
-
Thermodynamic Control (Favoring the more substituted enamine): Stronger acids (e.g., polyphosphoric acid, Eaton's reagent, higher concentrations of H₂SO₄) and higher temperatures often allow the enamine intermediates to equilibrate. The more stable, more substituted enamine will predominate, leading to the corresponding indole.[7]
-
Kinetic Control (Favoring the less substituted enamine): Milder acids (e.g., acetic acid, weaker Lewis acids like ZnCl₂) and lower temperatures favor the enamine that forms faster. This is typically the less sterically hindered, less substituted enamine.[8]
-
-
Steric Effects: Large, bulky groups on either the ketone or the phenylhydrazine can physically block one of the potential enamine-forming sites, thus directing the reaction down a single pathway.[9] If one α-carbon is significantly more hindered than the other, the reaction will likely favor cyclization at the less hindered position.
-
Electronic Effects: The electronic nature of substituents on both starting materials can influence the stability of the enamine intermediates. Electron-withdrawing groups (EWGs) on the ketone can destabilize an adjacent double bond, disfavoring the formation of that enamine.[10][11] Conversely, electron-donating groups (EDGs) on the phenylhydrazine ring generally accelerate the reaction.[12]
Q3: My reaction is failing completely, especially when trying to synthesize 3-aminoindoles or substrates with strong electron-donating groups. What's happening?
Answer: Complete reaction failure, particularly with electron-rich substrates, is often due to a competing side reaction: the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[13]
Strong electron-donating groups (like -NR₂, -OR) on the carbonyl component can excessively stabilize the ene-hydrazine intermediate. This stabilization can lower the energy barrier for N-N bond cleavage to a point where it becomes the dominant pathway, outcompeting the desired[1][1]-sigmatropic rearrangement.[12][13] This alternative pathway does not produce an indole, leading to low yields or complete failure.
Caption: Mechanism of Reaction Failure via N-N Bond Cleavage.
Troubleshooting Tip: If you suspect N-N bond cleavage is the issue, consider switching from strong Brønsted acids to Lewis acids (e.g., ZnCl₂), which may be less prone to promoting this side reaction.[13] In some cases, redesigning the substrate to reduce the electron-donating capacity may be necessary.
Expert Insights & Advanced Strategies
Data-Driven Catalyst Selection
The choice of acid is not arbitrary. The acidity of the medium can dramatically shift the product ratio. A classic example is the reaction of phenylhydrazine with methyl ethyl ketone.
| Acid Catalyst System | Typical Conditions | Major Product | Control Type | Reference(s) |
| 90% H₃PO₄ (w/w) | Moderate Temperature | 2,3-Dimethylindole | Thermodynamic | [7] |
| Polyphosphoric Acid (PPA) | 80-100 °C | 2,3-Dimethylindole | Thermodynamic | [1] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-100 °C | 2-Ethylindole | Kinetic | [9] |
| Acetic Acid (glacial) | Reflux | 2-Ethyl-3-methyl-3H-indole* | Kinetic | [8] |
| Zeolite Beta | Heterogeneous | 2-Benzyl-3-methylindole** | Shape Selective | [14] |
*Note: Acetic acid can favor the formation of the indolenine from the more substituted enamine, which is a kinetic outcome.[8] **Note: From 1-phenyl-2-butanone, demonstrating transition-state shape selectivity.[14]
This data illustrates a clear principle: harsher, more acidic conditions favor the thermodynamic product, while milder conditions can be used to isolate the kinetic product.
Experimental Workflow for Optimization
For a systematic approach to optimizing regioselectivity, follow this workflow:
Caption: Workflow for Optimizing Regioselectivity.
Protocols for Controlling Regioselectivity
The following are generalized protocols for chemists to adapt. Always perform a thorough safety assessment before conducting any experiment.
Protocol 1: Targeting the Thermodynamic Product (More Substituted Indole)
This protocol uses a strong acid system to promote equilibration of the enamine intermediates.
-
Reactants: Phenylhydrazine (1.0 eq), Unsymmetrical Ketone (1.1 eq).
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) (approx. 10x weight of reactants).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), pre-heat the PPA to 80-90 °C with stirring until it becomes mobile.
-
In a separate flask, mix the phenylhydrazine and the unsymmetrical ketone. Note: If the hydrazone is pre-formed, it can be used directly.
-
Add the phenylhydrazine/ketone mixture dropwise to the hot, stirring PPA. An exotherm may be observed.
-
After the addition is complete, maintain the temperature at 90-100 °C and stir for the required time (typically 30-90 minutes, monitor by TLC).
-
Allow the reaction to cool to about 60 °C. Cautiously quench the reaction by pouring the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) until it is strongly basic (pH > 10). Caution: This is highly exothermic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
-
Protocol 2: Targeting the Kinetic Product (Less Substituted Indole)
This protocol uses a specialized, milder but effective, acid system.
-
Reactants: Phenylhydrazine (1.0 eq), Unsymmetrical Ketone (1.1 eq).
-
Catalyst: Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H). Prepare with extreme caution by slowly adding P₂O₅ to methanesulfonic acid with cooling.
-
Solvent: Dichloromethane (DCM) or Sulfolane can be used as a diluent for sensitive substrates.[9]
-
Procedure:
-
Dissolve the pre-formed phenylhydrazone (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add Eaton's Reagent (approx. 5-10 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 1-4 hours). For less reactive substrates, gentle heating (40-60 °C) may be required.[9]
-
Quench the reaction by carefully pouring it into a vigorously stirred mixture of ice and a base (e.g., saturated sodium bicarbonate or ammonium hydroxide).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6248–6255. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]
-
Zhao, D., Hughes, D. L., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001–3006. [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(45), 18006–18009. [Link]
-
ACS Publications. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
List, B., et al. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society, 133(45), 18006–18009. [Link]
-
Semantic Scholar. (1988). New data on the mechanism of the Fischer indole synthesis (review). Semantic Scholar. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
ACS Publications. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (1968). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
RSC Publishing. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
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- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of fluorinated indoles
Welcome to the technical support center for the synthesis of fluorinated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into the indole scaffold. The unique electronic properties of fluorine can significantly enhance the pharmacological profile of indole-containing molecules, but its incorporation often presents synthetic challenges.[1] This resource provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common issues encountered during these synthetic endeavors.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific problems that may arise during the synthesis of fluorinated indoles, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Low or No Yield of the Desired Fluorinated Indole
Question: I am attempting a direct C-H fluorination of my indole substrate using an electrophilic fluorinating agent (e.g., Selectfluor), but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in direct C-H fluorination of indoles are a common hurdle. The reactivity of the indole ring is highly sensitive to its electronic properties, which are influenced by substituents.[2] Here’s a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Deactivated Indole Ring: The presence of electron-withdrawing groups (EWGs) on the indole ring, such as nitro (-NO₂), ester (-COOR), or sulfonyl (-SO₂R) groups, can significantly decrease the nucleophilicity of the indole.[2] This reduced reactivity can lead to slow or incomplete reactions with electrophilic fluorinating agents.
-
Solution:
-
Increase Reaction Time and/or Temperature: For deactivated substrates, longer reaction times may be necessary to achieve acceptable conversion.[2] However, be mindful of potential side reactions or decomposition at elevated temperatures.[3]
-
Stronger Fluorinating Agent: While Selectfluor is common, other electrophilic N-F reagents with varying reactivity profiles are available. Consider screening other agents, but always prioritize safety and consult the relevant literature for handling precautions.
-
Protecting Group Strategy: If the EWG is not essential for the subsequent steps, consider a synthetic route where the fluorination is performed before the introduction of the deactivating group.
-
-
-
Cause 2: Inappropriate Solvent System: The choice of solvent can dramatically impact the solubility of the reagents and the stability of reactive intermediates.
-
Solution:
-
Solvent Screening: A common solvent system for fluorination with Selectfluor is a mixture of acetonitrile and water.[4][5] However, for substrates with poor solubility, exploring other polar aprotic solvents like DMF or DMSO might be beneficial.
-
Phase-Transfer Catalysis: For biphasic reaction systems, a phase-transfer catalyst can facilitate the interaction between the indole substrate and the fluorinating agent.
-
-
-
Cause 3: Competing Side Reactions: Indoles can undergo other reactions under fluorinating conditions, such as oxidation or polymerization, especially if the reaction conditions are too harsh.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the temperature, addition rate of the fluorinating agent, and stoichiometry. Running the reaction at a lower temperature and adding the fluorinating agent portion-wise can help minimize side reactions.
-
Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates.
-
-
Poor Regioselectivity in Fluorination
Question: My fluorination reaction is producing a mixture of regioisomers (e.g., C2- and C3-fluorinated indoles). How can I improve the selectivity for the desired isomer?
Answer:
Controlling the regioselectivity of indole fluorination is a significant challenge, as multiple positions on the indole ring can be susceptible to electrophilic attack. The outcome is often a delicate balance of electronic and steric factors.
-
Cause 1: Inherent Reactivity of the Indole Ring: The C3 position of the indole is generally the most nucleophilic and therefore the most likely site of electrophilic attack. However, the C2 position can also be reactive, and the selectivity can be influenced by the substituents on the ring.
-
Solution:
-
Directing Groups: The use of a directing group on the indole nitrogen can steer the fluorination to a specific position. For instance, a removable directing group can block a more reactive site, allowing fluorination to occur at a less accessible position.
-
Catalyst Control: Some transition metal-catalyzed fluorination reactions offer excellent regioselectivity that is not achievable with simple electrophilic fluorination.[2] For example, palladium-catalyzed methods with a directing group can achieve ortho-fluorination.[2]
-
-
-
Cause 2: Reaction Mechanism: The mechanism of fluorination can influence the regiochemical outcome. For instance, a radical-based fluorination might exhibit different selectivity compared to an electrophilic aromatic substitution.
-
Solution:
-
Choice of Fluorinating Agent and Additives: The choice of fluorinating agent and the presence of additives can influence the reaction pathway. Researching methods that proceed through a known, selective mechanism for your desired isomer is crucial.
-
-
Product Decomposition During Workup or Purification
Question: I seem to be forming the desired fluorinated indole, as indicated by TLC or LC-MS analysis of the crude reaction mixture, but I am losing a significant amount of product during workup and purification. What could be causing this instability?
Answer:
Fluorinated indoles can be sensitive to certain conditions, and decomposition during isolation is a frustratingly common issue.[6][7]
-
Cause 1: Acid Sensitivity: The product may be sensitive to acidic conditions.[3] The use of silica gel for column chromatography, which is inherently acidic, can lead to product degradation.[3]
-
Solution:
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by washing it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase for purification, such as alumina (neutral or basic).[3]
-
Aqueous Workup: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any residual acid from the reaction.
-
-
-
Cause 2: Instability of the C-F Bond: While generally strong, the C-F bond can be labile under certain conditions, especially if there are neighboring groups that can participate in elimination or substitution reactions.[6][7] For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[6]
-
Solution:
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the workup. Use saturated sodium bicarbonate for neutralization and brine to break emulsions.[3]
-
Temperature Control: Keep the product cold during workup and purification to minimize decomposition.
-
-
-
Cause 3: Volatility of the Product: Some fluorinated indoles can be surprisingly volatile, leading to loss of product during solvent removal under reduced pressure.[3]
-
Solution:
-
Careful Solvent Removal: Avoid using high vacuum or excessive heat when concentrating the product.
-
Minimize Evaporation Steps: If possible, proceed to the next step with a concentrated solution of the product rather than isolating it as a solid.
-
-
Part 2: Experimental Protocols & Data
This section provides a detailed experimental protocol for a common fluorination reaction and a table summarizing the influence of substituents on reaction outcomes.
Protocol: Electrophilic Fluorination of an Indole using Selectfluor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole substrate (1.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask, add the indole substrate (1.0 mmol).
-
Add a 1:1 mixture of acetonitrile and water to dissolve the substrate. The volume will depend on the solubility of your substrate.
-
With vigorous stirring at room temperature, add Selectfluor (1.2 - 3.0 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (or neutralized silica gel/alumina if the product is acid-sensitive) using an appropriate eluent system (e.g., ethyl acetate/hexane).[5]
Table 1: Influence of Indole Substituents on Fluorination Reactivity
| Substituent Type | Position on Indole | Effect on Reactivity | Typical Observation |
| Electron-donating (e.g., -OCH₃, -CH₃) | Benzene ring | Increased | Faster reaction rates, higher yields |
| Electron-withdrawing (e.g., -NO₂, -CN) | Benzene ring | Decreased | Slower reaction rates, lower yields, may require harsher conditions |
| Electron-withdrawing (e.g., -COOR) | N1-position | Decreased | Slower reaction rates |
| Bulky groups (e.g., -tBu) | C2 or C7 position | Steric hindrance | May influence regioselectivity or slow down the reaction |
This table is a general guide; the actual outcome can be substrate-dependent.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is crucial for effective troubleshooting. This section provides a simplified mechanistic diagram for the electrophilic fluorination of indole.
Diagram 1: General Mechanism of Electrophilic Fluorination of Indole
Caption: Simplified mechanism of electrophilic fluorination of indole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 139-162. [Link]
-
Daneshyari. (2018). Fluorine-containing indoles. Daneshyari.com. [Link]
-
Zhang, Y., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
-
Fuchigami, T., & Takeda, M. (2000). Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]
-
Bozilović, J., & Engels, J. W. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-871. [Link]
-
Ye, C., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(20), 5472-5475. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
-
Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(16), 3045-3050. [Link]
-
Wang, L., & Rong, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 989-993. [Link]
-
Wang, X., et al. (2022). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers, 9(21), 5897-5903. [Link]
-
Kötzsche, M., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]
-
Leng, F., et al. (2023). Fluoroacylation of Indoles. ChemistryViews. [Link]
-
Wang, L., & Rong, J. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]
-
Beier, P., et al. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry, 21(39), 8031-8038. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]
-
Lee, S.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Kötzsche, M., et al. (2025). Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. PubMed. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Substrate Decomposition in Acid-Catalyzed Indole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address a common and often frustrating challenge in organic synthesis: substrate decomposition during acid-catalyzed indole formation, particularly in the widely used Fischer indole synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic hurdles.
Introduction: The Stability Challenge in Indole Synthesis
Indoles are a cornerstone of medicinal chemistry and natural product synthesis.[1][2] The Fischer indole synthesis, a venerable and powerful method, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2][3] While elegant in its conception, the harsh acidic conditions required can often lead to a variety of decomposition pathways, resulting in low yields, complex product mixtures, and significant purification challenges.[4][5] This guide is designed to help you diagnose and resolve these issues, turning failed reactions into successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my Fischer indole synthesis?
A: Low yields are frequently attributed to substrate or intermediate decomposition under the acidic reaction conditions.[4][6] The most common issue is a competing side reaction to the desired cyclization: the cleavage of the N-N bond in a key intermediate.[7] Additionally, the starting hydrazone intermediate can be unstable and hydrolyze back to the starting materials.[8][9] The choice of acid catalyst and reaction temperature are critical factors that can either favor the desired indole formation or promote these decomposition pathways.[4][10]
Q2: Are certain types of starting materials more prone to decomposition?
A: Yes, the electronic properties of your substrates play a pivotal role.[7] Substrates with electron-donating groups on the aldehyde or ketone component are particularly susceptible to decomposition.[4][7] These groups can over-stabilize a key intermediate, leading to the undesired N-N bond cleavage instead of the productive[4][4]-sigmatropic rearrangement.[7] This is a well-documented challenge in the synthesis of 3-aminoindoles and 3-amidoindoles.[7][11]
Q3: Can the choice of acid catalyst really make that much of a difference?
A: Absolutely. The selection of the acid catalyst is a critical and substrate-dependent variable.[5][12] A catalyst that is too strong can accelerate decomposition, while one that is too weak may not be effective in promoting the desired reaction.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, and the optimal choice often needs to be determined empirically.[12][13] For sensitive substrates, a milder acid like acetic acid might be sufficient to prevent side reactions.[10]
Q4: My reaction produces a lot of tar-like material. What's happening?
A: Tar formation is a common indicator of extensive decomposition and polymerization of the starting materials or the indole product itself.[10] Indoles can be unstable in strongly acidic environments and may undergo acid-catalyzed polymerization.[14] This is often exacerbated by high reaction temperatures. Optimizing the reaction conditions to be as mild as possible (lower temperature, weaker acid) can help minimize this issue.
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-and-solution-oriented approach to common experimental challenges.
Problem 1: Low or No Product Formation with Electron-Rich Substrates
Symptoms:
-
TLC analysis shows consumption of starting material but no desired product spot.
-
LC-MS analysis may reveal byproducts corresponding to the aniline from N-N bond cleavage.[7]
-
The reaction mixture may darken significantly.
Underlying Cause & Mechanistic Insight:
The key step in the Fischer indole synthesis is the acid-promoted[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, an alternative, destructive pathway exists: the heterolytic cleavage of the weak N-N bond. Electron-donating groups (EDGs) on the carbonyl-derived portion of the intermediate can stabilize the resulting iminium cation, making this cleavage pathway kinetically favorable and outcompeting the desired rearrangement.[7][11]
Caption: Reversibility of hydrazone formation.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Pre-form the Hydrazone:
-
In some cases, it is beneficial to synthesize and isolate the hydrazone intermediate in a separate step before subjecting it to the acidic cyclization conditions. [10]This allows you to purify the intermediate and ensure it is of high quality before the critical cyclization step.
-
-
Use a Dehydrating Agent:
-
The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards hydrazone formation.
-
Problem 3: Formation of Multiple Isomers with Unsymmetrical Ketones
Symptoms:
-
¹H NMR and LC-MS analysis of the crude product show a mixture of two or more isomeric indoles.
Underlying Cause & Mechanistic Insight:
When an unsymmetrical ketone is used, two different ene-hydrazine intermediates can be formed, leading to the formation of two regioisomeric indole products. [10]The ratio of these isomers can be influenced by the acid catalyst and reaction conditions. [15] Troubleshooting Steps & Solutions:
-
Catalyst and Condition Optimization:
-
Consider an Alternative Synthetic Route:
Experimental Protocols for Minimizing Decomposition
Protocol 1: General Procedure for Fischer Indole Synthesis with Catalyst Screening
This protocol outlines a general approach for optimizing the acid catalyst for a new substrate.
-
Setup: In parallel, add the arylhydrazine (1.0 mmol) and the ketone or aldehyde (1.1 mmol) to several small, dry reaction vials equipped with stir bars.
-
Solvent Addition: Add an appropriate solvent (e.g., glacial acetic acid, toluene, or ethanol; 2 mL) to each vial.
-
Catalyst Addition: To each vial, add a different acid catalyst (0.1-1.0 mmol). A good starting panel would include:
-
p-Toluenesulfonic acid (Brønsted)
-
Zinc chloride (Lewis)
-
Polyphosphoric acid (Brønsted, strong)
-
Acetic acid (Brønsted, weak; can also be the solvent) [10]4. Reaction: Heat the reactions to a suitable temperature (e.g., 80-110 °C) and monitor their progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Analysis: Compare the product formation and byproduct profile for each catalyst to identify the optimal conditions.
-
Work-up: Upon completion, cool the reaction mixture. If a strong acid was used, carefully neutralize with a base (e.g., saturated NaHCO₃ solution). [5]Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. [4]
Protocol 2: In Situ Hydrazone Formation and Cyclization
This one-pot procedure can be advantageous for unstable hydrazones. [16]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the arylhydrazine (1.0 mmol), the ketone or aldehyde (1.1 mmol), and an anhydrous solvent (e.g., toluene, 10 mL).
-
Hydrazone Formation: Add a catalytic amount of acetic acid (e.g., 0.1 mmol) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during condensation. Monitor the disappearance of the starting materials by TLC.
-
Cyclization: Once hydrazone formation is complete, cool the mixture slightly and add the main cyclization catalyst (e.g., ZnCl₂, 1.0 mmol).
-
Reaction: Heat the reaction to the desired temperature for cyclization and monitor for product formation.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Summary: Catalyst and Condition Effects
| Parameter | Condition | Potential Outcome on Decomposition | Rationale | Reference(s) |
| Acid Catalyst | Strong Brønsted Acid (e.g., PPA, H₂SO₄) | Increased risk of decomposition, especially with sensitive substrates. | Harsher conditions can accelerate side reactions like N-N bond cleavage and polymerization. | [4][5] |
| Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Often reduces decomposition for electron-rich substrates. | Can be milder and more selective than strong protic acids. | [7][13] | |
| Weak Brønsted Acid (e.g., Acetic Acid) | Can be sufficient for reactive substrates and minimizes side reactions. | Provides a less harsh acidic environment. | [10] | |
| Temperature | High (e.g., >120 °C) | Generally increases the rate of decomposition. | Provides more energy to overcome the activation barrier for side reactions. | [4][10] |
| Moderate (e.g., 80-100 °C) | Often provides a good balance between reaction rate and stability. | A common starting point for optimization. | [12] | |
| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Acetic acid can act as both solvent and a mild catalyst. | Can participate in proton transfer steps. | [10] |
| Aprotic (e.g., Toluene, Xylene) | Good for reactions requiring a Dean-Stark trap to remove water. | Less likely to interfere with the reaction mechanism. | ||
| Substrate Electronics | Electron-Donating Groups | Increased susceptibility to N-N bond cleavage. | Stabilizes the iminium cation formed during decomposition. | [7][11] |
| Electron-Withdrawing Groups | Generally more stable but may require harsher conditions to react. | Destabilizes the key intermediates for both desired and undesired pathways. | [10] |
Conclusion
Successfully addressing substrate decomposition in acid-catalyzed indole synthesis requires a blend of mechanistic understanding and empirical optimization. By carefully considering the electronic nature of your substrates and systematically evaluating the impact of acid catalysts and reaction conditions, you can significantly improve your reaction outcomes. This guide provides a framework for this process, empowering you to troubleshoot effectively and advance your research.
References
-
Fadaeinasab, M., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]
-
Garnier, T., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
-
Zheng, Y., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
-
ACS Publications. (2017). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. Available at: [Link]
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available at: [Link]
-
Health Sciences. (2025). Hydrazones in hydrolysis: Significance and symbolism. Health Sciences. Available at: [Link]
-
NIH. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Available at: [Link]
-
Chemical Communications. (2000). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. RSC Publishing. Available at: [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Available at: [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. ACS Publications. Available at: [Link]
-
PubMed. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
ResearchGate. (1997). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. ResearchGate. Available at: [Link]
-
Land of Learning. (2025). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Available at: [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Optimizing Catalyst Loading for Efficient Indole Formation
Welcome to the Technical Support Center for Catalytic Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving high efficiency, yield, and purity in indole synthesis is often directly tied to the precise amount of catalyst used. This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles of catalyst loading in the synthesis of indoles, a cornerstone of medicinal chemistry.
Q1: What is a typical catalyst loading range for common indole syntheses?
A: Catalyst loading is highly dependent on the specific reaction, the catalyst's turnover number (TON), and the purity of the starting materials. However, general ranges can be established for common palladium-catalyzed methods. For many modern cross-coupling reactions like the Larock or Buchwald-Hartwig indole syntheses, loadings can be as low as 0.05–2 mol%.[1][2] Classical acid-catalyzed reactions like the Fischer indole synthesis may require higher loadings, often in the range of 5–10 mol% or even stoichiometric amounts depending on the acid's strength and the substrate's reactivity.[3][4]
The goal is always to use the lowest possible catalyst loading that achieves complete conversion in a reasonable timeframe, which minimizes costs and reduces residual metal content in the final product.[5]
Q2: How does catalyst loading fundamentally impact reaction yield and kinetics?
A: Catalyst loading directly influences the concentration of the active catalytic species in the reaction mixture.
-
Kinetics: Generally, a higher catalyst loading leads to a faster reaction rate, as more catalytic sites are available to turn over the substrates into products. This relationship, however, is not always linear and can plateau at higher concentrations.
-
Yield: There is an optimal loading range or "sweet spot."
-
Too Low: Insufficient catalyst can lead to incomplete conversion and low yields, even after extended reaction times.[6]
-
Too High: Excessive catalyst loading can be detrimental. It may lead to the formation of side products through undesired catalytic pathways or promote the decomposition of sensitive reagents or products.[5] From an economic standpoint, it is also wasteful.
-
Q3: My reaction is sluggish. Should I simply increase the catalyst loading?
A: While insufficient catalyst is a possible cause for a sluggish reaction, it should not be the first or only parameter adjusted. A systematic approach is crucial. Before increasing catalyst loading, verify the following:
-
Reagent Purity: Impurities in substrates, solvents, or bases can act as catalyst poisons, inhibiting or completely stopping the catalytic cycle.[3]
-
Inert Atmosphere: Many catalysts, particularly palladium(0) species active in cross-coupling, are sensitive to oxygen.[5] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active catalyst, rendering it inactive.[7]
-
Reaction Temperature: Temperature has a significant effect on reaction rate. A modest increase in temperature may be more effective and economical than increasing the catalyst load. However, be aware that excessively high temperatures can lead to catalyst decomposition.[5][8]
If these factors are optimized and the reaction remains slow, a stepwise increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) while monitoring progress is a logical next step.
Q4: What are the signs of catalyst deactivation, and how does it relate to loading?
A: Catalyst deactivation is the loss of catalytic activity over time.[8] Signs include a reaction that starts well but then stalls before reaching completion, or a reaction that fails to initiate at all. Deactivation can occur through several mechanisms:
-
Poisoning: Strong binding of impurities to the catalyst's active sites.[8]
-
Sintering: Agglomeration of metal catalyst particles at high temperatures, reducing the active surface area.[8]
-
Oxidation: As mentioned, exposure to air can deactivate sensitive metal catalysts.[7]
If deactivation is suspected, simply increasing the initial catalyst loading is often a temporary fix, not a solution. The root cause must be identified. For instance, if an impurity in a starting material is poisoning the catalyst, a higher initial load might allow the reaction to proceed after the "sacrificial" portion of the catalyst is consumed by the poison, but the more robust solution is to purify the starting material.
Troubleshooting Guide: Catalyst Loading & Performance
This guide provides a problem-and-solution framework for specific experimental challenges.
Problem 1: Low or No Conversion to the Indole Product
Your reaction has run for the expected duration, but TLC or LC-MS analysis shows primarily unreacted starting material.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Catalyst Loading | The number of active catalytic sites is too low to achieve a reasonable reaction rate and complete conversion within the allotted time. This is a common issue when adapting a procedure to a new substrate that may be less reactive. | Incrementally increase the catalyst loading (e.g., in 0.25 mol% steps) and monitor the reaction. If conversion improves, you can further optimize. |
| Catalyst Deactivation by Impurities | Reagents or solvents may contain impurities (e.g., sulfur compounds, other halides) that irreversibly bind to the catalyst, poisoning it. The purity of starting materials is paramount.[3] | 1. Verify the purity of all substrates, reagents, and solvents. Purify if necessary. 2. Use high-purity, fresh catalyst from a reputable supplier. |
| Poor Catalyst/Ligand Quality or Handling | The catalyst or ligand may have degraded due to improper storage or handling (e.g., exposure to air/moisture). This is especially true for air-sensitive phosphine ligands and Pd(0) precatalysts. | Use a fresh batch of catalyst and/or ligand. For air-sensitive components, handle them in a glovebox or using proper Schlenk techniques. |
| Suboptimal Reaction Conditions | The chosen temperature, solvent, or base may not be suitable for activating the catalyst or for the specific substrates, leading to a dormant catalytic cycle.[5][9] | Before increasing catalyst loading, perform a quick screen of reaction temperatures or consider a different solvent. The polarity and coordinating ability of the solvent can dramatically influence catalytic activity.[10] |
dot
Caption: A logical workflow for diagnosing low reaction conversion.
Problem 2: Significant Byproduct Formation or Low Selectivity
The reaction consumes the starting material, but yields a complex mixture of products, with your desired indole being a minor component.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Excessive Catalyst Loading | A high concentration of the active catalyst can accelerate alternative, undesired reaction pathways, leading to byproducts. For example, in some palladium-catalyzed reactions, high catalyst loads can promote side reactions like dehalogenation or homocoupling. | Reduce the catalyst loading in a stepwise manner (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%). Often, a lower loading provides a cleaner reaction profile, even if it requires a slightly longer reaction time. |
| Incorrect Ligand-to-Metal Ratio | For many cross-coupling reactions, the ligand is crucial for stabilizing the metal center and directing its reactivity. An incorrect ratio (too low or too high) can lead to the formation of less selective or unstable catalytic species. | The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. If using a pre-catalyst, this is fixed. If generating the catalyst in situ, ensure your stoichiometry is correct. It may be necessary to screen different ratios. |
| Reaction Temperature Too High | Elevated temperatures, while increasing the rate, can also provide the activation energy for undesired side reactions or cause the catalyst to decompose into a less selective species.[5] | Lower the reaction temperature in 10-20 °C increments. This often improves selectivity by favoring the desired kinetic product.[11] |
dot
Caption: Relationship between catalyst loading and reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to finding the optimal catalyst loading for a given indole synthesis (e.g., a Buchwald-Hartwig amination).
-
Baseline Experiment:
-
Set up the reaction using a standard literature procedure or a conservative starting point (e.g., 1.5 mol% Pd catalyst, 3.0 mol% ligand).
-
Use high-purity, degassed reagents and solvents under a strict inert atmosphere.
-
Run the reaction at the literature-reported temperature.
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to establish a baseline conversion rate.
-
-
Optimization - Reducing Loading:
-
If the baseline reaction reaches >95% conversion cleanly, set up parallel reactions with reduced catalyst loading (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Keep all other parameters (temperature, concentration, stoichiometry) identical.
-
Monitor conversion rates. The optimal loading is the lowest amount that provides complete conversion in an acceptable timeframe with minimal byproduct formation.
-
-
Optimization - Increasing Loading:
-
If the baseline reaction is sluggish or stalls, first re-verify reagent purity and inertness of the atmosphere.
-
If those are confirmed, set up parallel reactions with increased catalyst loading (e.g., 2.0 mol%, 3.0 mol%).
-
Monitor both conversion and byproduct formation. If byproducts increase significantly with higher loading, this suggests another parameter (like temperature or ligand choice) is the limiting factor.
-
Protocol 2: Small-Scale Reaction Setup for Screening
This procedure is for efficiently screening multiple conditions in parallel using small vials.
-
Stock Solution Preparation:
-
In a glovebox, prepare stock solutions of the catalyst and ligand in an anhydrous, degassed solvent (e.g., toluene or dioxane). This ensures accurate dispensing of small quantities and minimizes weighing errors and air exposure.
-
-
Reaction Setup:
-
To a set of labeled 2 mL vials equipped with stir bars, add the solid reagents (e.g., aryl halide and amine partner).
-
Crimp seal the vials.
-
Remove the vials from the glovebox and use a syringe to add the appropriate solvent, followed by the base.
-
Finally, add the catalyst and ligand stock solutions via syringe.
-
Place the vials in a pre-heated aluminum reaction block on a stirrer plate.
-
-
Monitoring and Analysis:
-
After the designated time, cool the reactions to room temperature.
-
Quench the reactions appropriately (e.g., with water or saturated NH₄Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude organic extracts by LC-MS to determine conversion and relative purity, allowing for rapid comparison between different catalyst loadings.
-
Reference Data
The following table provides typical catalyst loading ranges for several common indole synthesis methods. These are starting points and should be optimized for each specific substrate combination.
| Indole Synthesis Method | Typical Catalyst System | Typical Loading (mol%) | Key Considerations |
| Fischer Indole Synthesis | Brønsted or Lewis Acids (HCl, H₂SO₄, ZnCl₂, PPA) | 5 - 100+ | Highly substrate-dependent; often requires harsh conditions.[4] |
| Larock Indole Synthesis | Pd(OAc)₂, PdCl₂ | 1 - 5 | Sensitive to steric hindrance on the alkyne. Regioselectivity can be an issue.[3] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., Xantphos, DavePhos) | 0.5 - 3 | Ligand choice is critical for success and depends on the amine and halide.[12][13] |
| Hegedus Indole Synthesis | PdCl₂(MeCN)₂ | 5 - 10 | Requires stoichiometric oxidant (e.g., benzoquinone). |
| Cacchi Indole Synthesis | Pd(OAc)₂/LiCl | 2 - 5 | Tolerates a wide range of functional groups.[6] |
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Cacchi, S., et al. (2019). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
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Jia, Z., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis. [Link]
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White, M. C., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. [Link]
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Antenucci, A., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
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Shaikh, R. A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
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Tu, S., et al. (2022). Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. [Link]
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Pérez-Temprano, M. H., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications. [Link]
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Kumar, A., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Sotor, P., et al. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Koivistoinen, J., et al. (2024). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. PMC - NIH. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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Tan, B., et al. (2015). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC - NIH. [Link]
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Taber, D. F., et al. (2017). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. ResearchGate. [Link]
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Gemo, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
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Tan, J., et al. (2018). Effect of solvent on the alkylation. ResearchGate. [Link]
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Li, J., et al. (2024). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
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Padmaja, D., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]
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Li, W., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]
-
Telamco. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
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Science.org. (2023). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. [Link]
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
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ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
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Technical Support Center: Purification of Final Product from Unreacted 3-Chloro-4-methylphenylhydrazine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of final products contaminated with unreacted 3-Chloro-4-methylphenylhydrazine hydrochloride. The guidance herein is primarily contextualized for products derived from the Fischer indole synthesis, one of the most common applications for this reagent, but the principles are widely applicable.[1][2][3][4]
Section 1: Understanding the Contaminant: Properties of this compound
Effective purification begins with a thorough understanding of the contaminant. This compound is a polar, water-soluble salt.[5] Its free base form, which can be generated during reaction work-up, is a basic compound. These properties are fundamentally different from most target indole products, which are typically neutral and less polar. This difference is the cornerstone of successful purification.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀Cl₂N₂ | [6] |
| Molecular Weight | 193.08 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 247 °C (decomposes) | [7] |
| Solubility | Soluble in hot water and methanol | [5] |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: My crude ¹H NMR spectrum clearly shows signals from unreacted 3-Chloro-4-methylphenylhydrazine. What is the most efficient first step to remove it?
Answer: The most effective initial purification step is a liquid-liquid extraction (LLE) leveraging the basicity of the hydrazine moiety.[8][9][10] The unreacted starting material, being a hydrazine, is basic and can be protonated and extracted into an acidic aqueous phase, while your typically neutral indole product remains in the organic layer.[11]
Causality Explained: The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it a Brønsted-Lowry base. By washing your organic solution with a dilute acid (e.g., 1M HCl), you convert the hydrazine free base into its corresponding hydrochloride salt. This salt is an ionic compound and is highly soluble in the aqueous phase, effectively pulling it out of the organic solvent containing your product.[10][11]
Step-by-Step Protocol: Acidic Wash (LLE)
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-4) two more times to ensure complete removal of the basic hydrazine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]
Question 2: I've performed an acid wash, but my TLC plate still shows a stubborn, polar spot near the baseline that corresponds to the starting material. How do I proceed?
Answer: If an acidic wash is insufficient, flash column chromatography is the definitive method for separating compounds based on polarity.[13][14] Your desired indole product will almost certainly be less polar than the hydrazine starting material, allowing for a clean separation on a silica gel column.
Causality Explained: Silica gel is a highly polar stationary phase.[15] Polar compounds, like your hydrazine contaminant, will adsorb strongly to the silica and move down the column slowly. Less polar compounds, like your indole product, interact weakly with the silica and are carried down the column more quickly by the mobile phase (eluent).[16] By starting with a non-polar eluent and gradually increasing the polarity, you can elute your product first, leaving the hydrazine stuck at the top of the column.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via column chromatography.
Question 3: My isolated product is a solid, but it has a pinkish/brown discoloration and a broad melting point, suggesting impurities. What is the best final purification step?
Answer: For solid products, recrystallization is an excellent and highly effective technique for achieving high purity and removing colored impurities or trace amounts of starting material.[17]
Causality Explained: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be completely insoluble (and can be filtered off while hot) or highly soluble even at low temperatures (and will remain in the mother liquor upon cooling). As the saturated hot solution cools, the solubility of your product decreases, forcing it to crystallize out in a pure lattice structure, excluding the impurities.[18]
General Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures like hexane/ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in a typical Fischer indole synthesis work-up to simplify purification?
A basic aqueous wash (e.g., saturated sodium bicarbonate or sodium carbonate solution) is crucial.[13] The Fischer indole synthesis is acid-catalyzed (using acids like HCl, H₂SO₄, or PPA).[1][2] This initial basic wash neutralizes the bulk acid catalyst, preventing potential product degradation and converting the unreacted this compound into its free base, which can then be effectively removed by the subsequent acidic wash as described in the troubleshooting guide.
Q2: How can I effectively monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is the standard method.[14] Before running the column, you should determine an appropriate solvent system using TLC. A good system will show clear separation between your product spot and the starting material spot, with the product having an Rf value of approximately 0.3-0.4. During the column, you will collect multiple small fractions and spot each one on a TLC plate to identify which fractions contain your pure product.[19][20]
Q3: What if my product is also somewhat basic and gets extracted into the acidic wash or sticks to the silica gel column?
If your final indole product has basic functional groups, the acid wash may lead to product loss. In this case, column chromatography is the preferred method. If your product shows strong adhesion to a standard silica gel column (streaking or failure to elute), you can use a deactivated stationary phase. This can be achieved by using commercially available deactivated silica or by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system.[17] This competes for the acidic sites on the silica, allowing your basic product to elute more cleanly. Alternatively, using a different stationary phase like alumina can be effective.[17]
Q4: What analytical techniques should I use to confirm the final purity of my product?
A combination of techniques provides the most confidence:
-
¹H NMR Spectroscopy: This will confirm the structure of your desired product and reveal the absence of characteristic peaks from the 3-Chloro-4-methylphenylhydrazine starting material.[21][22][23]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify purity by detecting trace impurities that may not be visible by NMR.[24][25][26][27]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity for a solid compound.
References
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Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
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National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
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iChemical. (n.d.). (3-chloro-4-methyl)phenylhydrazine hydrochloride, CAS No. 54812-56-5. Retrieved from [Link]
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National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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-
ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. Retrieved from [Link]
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SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
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-
Reddit. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC plate before hydrazine gas passing, and after excess hydrazine gas passing for 5 seconds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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National Institutes of Health. (n.d.). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Retrieved from [Link]
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YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chlorinated Indole Derivatives
Chlorinated indole derivatives represent a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and drug development for their extensive biological activities.[1][2] Their efficacy and mechanism of action are intrinsically linked to their precise molecular structure, including the specific position of the chlorine substituent on the indole scaffold. Consequently, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for advancing research and development.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the interpretation of spectral data, offering a robust framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the definitive structural analysis of chlorinated indoles.[1] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each nucleus.
Expertise in Action: Why NMR is Paramount
The indole ring system presents a unique electronic environment. The electron-rich pyrrole ring and the benzenoid ring are heavily influenced by substituents. A chlorine atom, being electronegative and possessing lone pairs, exerts both inductive (-I) and resonance (+M) effects. The net result on the ¹H and ¹³C chemical shifts is highly dependent on its position, making NMR the ideal technique to differentiate between isomers. For instance, the deshielding or shielding of specific protons provides a clear fingerprint of the chlorine's location.[1][3]
¹H NMR Analysis: Decoding the Proton Environment
The ¹H NMR spectrum of a chlorinated indole is characterized by distinct signals from the N-H proton, the pyrrole ring protons (H2, H3), and the benzene ring protons (H4, H5, H6, H7). The electron-withdrawing nature of chlorine generally deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).[1]
-
N-H Proton (H1): Typically appears as a broad singlet in the δ 8.0-12.0 ppm region. Its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding.[1]
-
Pyrrole Ring Protons (H2, H3): H3 is generally found upfield (δ 6.4-6.5 ppm), often as a triplet or doublet of doublets, while H2 is more downfield (δ 7.1-7.3 ppm).[1]
-
Benzene Ring Protons: The position of the chlorine atom dictates the splitting patterns and chemical shifts of these protons. For example, in 5-chloroindole, H4 is significantly deshielded and appears as a doublet around δ 7.6 ppm.[1]
¹³C NMR Analysis: Mapping the Carbon Skeleton
In the ¹³C NMR spectrum, the carbon atom directly bonded to the chlorine (C-Cl) exhibits a characteristic chemical shift. The other carbon signals are also influenced by the substituent's electronic effects.
-
Pyrrole Ring Carbons (C2, C3): C2 typically resonates around δ 125 ppm, while the more shielded C3 appears around δ 102 ppm.[1]
-
Benzene Ring Carbons: The C-Cl signal is a key diagnostic peak. For instance, in 6-chloroindole, the carbon signals are well-resolved, with C6 appearing in the typical range for a chlorinated aromatic carbon.[4]
Comparative NMR Data for Monochloroindole Isomers
The following table summarizes typical ¹H NMR chemical shifts for key protons in different monochloroindole isomers, demonstrating the diagnostic power of this technique.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H7 (ppm) | Data Source(s) |
| 4-Chloroindole | ~7.2-7.3 | ~6.6-6.7 | - | ~7.1-7.2 | [5][6] |
| 5-Chloroindole | ~7.2-7.3 | ~6.4-6.5 | ~7.6 | ~7.2-7.4 | [1][7] |
| 6-Chloroindole | ~7.1-7.2 | ~6.5 | ~7.5-7.6 | ~7.3-7.4 | [4] |
| 7-Chloroindole | ~7.2-7.3 | ~6.5 | ~7.5-7.6 | - | [8] |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Experimental Protocol: ¹H NMR Acquisition
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the chlorinated indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many indole derivatives.[4][9]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup (400/500 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field by adjusting the shim coils. Automated shimming routines are highly effective for optimizing field homogeneity, which ensures sharp, well-resolved spectral lines.[1]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Signatures
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, through fragmentation analysis, providing clues about its structure.[10]
Expertise in Action: The Chlorine Isotope Pattern
The most telling feature in the mass spectrum of a chlorinated compound is its isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1.[11] The presence of this pattern is a definitive indicator of a single chlorine atom in the molecule.
Fragmentation Patterns
Under Electron Ionization (EI), the molecular ion can fragment into smaller, charged species.[12] For chlorinated indoles, common fragmentation pathways include:
-
Loss of a Chlorine Atom: A peak corresponding to [M-Cl]⁺.
-
Loss of HCN: A common fragmentation for indole rings, resulting in a peak at [M-27]⁺.
-
Retro-Diels-Alder (RDA) type reactions: Cleavage of the pyrrole ring.
The fragmentation pattern provides a fingerprint that can help confirm the indole scaffold and differentiate it from other isomeric structures.[13][14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) interface.[9]
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a molecular ion (M⁺).[12]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides insights into the electronic transitions within the indole chromophore.[15][16]
Expertise in Action: Substituent Effects on Electronic Transitions
The UV spectrum of indole is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[15] The position and intensity of these bands are sensitive to substitution on the indole ring. Attaching an electrophilic group like chlorine to the benzene ring can cause a shift in the absorption maxima (λ_max), often a bathochromic (red) shift.[9][15] This phenomenon is valuable for confirming the presence of the indole core and gaining preliminary information about the substitution pattern.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the chlorinated indole derivative (e.g., 0.01 mM) in a UV-grade solvent (e.g., cyclohexane, methanol).[15]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: The N-H Stretch as a Diagnostic Tool
For chlorinated indoles, the most characteristic peak is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the 3300-3500 cm⁻¹ region.[17] The shape and exact position of this band can be influenced by hydrogen bonding; in solid samples or concentrated solutions, intermolecular N-H···N hydrogen bonding can cause the band to become broader and shift to a lower frequency (red-shift).[18][19] Other key vibrations include aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (1450-1600 cm⁻¹).[17]
Experimental Protocol: FTIR Spectroscopy (KBr Disc)
-
Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr disc.
-
Data Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer and acquire the spectrum.
Integrated Spectroscopic Workflow
A comprehensive and self-validating characterization strategy relies on the integration of these techniques. No single method provides a complete picture, but together they offer unambiguous structural confirmation. The following workflow illustrates a logical approach to characterizing a novel chlorinated indole derivative.
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- 6. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 7. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 8. 7-氯吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
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- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchdata.edu.au [researchdata.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phenylhydrazine Reactivity in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for the construction of the indole nucleus—a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] The versatility of this reaction lies in its ability to generate diverse indole structures by varying the two key components: the carbonyl compound and the arylhydrazine. The electronic and steric nature of substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, rate, and, in some cases, its regiochemical outcome.
This guide provides an in-depth comparison of the reactivity of various substituted phenylhydrazines in the Fischer indole synthesis. We will delve into the mechanistic underpinnings of substituent effects, present comparative experimental data, and provide a detailed, field-proven protocol to empower you in your synthetic endeavors.
The Decisive Role of the Phenylhydrazine Substituent: A Mechanistic Perspective
The Fischer indole synthesis proceeds through a multi-step mechanism, and the electronic properties of the substituent on the phenylhydrazine ring play a critical role in several key stages.[3] The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction commences with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is often the rate-determining step. This is where the substituent's electronic influence is most pronounced.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the aromatic indole ring.
Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the hydrazine nitrogen atoms, facilitating the crucial[4][4]-sigmatropic rearrangement and accelerating the overall reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the rearrangement more difficult and often requiring more forcing reaction conditions.
Caption: The mechanism of the Fischer indole synthesis.
Comparative Analysis of Substituted Phenylhydrazines: Experimental Data
The following table summarizes experimental data from various sources, illustrating the impact of different substituents on the yield of the Fischer indole synthesis. It is crucial to note that direct comparison of yields should be done with caution, as the reaction conditions (carbonyl partner, catalyst, solvent, and temperature) vary between studies.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| Electron-Donating Groups | |||||
| 4-Methyl | Propiophenone | Oxalic Acid/DMU (mechanochemical) | - | High | [5] |
| 4-Methoxy | Propiophenone | Oxalic Acid/DMU (mechanochemical) | - | 79 | [5] |
| 4-Methoxy | 2,3-Dihydrofuran | Acetic Acid | Reflux | Modest | [1] |
| 2-Methyl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [6] |
| 3-Methyl | Propiophenone | Oxalic Acid/DMU (mechanochemical) | - | 58:42 (6-Me:4-Me) | [5] |
| Electron-Withdrawing Groups | |||||
| 4-Chloro | Propiophenone | Oxalic Acid/DMU (mechanochemical) | - | Low | [5] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 | [6] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 10 | [4] |
| 2-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | High | [6] |
| Steric Effects | |||||
| 2,6-Dimethyl | Cyclohexanone | Benzene (reflux) | 80°C | 68 | [7] |
| 2,6-Dichloro | - | - | - | High Yield | [8] |
Key Observations:
-
Electron-Donating Groups (EDGs): As anticipated, phenylhydrazines bearing electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) generally afford good to high yields of the corresponding indoles.[5][6] These groups activate the aromatic ring, facilitating the key[4][4]-sigmatropic rearrangement.
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly impedes the reaction.[4][5][6] Reactions with these substrates often require harsher conditions (higher temperatures, stronger acids) and typically result in lower yields. The strongly deactivating nature of the nitro group is evident in the low yields obtained with isopropyl methyl ketone.[4][6]
-
Regioselectivity with Meta-Substituents: The reaction of a meta-substituted phenylhydrazine with an unsymmetrical ketone can lead to a mixture of 4- and 6-substituted indoles. The directing effect of the substituent plays a crucial role here. For instance, with 3-methylphenylhydrazine, a mixture of 6-methyl and 4-methyl indoles was obtained.[5]
-
Steric Hindrance with Ortho-Substituents: While ortho-substituents can introduce steric hindrance, the reaction can still proceed in high yield, as demonstrated by the reaction of 2,6-dimethylphenylhydrazine with cyclohexanone.[7] In some cases, bulky ortho-substituents can even be exploited to control regioselectivity. The use of 2,6-dichlorophenylhydrazine also resulted in a high yield of the corresponding indole.[8]
Experimental Protocol: Synthesis of 2,3,3,6-Tetramethylindolenine
This protocol provides a detailed, step-by-step methodology for the synthesis of 2,3,3,6-tetramethylindolenine from p-tolylhydrazine hydrochloride and isopropyl methyl ketone, a representative example of the Fischer indole synthesis.[6]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask. The amount of solvent should be sufficient to ensure proper stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: A typical experimental workflow for the Fischer indole synthesis.
Conclusion
The judicious selection of the substituted phenylhydrazine is paramount for a successful Fischer indole synthesis. This guide has illuminated the profound impact of electronic and steric effects on the reactivity of the phenylhydrazine component. Electron-donating groups generally lead to higher yields and milder reaction conditions, while electron-withdrawing groups necessitate more forcing conditions and may result in diminished yields. For researchers venturing into indole synthesis, a thorough understanding of these principles, coupled with the provided experimental framework, will serve as a valuable asset in the efficient and predictable construction of this vital heterocyclic motif.
References
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Synthetic Routes for Chloro-Methyl Substituted Indoles
For researchers, scientists, and professionals in drug development, the synthesis of chloro-methyl substituted indoles is a critical step in the creation of numerous biologically active molecules. The strategic introduction of a chloromethyl group provides a versatile handle for further chemical modifications. However, traditional methods for this transformation are often fraught with challenges, including harsh reaction conditions, the use of highly toxic reagents, and a lack of regioselectivity. This guide provides an in-depth comparison of classical and modern alternative synthetic routes, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate method for your research needs.
The Limitations of Classical Approaches
The Blanc chloromethylation has been a textbook method for the introduction of a chloromethyl group onto aromatic rings. This reaction typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride.[1][2][3] While effective for some substrates, its application to indoles is problematic. The harsh acidic conditions can lead to polymerization and degradation of the sensitive indole nucleus. Furthermore, a significant safety concern is the in situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1][2]
Another classical two-step approach involves the Vilsmeier-Haack formylation of the indole ring to produce an indole-3-carboxaldehyde, followed by reduction to the corresponding alcohol (indole-3-carbinol) and subsequent conversion to the chloride.[4][5][6] While this route offers better control over regioselectivity, it is a multi-step process that can be time-consuming and may result in lower overall yields.
This guide will explore four modern and advantageous alternatives to these classical methods:
-
Direct Chlorination/Oxidation with SO₂ClF
-
Enzymatic Chlorination
-
N-Heterocyclic Carbene (NHC) Catalyzed C3-Chloromethylation of Oxindoles
-
Displacement of a Sulfonic Acid Functionality
Modern Synthetic Alternatives: A Comparative Analysis
The following sections detail the principles, advantages, and experimental protocols for each alternative synthetic route. A comparative summary of their performance is provided in Table 1.
Direct Single-Step Synthesis via SO₂ClF-Promoted Chlorination-Oxidation
A promising one-step method for the synthesis of 3-chloro-2-formylindoles from readily available 2-methylindoles utilizes sulfuryl chlorofluoride (SO₂ClF).[7][8][9] This tandem reaction involves a double electrophilic chlorination and deprotonation, followed by the nucleophilic addition of water and subsequent oxidation.[7][8][9]
Causality of Experimental Choices: The use of SO₂ClF as a versatile reagent for both chlorination and oxidation in a single step significantly improves the efficiency of the synthesis.[10] The choice of solvent is crucial for selectivity, with acetone being optimal for the desired chlorination-oxidation pathway.[10] The reaction proceeds under mild conditions, which is a major advantage when working with sensitive indole substrates.
Materials:
-
2-Methylindole derivative
-
Sulfuryl chlorofluoride (SO₂ClF) solution (1 M in a suitable solvent)
-
Acetone
-
Water
Procedure:
-
To a solution of the 2-methylindole (0.2 mmol) in acetone (5 mL) is added water (1.0 equiv.).
-
Sulfuryl chlorofluoride solution (5.0 equiv.) is then added dropwise at room temperature under an air atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Example Data: For the reaction of 2-methyl-1H-indole, this method yields the corresponding 3-chloro-2-formylindole in good to high yields.[9] A scale-up reaction with 3 mmol of 2-methyl-1H-indole has been reported to produce the desired product in 61% yield.[9]
Diagram of the SO₂ClF-promoted reaction workflow:
Caption: Workflow for the SO₂ClF-promoted synthesis of 3-chloro-2-formylindoles.
Green and Regioselective Enzymatic Chlorination
Biocatalytic halogenation using halogenase enzymes offers a highly attractive and environmentally benign alternative to traditional chemical methods.[5][11] Flavin-dependent halogenases, such as RebH and its engineered variants, can catalyze the regioselective chlorination of tryptophan and other indole derivatives using a simple chloride salt as the chlorine source.[2][11]
Causality of Experimental Choices: This method leverages the high selectivity of enzymes to achieve chlorination at specific positions on the indole ring, which can be difficult to control with chemical reagents. The reaction is performed in aqueous buffer at or near room temperature, avoiding the need for harsh solvents and extreme temperatures. The use of a flavin reductase is necessary to regenerate the reduced flavin cofactor (FADH₂) required by the halogenase.[12]
Materials:
-
Tryptamine
-
Engineered RebH variant (e.g., 10S)
-
MBP-RebF (flavin reductase)
-
Glucose dehydrogenase (GDH)
-
Sodium chloride (NaCl)
-
Glucose
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Flavin adenine dinucleotide (FAD)
-
HEPES buffer (pH 7.4)
-
Isopropanol
Procedure:
-
In a suitable reaction vessel, combine a solution of tryptamine (0.5 mM, 10 mg) in 25 mM HEPES buffer (pH 7.4) containing 0.5% v/v isopropanol.
-
Add NaCl (100 mM), glucose (20 mM), NAD⁺ (100 µM), and FAD (100 µM).
-
Initiate the reaction by adding the enzymes: engineered RebH variant (50 µM), MBP-RebF (2.5 µM), and GDH (9 U/mL).
-
Incubate the reaction mixture at 10 °C with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, extract the product with an organic solvent and purify by chromatography.
Example Data: Using the engineered RebH variant 10S, the chlorination of tryptamine has been shown to produce 7-chlorotryptamine with high selectivity.[13]
Diagram of the Enzymatic Chlorination Cascade:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reengineering a tryptophan halogenase to preferentially chlorinate a direct alkaloid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. SO2ClF-promoted chlorination-oxidation of 2-methylindoles: a one-step synthetic method to access 2,3-difunctionalized indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. SO2ClF-promoted chlorination-oxidation of 2-methylindoles: a one-step synthetic method to access 2,3-difunctionalized indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
- 11. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 12. Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Indole Structures Using Mass Spectrometry
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I have a good collection of search results covering various aspects of indole analysis by mass spectrometry. I have information on:
-
Ionization Techniques: ESI (positive and negative modes), APCI, and MALDI have been covered. I found details on their applicability to different types of indoles (polar, non-polar, etc.) and even the development of new MALDI matrices for indole analysis.
-
Mass Analysis: HRMS for formula determination is mentioned as a standard requirement. MS/MS (tandem mass spectrometry) is extensively covered with several papers discussing the fragmentation patterns of different indole alkaloids. This is a crucial part of structure elucidation.
-
Advanced Techniques: I found information on Ion Mobility-Mass Spectrometry (IM-MS) for separating isomers, which is a key challenge in natural product analysis.
-
Protocols and Applications: Several articles provide specific experimental conditions, such as LC-MS/MS methods for quantifying indole in biological samples, including sample preparation steps (protein precipitation).
-
Fragmentation: I have multiple sources detailing the characteristic fragmentation of the indole core and substituted indoles under CID, which is essential for the "deconstructing the scaffold" section. I have enough information to create a diagram for this.
-
Data Interpretation: The articles implicitly discuss data interpretation by showing how fragmentation patterns are used to deduce structures. The importance of HRMS for formula confirmation is also clear.
Based on this, I can proceed with synthesizing the information and writing the guide. I will structure it according to my initial plan. I have enough information to create the comparative tables, detailed protocols, and the required Graphviz diagrams. I do not need to perform additional searches at this stage. I can now proceed to generate the full guide as requested.
Introduction: The Indole Scaffold - A Privileged Structure Demanding Rigorous Validation
To researchers, scientists, and drug development professionals, the indole nucleus is a familiar and welcome sight. This bicyclic aromatic heterocycle is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals, underpinning the biological activity of molecules ranging from the neurotransmitter serotonin to the anti-cancer agent vincristine. Its "privileged" status in medicinal chemistry stems from its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.
However, this structural versatility also presents a significant analytical challenge. Subtle isomeric differences or unexpected substitutions on the indole ring can dramatically alter a compound's efficacy, toxicity, and metabolic fate. Consequently, unambiguous structural validation is not merely a regulatory formality; it is a scientific necessity. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for de novo structure elucidation, mass spectrometry (MS) offers unparalleled sensitivity, speed, and specificity, making it an indispensable tool for confirming molecular identity, verifying purity, and characterizing complex mixtures.[1]
This guide provides a comprehensive framework for leveraging modern mass spectrometry to validate indole-containing structures. We will move beyond simple molecular weight confirmation and delve into the nuanced application of various ionization techniques and mass analysis strategies. Our focus will be on building a self-validating system of analysis, where each piece of MS data contributes to an unshakeable structural hypothesis.
Fundamentals: The Indole Ring's Journey into the Mass Spectrometer
The journey of an indole molecule from a liquid or solid sample into the high-vacuum environment of a mass spectrometer begins with ionization. The choice of ionization technique is paramount, as it dictates the type of ions generated ([M+H]⁺, [M-H]⁻, M⁺•) and the degree of initial fragmentation. The indole nucleus itself, containing a weakly acidic N-H proton and a π-rich aromatic system, is amenable to several ionization methods. The optimal choice depends critically on the overall polarity and thermal stability of the entire molecule.
A Comparative Guide to Ionization Techniques for Indole Analysis
The three most common ionization sources for indole analysis are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each has its own strengths and is suited to different types of indole derivatives.
Electrospray Ionization (ESI): The Gentle Giant for Polar Indoles
ESI is a soft ionization technique that generates ions directly from a liquid solution. It is exceptionally well-suited for polar, thermally labile indole derivatives, such as tryptophan metabolites, indole alkaloids, and many drug candidates.[2][3][4]
-
Mechanism of Action: A high voltage is applied to a liquid sample flowing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process is gentle, typically producing protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode with minimal fragmentation.
-
Expert Insight: The choice between positive and negative mode ESI can be revealing. While most indoles readily protonate at the nitrogen atom in positive mode, indoles with acidic functional groups (e.g., indole-3-acetic acid) will yield strong signals in negative mode. Comparing both modes can provide clues about the functional groups present.[5][6] The solvent system is also critical; protic solvents like methanol facilitate protonation, while aprotic solvents like acetonitrile can sometimes enhance sensitivity by promoting the formation of other adducts (e.g., [M+Na]⁺).
Atmospheric Pressure Chemical Ionization (APCI): Tackling the Less Polar Realm
For less polar, thermally stable indole compounds that are not easily ionized by ESI, APCI is the technique of choice.[7][8][9]
-
Mechanism of Action: The sample solution is sprayed through a heated nebulizer to create a vapor. This vapor is then subjected to a corona discharge, which ionizes the surrounding solvent and nitrogen gas. These primary ions then react with the analyte molecules in the gas phase to produce protonated or deprotonated ions.
-
Expert Insight: APCI is generally less susceptible to matrix suppression than ESI and can handle higher flow rates, making it robust for LC-MS applications involving complex matrices like plasma or tissue homogenates.[7][10][11] Because the analyte must be thermally stable enough to be vaporized, APCI is ideal for smaller, more volatile indole derivatives.[8][11] A key study on the quantification of indole in mouse tissues successfully utilized APCI due to the non-polar nature of the parent indole molecule.[7][12]
Matrix-Assisted Laser Desorption/Ionization (MALDI): For Complex Samples and Spatial Mapping
MALDI is a solid-state technique primarily used for large molecules like proteins, but it has found a valuable niche in the analysis of natural products and for mass spectrometry imaging (MSI).[13][14]
-
Mechanism of Action: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[14][15]
-
Expert Insight: MALDI is particularly powerful for the direct analysis of complex mixtures or tissues without prior chromatographic separation.[13] For instance, MALDI imaging can map the spatial distribution of indole alkaloids within a plant leaf. Recent research has focused on developing novel indole-based matrices specifically designed to enhance the ionization of a broad class of analytes in both positive and negative modes.[16][17]
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged liquid droplets | Gas-phase chemical ionization via corona discharge | Laser-induced desorption from a solid matrix |
| Typical Analytes | Polar, thermally labile molecules (e.g., peptides, alkaloids) | Moderately polar to non-polar, thermally stable molecules | Wide range, including large biomolecules and tissue sections |
| Indole Suitability | Excellent for polar derivatives (e.g., tryptophan metabolites, most alkaloids).[2][4] | Excellent for less polar indoles (e.g., parent indole, simple alkylated indoles).[7][9] | Useful for direct analysis of crude extracts and tissue imaging.[13][16] |
| Fragmentation | Very soft; minimal in-source fragmentation | Soft; more fragmentation than ESI but generally preserves molecular ion | Soft; fragmentation can be controlled by laser energy |
| Matrix Effects | Can be significant | Generally lower than ESI | Dependent on matrix choice and sample purity |
| Key Advantage | Gentle ionization of large and labile molecules | Robustness and compatibility with non-polar solvents.[8][11] | High-throughput screening and spatial imaging capabilities.[15] |
High-Resolution Mass Spectrometry (HRMS): The Cornerstone of Unambiguous Formula Determination
Before attempting to piece together the structure of an indole derivative, one must first be certain of its elemental composition. High-resolution mass spectrometry, typically performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with accuracies of less than 5 parts per million (ppm).[18] This level of precision is sufficient to distinguish between ions with the same nominal mass but different elemental formulas.[19][20]
-
Trustworthiness: For any publication or regulatory submission, an HRMS-derived elemental composition is a mandatory piece of data.[18] It provides a powerful constraint on potential structures and serves as a fundamental check of your proposed molecule. For example, an observed m/z of 205.0971 is consistent with the protonated molecule of tryptophan (C₁₁H₁₃N₂O₂⁺, calculated m/z 205.0972), but definitively excludes an isobaric formula like C₁₂H₁₃N₂O⁺ (calculated m/z 201.1022).
Experimental Protocol: Acquiring High-Resolution Mass Data
-
Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a well-characterized calibration solution. This ensures the highest possible mass accuracy.
-
Sample Preparation: Prepare a dilute solution of the purified indole compound (typically 1-10 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode ESI).
-
Infusion Analysis: Directly infuse the sample into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). This provides a stable signal for data acquisition.
-
Data Acquisition: Acquire data in full scan mode at a high resolution setting (e.g., >60,000 for an Orbitrap). Ensure sufficient scans are averaged to obtain good ion statistics.
-
Data Processing: Use the manufacturer's software to determine the centroid of the peak of interest. Compare the measured accurate mass to the theoretical masses of potential elemental formulas, keeping the mass error below 5 ppm.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Indole Scaffold
Once the elemental formula is confirmed, tandem mass spectrometry (MS/MS) is used to probe the molecule's structure. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (most commonly through Collision-Induced Dissociation, CID), and the resulting fragment ions are mass analyzed.[5] This process provides a "fingerprint" of the molecule's connectivity.
The indole ring system has characteristic fragmentation pathways that provide crucial structural clues.[21][22][23] Understanding these pathways is key to interpreting the product ion spectra of novel derivatives.
-
Characteristic Fragmentation of the Indole Core: The fragmentation of the protonated indole core often proceeds through cleavage of the C2-C3 bond and the N1-C7a bond, leading to characteristic neutral losses and fragment ions. For instance, the loss of HCN (27 Da) is a common fragmentation pathway for the indole ring itself.[24] Substituted indoles will show fragmentation patterns related to their specific side chains and functional groups. For example, monoterpenoid indole alkaloids often produce characteristic ions at m/z 130, 144, and 168, which correspond to the indole portion of the molecule.[22]
Experimental Protocol: Product Ion Scan (MS/MS) for Structural Elucidation
-
Tune the Instrument: Infuse a solution of your compound and optimize the source parameters to achieve a stable and intense signal for the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Select Precursor Ion: In the MS1, set the isolation window (typically 1-2 m/z) to select only the ion of interest.
-
Apply Collision Energy: In the collision cell, apply a range of collision energies. Start with a low energy and gradually increase it. This "ramping" of collision energy allows you to observe the initial, low-energy fragmentations as well as more complete fragmentation at higher energies.
-
Acquire Product Ion Spectrum: In the MS2, scan a wide mass range to detect all resulting fragment ions.
-
Interpret the Spectrum:
-
Identify the neutral losses (mass difference between the precursor and fragment ions). Common neutral losses include H₂O (18 Da), CO (28 Da), and losses corresponding to side chains.[22]
-
Compare the observed fragment ions to known fragmentation patterns of the indole core and related structures.[5][21][23]
-
Use HRMS on the fragment ions (MS³) to determine their elemental compositions, which greatly aids in proposing fragment structures.[25]
-
Advanced Techniques: Adding New Dimensions to Indole Validation
For particularly challenging cases, such as the differentiation of isomers, more advanced MS techniques can provide the necessary resolving power.
Ion Mobility-Mass Spectrometry (IM-MS): Separating by Shape
Isomers possess the same mass and elemental formula, making them indistinguishable by conventional mass spectrometry. Ion mobility spectrometry (IMS) adds a powerful dimension of separation by differentiating ions based on their size and shape (their rotationally averaged collision cross-section, CCS) in the gas phase.[26][27][28]
-
Expert Insight: When coupled with MS, ion mobility can separate isomeric indole alkaloids that co-elute chromatographically.[27][29] A compact, folded isomer will travel through the ion mobility drift tube faster than a more elongated, linear isomer.[28] This provides an additional, orthogonal piece of evidence for structural confirmation and is invaluable in metabolomics and natural product discovery.[26][30]
Data Interpretation: A Self-Validating Checklist
-
[✓] Accurate Mass Confirmation: Does the measured mass from HRMS match the theoretical mass of the proposed elemental formula with <5 ppm error?
-
[✓] Isotopic Pattern Matching: Does the observed isotopic distribution match the theoretical pattern for the proposed formula? (This is especially important for halogenated indoles).
-
[✓] Plausible Ionization: Is the observed ion ([M+H]⁺, [M-H]⁻, etc.) consistent with the structure's functional groups and the ionization technique used?
-
[✓] Logical Fragmentation: Can the major fragments in the MS/MS spectrum be explained by logical cleavages of the precursor ion? Do they align with known fragmentation pathways for indoles?[21][23][24]
-
[✓] Fragment Formula Confirmation: (If available) Do the accurate masses of the fragment ions confirm their proposed elemental formulas?
-
[✓] Isomeric Differentiation: (If applicable) If isomers are possible, have you used an orthogonal technique like ion mobility or comparison to an authentic standard to confirm the correct structure?
Conclusion: Integrating Mass Spectrometry into a Holistic Characterization Workflow
Mass spectrometry is a powerful and versatile tool for the structural validation of indole-containing molecules. By strategically selecting ionization techniques, leveraging the precision of high-resolution mass analysis, and systematically deconstructing molecules through tandem mass spectrometry, researchers can build a compelling and multi-faceted case for a proposed structure. When combined with orthogonal techniques like NMR and UV-Vis spectroscopy, this MS-driven, self-validating approach ensures the scientific integrity required for advancing research, discovery, and drug development.
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Aguiar, G.P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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Bristow, T., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Communications Chemistry. Available at: [Link]
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Aguiar, G.P., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]
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Watt, A.P., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Zhang, Y., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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A Researcher's Guide to Acid Catalysis in the Fischer Indole Synthesis: A Comparative Study
The Fischer indole synthesis, a venerable yet remarkably robust reaction discovered in 1883, remains a cornerstone for the construction of the indole nucleus—a scaffold of profound importance in medicinal chemistry and natural product synthesis.[1] This reaction, which forges the indole ring from an arylhydrazine and a carbonyl compound, is critically dependent on acid catalysis.[2] The choice of catalyst is not a trivial matter; it dictates reaction efficiency, yield, substrate scope, and even regioselectivity.
This guide provides a comparative analysis of commonly employed acid catalysts for the Fischer indole synthesis. Moving beyond a simple recitation of options, we will delve into the mechanistic role of the acid, present comparative performance data, and provide detailed, field-tested protocols to empower researchers in catalyst selection and reaction optimization.
The Mechanistic Imperative: Why Acid Catalysis is Crucial
The Fischer indole synthesis is a multi-step sequence, and the acid catalyst plays a pivotal role in at least two, and often three, key transformations.[2][3] Understanding this role is fundamental to troubleshooting and optimizing the reaction.
-
Hydrazone Formation (Optional Catalysis): The initial condensation of the arylhydrazine and the carbonyl compound to form the arylhydrazone can be acid-catalyzed, though it often proceeds simply with heating.
-
Tautomerization to the Ene-hydrazine: This is a critical, acid-catalyzed step. The arylhydrazone must tautomerize to the reactive ene-hydrazine intermediate. The acid protonates the imine nitrogen, facilitating the proton transfer to form the C=C double bond of the enamine-like structure.[2]
-
[4][4]-Sigmatropic Rearrangement and Cyclization: Following protonation of the ene-hydrazine, the molecule undergoes a concerted[4][4]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond at the aromatic ring.[3] The resulting di-imine intermediate rapidly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization and the elimination of an ammonia molecule yield the final aromatic indole.[2]
The catalyst's primary function is to facilitate these proton transfers and electrophilic activations, thereby lowering the activation energy for the key rearrangement and cyclization steps.
Caption: Key acid-catalyzed steps in the Fischer indole synthesis mechanism.
Comparative Analysis of Acid Catalysts
The efficacy of an acid catalyst is judged by yield, reaction time, temperature requirements, and its compatibility with functional groups on the substrates. Catalysts are broadly classified into Brønsted acids, Lewis acids, and heterogeneous (solid) acids.
| Catalyst Type | Catalyst Example | Substrates (Product) | Conditions | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine + Acetophenone (2-Phenylindole) | 100 °C, 15 min | ~90% | [5] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Phenylhydrazine + Cyclohexanone (Tetrahydrocarbazole) | Microwave, 3 min | 91-93% | [6] |
| Brønsted Acid | Glacial Acetic Acid | Phenylhydrazine + Cyclohexanone (Tetrahydrocarbazole) | Reflux | 31% | [7] |
| Brønsted Acid | Methanesulfonic Acid (MsOH) | Phenylhydrazine HCl + Optically Active Cyclohexanone | MeOH, Reflux | 84% | [8] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine + Cyclohexanone (Tetrahydrocarbazole) | Microwave, 3 min | 76% | [6] |
| Lewis Acid | Choline Chloride·2ZnCl₂ (Ionic Liquid) | Acetophenone Phenylhydrazone (2-Phenylindole) | 95 °C, 4 h | 91% | [9] |
| Heterogeneous | Amberlite® IR 120 H | Phenylhydrazine + Cyclohexanone (Tetrahydrocarbazole) | MeOH, 70 °C, 24 h | Excellent | |
| Heterogeneous | Zeolite H-Beta | Phenylhydrazine + 1-Phenyl-2-butanone (2-Benzyl-3-methylindole) | Toluene, Reflux, 24 h | High (83% regioselectivity) | [4] |
Disclaimer: The data presented is compiled from various literature sources. Direct comparison is challenging as reaction conditions (heating method, solvent, scale) differ. This table serves as a qualitative and semi-quantitative guide to catalyst performance.
Brønsted Acids (HCl, H₂SO₄, PPA, p-TsOH)
Brønsted acids are the classical choice for the Fischer indole synthesis.[1]
-
Polyphosphoric Acid (PPA): This is a highly effective catalyst, acting as both the acidic medium and a powerful dehydrating agent.[5] Its high viscosity and often aggressive nature at the required temperatures (100-200 °C) can make it difficult to work with, especially for sensitive substrates. However, for unreactive arylhydrazones or ketones, PPA is often the catalyst of choice, driving the reaction to completion.[5]
-
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid, p-TsOH is a versatile and often milder alternative to PPA. It is solid, easy to handle, and soluble in many organic solvents, offering more flexible reaction conditions. It has shown excellent efficacy, particularly under microwave irradiation.[6]
-
Acetic and Hydrochloric Acid: While effective, these acids often require higher temperatures and longer reaction times, and may result in lower yields compared to PPA or p-TsOH.[7] They are, however, inexpensive and readily available.
Lewis Acids (ZnCl₂, BF₃·OEt₂, AlCl₃)
Lewis acids offer a milder alternative to strong Brønsted acids and are particularly useful for substrates containing acid-sensitive functional groups.
-
Zinc Chloride (ZnCl₂): This is one of the most commonly used Lewis acid catalysts.[6] It is typically used in stoichiometric amounts or as a melt. The use of ionic liquids based on choline chloride and ZnCl₂ has emerged as a highly efficient, moisture-stable medium that allows for high yields and easy product isolation via sublimation.[9]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A powerful Lewis acid, BF₃·OEt₂ is effective but must be handled with care due to its moisture sensitivity.
The choice between a Brønsted and a Lewis acid can also influence the regioselectivity when using unsymmetrical ketones, although substrate structure often plays the dominant role.[5]
Heterogeneous (Solid) Acid Catalysts
The use of solid acid catalysts like sulfonic acid resins (e.g., Amberlite® IR 120 H) and zeolites represents a significant advancement towards greener chemistry.[4]
-
Advantages: The primary benefit is the ease of catalyst removal—a simple filtration suffices, which simplifies product work-up and purification. The catalysts can often be regenerated and reused, reducing waste and cost.
-
Zeolites: These microporous aluminosilicates can offer shape selectivity, influencing the regioselectivity of the reaction by sterically favoring the formation of one isomer over another within their pores.[4]
-
Performance: While reaction times may be longer compared to homogeneous catalysis, the operational simplicity and environmental benefits make solid acids a highly attractive option, particularly for large-scale synthesis.
Experimental Protocols
The following protocols are representative examples for each class of catalyst.
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (Brønsted Acid)
This protocol is effective for acetophenone, a moderately reactive ketone. The high temperature and dehydrating nature of PPA ensure a good yield.
Methodology:
-
Hydrazone Formation: In a round-bottom flask, gently heat an equimolar mixture of phenylhydrazine (e.g., 5.4 g, 50 mmol) and acetophenone (e.g., 6.0 g, 50 mmol) in a water bath at 60 °C for 30 minutes. The mixture may solidify upon cooling.
-
Catalyst Preparation: In a separate, larger flask equipped with a mechanical stirrer and thermometer, carefully heat polyphosphoric acid (approx. 10 times the weight of phenylhydrazine, e.g., 50-60 g) to 80-90 °C. Causality Note: Pre-heating the viscous PPA ensures it can be stirred effectively before the addition of the solid hydrazone.
-
Indolization: Add the pre-formed phenylhydrazone in small portions to the hot, stirring PPA. Maintain the internal temperature below 100 °C during the addition.
-
Reaction Completion: Once the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.
-
Work-up: Allow the mixture to cool to ~70 °C and then carefully pour it onto a large amount of crushed ice in a beaker. Safety Note: This step is highly exothermic and should be performed in a fume hood with caution.
-
Neutralization & Isolation: Slowly neutralize the acidic slurry with a 10% aqueous sodium hydroxide solution until alkaline. The crude 2-phenylindole will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[5]
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (Lewis Acid)
This protocol utilizes a common Lewis acid with microwave heating to accelerate the reaction.
Methodology:
-
Reactant Mixture: In a microwave process vial, combine phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), and anhydrous zinc chloride (1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 3-5 minutes. Causality Note: Microwave heating dramatically reduces the reaction time compared to conventional heating by efficiently coupling with the polar reactants.
-
Work-up: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Protocol 3: Synthesis of Tetrahydrocarbazole using Amberlite® IR 120 H (Solid Acid)
This protocol demonstrates the operational simplicity of using a heterogeneous catalyst.
Methodology:
-
Reaction Setup: To a round-bottom flask, add phenylhydrazine (10 mmol), cyclohexanone (10 mmol), and Amberlite® IR 120 H resin (10 equivalents by weight relative to the ketone). Add methanol as the solvent (e.g., 20 mL).
-
Indolization: Equip the flask with a reflux condenser and stir the mixture at 70 °C for 24 hours. Causality Note: The solid resin provides acidic sites for the reaction to occur. While slower than homogeneous methods, it avoids harsh, corrosive liquid acids.
-
Catalyst Removal: After cooling the reaction to room temperature, remove the resin by simple vacuum filtration, washing the resin with a small amount of fresh solvent.
-
Isolation: The filtrate contains the product. Remove the solvent under reduced pressure to yield the crude tetrahydrocarbazole.
-
Purification: The crude product can be further purified by recrystallization. The recovered resin can often be regenerated by washing with an acid solution and then water and dried for reuse.
Caption: General experimental workflow for the Fischer indole synthesis.
Conclusion
The choice of an acid catalyst in the Fischer indole synthesis is a critical parameter that must be tailored to the specific substrate and desired reaction conditions. For robust, unfunctionalized substrates, the high reactivity of polyphosphoric acid often provides the most efficient route. For substrates requiring milder conditions or greater functional group tolerance, Lewis acids like zinc chloride or organic Brønsted acids such as p-TsOH are superior choices. For processes where ease of work-up, catalyst reusability, and environmental considerations are paramount, heterogeneous solid acids like Amberlite resins or zeolites offer a compelling, modern alternative. By understanding the mechanistic role of the catalyst and considering the trade-offs in reactivity and handling, researchers can effectively harness this classic reaction for the synthesis of diverse and complex indole derivatives.
References
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Unciti-Broceta, A., et al. (2016). Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. AKJournals. Available at: [Link]
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SciSpace. (n.d.). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. SciSpace. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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Ghanem, A., & Naffziger, J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
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Goud, P. M., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, A., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]
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D'Accolti, L., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
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Eduque, R. M., et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry. Available at: [Link]
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Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]
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Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Available at: [Link]
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Earle, M. J., et al. (2004). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). 2-methylindole. Organic Syntheses. Available at: [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. Available at: [Link]
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ResearchGate. (2015). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Available at: [Link]
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Heravi, M. M., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
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A Senior Application Scientist's Guide to HPLC for Purity Assessment of Synthesized Indole Derivatives
Introduction
Substituted indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, from anti-migraine drugs to potent anti-cancer agents.[1][2][3] The biological activity of these compounds is exquisitely linked to their structure, and the presence of even minor impurities—such as starting materials, by-products, or degradation products—can drastically alter efficacy and introduce toxicity.[4] Therefore, rigorous, quantitative purity assessment is not merely a procedural step but a fundamental requirement for ensuring the safety and reliability of these compounds in research and drug development.[1]
While several analytical techniques can assess the purity of organic compounds, High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the analysis of synthesized indole derivatives.[1][5] Its widespread adoption is due to its remarkable versatility, high resolution, sensitivity, and quantitative accuracy, making it indispensable in both quality control and research laboratories.[6]
This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of HPLC method development, validation, and application, grounded in the principles of scientific integrity and field-proven expertise.
Comparative Analysis: Choosing the Right Tool for Purity Assessment
While HPLC is the preferred method, it's essential to understand its advantages in the context of other available techniques. Each method has its place, but for quantitative purity determination of indole derivatives, HPLC offers a superior balance of capabilities.
| Technique | Principle | Application for Indole Derivatives | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Gold Standard. Highly versatile for a wide range of indole polarities. Provides high-resolution separation, sensitive detection, and precise quantification.[1][6] | Requires method development; higher initial equipment cost. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid stationary phase coated on a plate. | Rapid, inexpensive qualitative screening for reaction monitoring and preliminary purity checks. | Primarily qualitative, not suitable for accurate quantification; lower resolution.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Suitable for volatile and thermally stable indole derivatives. | Many substituted indoles have low volatility or are thermally labile, making them unsuitable for GC analysis.[1][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Unparalleled for structural elucidation and confirmation of the primary compound's identity. | Relatively insensitive for detecting and quantifying impurities below the 1-2% level.[8][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | Provides unequivocal identification of the main peak and impurities by confirming their molecular weights.[1][10] | More complex instrumentation; quantification can be more challenging than with UV detectors without appropriate standards. |
A Deep Dive into HPLC Method Development for Indole Derivatives
A robust and reliable HPLC method is the foundation of accurate purity assessment. The development process is a systematic optimization of chromatographic parameters, where each choice is dictated by the physicochemical properties of the indole molecule and its potential impurities.
The Workflow of Method Development
The process follows a logical progression from selecting the separation mode to fine-tuning the detection parameters.
Caption: Logical workflow for HPLC method development.
Column Selection: The Heart of the Separation
For indole derivatives, Reverse-Phase HPLC (RP-HPLC) is the predominant mode of separation.[1][7] The choice of stationary phase is critical for achieving the desired resolution between the main compound and its impurities.
-
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC and the recommended starting point. Their long alkyl chains provide strong hydrophobic retention, making them excellent for separating non-polar to moderately polar indole derivatives from synthesis-related impurities.[2][11]
-
C8 (Octylsilane) Columns: With shorter alkyl chains, C8 columns offer less hydrophobic retention than C18. They can be advantageous for retaining highly non-polar indoles for a shorter time, leading to faster run times.[7][12]
-
Phenyl-Hexyl Columns: This is often a superior choice for aromatic compounds like indoles. The phenyl groups in the stationary phase can induce pi-pi stacking interactions with the indole ring system, offering an alternative selectivity mechanism to the hydrophobic interactions of C18 columns. This can be crucial for separating isomers or impurities with similar polarities.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition directly controls the retention and elution of compounds.
-
Solvents: A mixture of high-purity water and an organic modifier is standard. Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it has a lower viscosity (leading to lower backpressure) and is often a stronger solvent for UV detection.[2][13]
-
pH Control and Buffers: The indole nucleus contains a weakly acidic N-H proton, and various substituents can be acidic or basic. To ensure reproducible retention times and sharp, symmetrical peaks, it is essential to control the ionization state of the analyte and any impurities. This is achieved by adding a small amount (typically 0.1%) of an acid to the mobile phase.
-
Elution Mode:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is ideal for simple mixtures where all components elute relatively close to one another.[13]
-
Gradient Elution: The concentration of the organic solvent is increased over time. This is necessary for complex samples containing compounds with a wide range of polarities, ensuring that late-eluting, non-polar impurities are cleared from the column in a reasonable time while still resolving early-eluting, polar impurities.[7]
-
Detector Selection: Seeing the Separated Components
-
UV-Vis or Diode Array Detector (DAD): The indole ring system has a strong chromophore, making it ideal for UV detection. A wavelength of 280 nm is a common and effective choice.[11] A DAD is highly recommended as it collects the entire UV spectrum for each peak. This allows for peak purity analysis by comparing spectra across a single peak; a non-uniform spectrum indicates a co-eluting impurity.[1]
-
Fluorescence Detector (FLD): Many indole derivatives are naturally fluorescent. An FLD can offer significantly higher sensitivity and selectivity compared to a UV detector, which is invaluable for detecting trace-level impurities.[7][12]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides molecular weight information, which is the most definitive way to identify impurities, especially unknown ones generated during forced degradation studies.[1][10]
Ensuring Trustworthiness: The Self-Validating Protocol
A scientifically sound protocol must be a self-validating system. This is achieved through rigorous system suitability testing before every run and comprehensive method validation during development, as stipulated by guidelines from the International Conference on Harmonisation (ICH).[15][16]
System Suitability Testing (SST): The Daily System Health Check
SST is a mandatory series of checks performed before any sample analysis to verify that the chromatographic system (pump, injector, column, detector) is performing adequately for the intended analysis.[17][18][19] It is the first line of defense against generating invalid data.[17]
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comparison of thermal vs. microwave-assisted Fischer indole synthesis
An In-Depth Comparison of Thermal vs. Microwave-Assisted Fischer Indole Synthesis for Researchers and Drug Development Professionals
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry, enabling the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and natural products. First reported by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone to form the indole ring. The classical approach relies on conventional heating (thermal synthesis), often requiring high temperatures and long reaction times. However, the advent of microwave-assisted organic synthesis (MAOS) has provided a powerful alternative, promising dramatically reduced reaction times, improved yields, and cleaner reaction profiles. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
The Underlying Mechanism
Regardless of the heating method, the Fischer indole synthesis proceeds through a well-established mechanism. The reaction is initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone. This is followed by a-sigmatropic rearrangement of the enehydrazine tautomer, which is often the rate-determining step. Subsequent loss of ammonia and rearomatization yields the final indole product.
Figure 1: Generalized mechanism of the Fischer indole synthesis.
Conventional Thermal Synthesis: The Established Method
Traditional Fischer indole synthesis is typically performed by heating the reactants in a suitable solvent with an acid catalyst. Common catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride.
Experimental Protocol: Thermal Synthesis of 2-phenylindole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or glacial acetic acid. Slowly add the acid catalyst (e.g., polyphosphoric acid, 10% w/w) to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) using an oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This can often take several hours (4-24 h).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Fischer Indole Synthesis: A Modern Approach
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the mixture, leading to rapid and uniform heating. This can result in significant rate enhancements and often leads to cleaner reactions with fewer side products.
Experimental Protocol: Microwave-Assisted Synthesis of 2-phenylindole
-
Reactant Preparation: In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Solvent and Catalyst Addition: Add a microwave-transparent solvent (e.g., ethanol, isopropanol) and the acid catalyst (e.g., a solid-supported acid like Amberlyst-15, or a Lewis acid like indium(III) chloride).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a predetermined time (typically 5-30 minutes). The reaction progress can often be monitored in real-time using built-in sensors.
-
Work-up: After the reaction is complete, cool the vessel to a safe temperature.
-
Extraction and Purification: Filter to remove the solid catalyst (if used). Evaporate the solvent and purify the crude product by column chromatography or recrystallization.
Figure 2: Comparative experimental workflows.
Performance Comparison: Thermal vs. Microwave
The choice between thermal and microwave-assisted synthesis often depends on the specific substrate, desired scale, and available equipment. Below is a summary of key performance indicators based on published data.
| Parameter | Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-30 min) |
| Yield | Moderate to good (often 60-80%) | Often higher (can exceed 90%) |
| Purity | May require extensive purification due to side product formation at high temperatures. | Generally higher purity due to shorter reaction times and reduced side reactions. |
| Energy Efficiency | Lower, due to inefficient heat transfer and long reaction times. | Higher, as microwave energy is directly absorbed by the reactants and solvent. |
| Scalability | Readily scalable for industrial production. | Scalability can be a challenge, though continuous-flow microwave reactors are emerging. |
| Catalyst | Often requires strong Brønsted or Lewis acids. | Can utilize milder catalysts, including solid-supported and ionic liquid-based systems. |
Supporting Experimental Data
A study by Varma and Kumar demonstrated a significant improvement in both reaction time and yield for the synthesis of various indoles using a microwave-assisted, solvent-free approach with an acidic ionic liquid as the catalyst. For the synthesis of 2-phenylindole, they reported a yield of 92% in just 6 minutes under microwave irradiation, compared to a significantly lower yield and longer reaction time with conventional heating.
Similarly, research has shown that microwave-assisted synthesis can be particularly advantageous for substrates that are sensitive to prolonged heating, leading to cleaner reaction profiles and easier purification.
Causality Behind Experimental Choices and Field-Proven Insights
-
Solvent Selection: In thermal synthesis, high-boiling point solvents like toluene or xylene are often chosen to achieve the necessary reaction temperatures. For microwave synthesis, polar solvents that efficiently absorb microwave radiation, such as ethanol or DMF, are preferred. However, solvent-free conditions, often using a solid support, have proven highly effective in microwave-assisted reactions, offering a greener alternative.
-
Catalyst Choice: While strong acids are effective in thermal Fischer indole synthesis, they can lead to charring and side product formation. The rapid heating and precise temperature control in microwave synthesis allow for the use of milder and often recyclable solid-supported catalysts, which simplifies the work-up process.
-
Safety Considerations: Microwave synthesis is performed in sealed vessels, allowing for reactions to be conducted at temperatures above the boiling point of the solvent. This requires careful monitoring of pressure and temperature to ensure safe operation.
Conclusion and Recommendations
Both thermal and microwave-assisted methods are valuable tools for Fischer indole synthesis.
-
Thermal synthesis remains a robust and highly scalable method, particularly for large-scale industrial production where the initial investment in specialized microwave equipment may be a consideration.
-
Microwave-assisted synthesis offers significant advantages for research and development, enabling rapid reaction optimization, library synthesis, and the synthesis of complex, sensitive molecules. The dramatic reduction in reaction times and often improved yields and purity make it an attractive option for accelerating drug discovery programs.
For laboratories focused on medicinal chemistry and process development, investing in a dedicated microwave reactor can lead to substantial gains in productivity. For large-scale manufacturing, a thorough cost-benefit analysis is necessary to determine if the advantages of microwave technology outweigh the established scalability of traditional thermal methods.
References
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
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Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Bandyopadhyay, D., & de la Cruz, P. (2018). Microwave-Assisted Fischer Indole Synthesis. Organic Preparations and Procedures International, 50(1), 1-38. [Link]
-
Varma, R. S., & Kumar, D. (2007). A solvent-free synthesis of indoles using a recyclable acidic ionic liquid. Green Chemistry, 9(12), 1339-1342. [Link]
A Comparative Guide to the Biological Activity of Synthesized Indole Derivatives
Introduction to the Versatile Indole Scaffold
The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents. Its inherent drug-like properties, including good oral bioavailability and metabolic stability, make it an attractive starting point for drug discovery campaigns. The versatility of the indole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity to target a diverse array of diseases. This guide provides a comprehensive evaluation of the biological activities of synthesized indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their quest for novel therapeutics.
Part 1: Anticancer Activity of Synthesized Indole Derivatives
Indole derivatives have emerged as a promising class of anticancer agents, with several compounds already approved by the U.S. Food and Drug Administration (FDA) for clinical use, such as panobinostat, alectinib, and sunitinib.[1][2] Their anticancer effects are mediated through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many indole-based compounds exert their anticancer effects by targeting tubulin, a critical protein involved in microtubule formation and cell division. By inhibiting tubulin polymerization, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.[2] Furthermore, indole derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival, such as Src kinase.[4] The inhibition of these signaling pathways ultimately leads to a reduction in cancer cell growth and survival.[4] Some indole derivatives also induce apoptosis by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential in cancer cells.[5]
Caption: Anticancer mechanisms of indole derivatives.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various synthesized indole derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f (Ursolic acid derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [5] |
| Compound 5f (Ursolic acid derivative) | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [5] |
| Compound 2a (Pyridyl-acrylonitrile) | MCF-7/Topo (Breast Carcinoma) | 0.10 | [6] |
| Compound 3a (Ruthenium complex) | MCF-7/Topo (Breast Carcinoma) | 0.18 | [6] |
| Compound 2a (Pyridyl-acrylonitrile) | Huh-7 (Hepatocellular Carcinoma) | 0.04 | [6] |
| Compound 3a (Ruthenium complex) | Huh-7 (Hepatocellular Carcinoma) | 0.01 | [6] |
| Compound 16 (EGFR/SRC inhibitor) | Lung Cancer Cells | >50% cell death | [7] |
| Compound 12 (Hydrazide derivative) | MCF-7 (Breast Cancer) | 3.01 | [8] |
| Compound 2c (2,5-disubstituted) | HepG2 (Liver Cancer) | 13.21 ± 0.30 | [9] |
| Compound 3b (2,5-disubstituted) | A549 (Lung Cancer) | 0.48 ± 0.15 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test indole derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part 2: Antimicrobial Activity of Synthesized Indole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including multidrug-resistant bacteria and fungi.[11]
Mechanism of Action: Disrupting Microbial Growth and Biofilm Formation
The antimicrobial mechanism of indole derivatives is multifaceted. They can disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[12] Some indole derivatives inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.[13] Additionally, certain indole compounds have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[13]
Caption: Antimicrobial mechanisms of indole derivatives.
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various synthesized indole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Indole Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3d (Indole-triazole) | Staphylococcus aureus (MRSA) | 3.125 | [14] |
| Compound 2c (Indole-thiadiazole) | Staphylococcus aureus (MRSA) | 3.125 | [14] |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |
| 5-fluoroindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |
| 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [15] |
| Compound 6f (Indole-triazole conjugate) | Candida albicans | 2 | [16] |
| Compound 6f (Indole-triazole conjugate) | Candida tropicalis | 2 | [16] |
| Compound 4e (Indole-clubbed coumarin) | S. aureus | 160 | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[18][19]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test indole derivatives
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in broth, typically adjusted to a 0.5 McFarland standard.[18]
-
Serial Dilutions: Prepare two-fold serial dilutions of the indole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Part 3: Antiviral Activity of Synthesized Indole Derivatives
Indole-containing compounds have demonstrated a broad spectrum of antiviral activity against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[21][22][23]
Mechanism of Action: Inhibition of Viral Replication and Entry
The antiviral mechanisms of indole derivatives are diverse and often target specific viral proteins or host factors essential for viral replication. For example, some indole derivatives inhibit the HCV NS5B polymerase, an enzyme crucial for viral RNA replication.[23] Others have been shown to interfere with the entry of viruses into host cells by targeting the viral envelope proteins or host cell receptors.[24] Certain indole compounds can also induce the production of pro-inflammatory cytokines that have antiviral activity.[25]
Caption: Antiviral mechanisms of indole derivatives.
Comparative Analysis of Antiviral Activity
The following table summarizes the antiviral activity of various synthesized indole derivatives, with EC50 values representing the concentration of the compound that inhibits 50% of the viral replication.
| Indole Derivative | Virus | EC50 (µM) | Reference |
| Compound 12e (Indole derivative) | Hepatitis C Virus (HCV) | 1.1 | [25] |
| Tetrahydroindole 2 | HCV (gt 1b) | 12.4 | [21] |
| Tetrahydroindole 2 | HCV (gt 2a) | 8.7 | [21] |
| Tetrahydroindole 3 | HCV (gt 1b) | 7.9 | [21] |
| Tetrahydroindole 3 | HCV (gt 2a) | 2.6 | [21] |
| Compound 70 (R-isomer) | HIV-1 | 0.019 | [23] |
| TMC647055 | HCV | 0.077 | [23] |
| Compound I | HIV | 1.4 | [26] |
| Compound IV | HCV | 1.16 | [26] |
| Compound V | HCV | 0.6 | [26] |
| Umifenovir (Arbidol) | SARS-CoV-2 | 4.11 | [27] |
| Indole-based ferulic acid derivative 1 | SARS-CoV-2 | 70.85 | [28] |
| Indole-based ferulic acid derivative 2 | SARS-CoV-2 | 68.28 | [28] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[29][30]
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock
-
Test indole derivatives
-
Overlay medium (e.g., containing agarose or carboxymethyl cellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Pre-incubate the virus with serial dilutions of the indole derivative for a specific time.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (no compound).
-
Staining and Counting: Stain the cells with a suitable dye (e.g., crystal violet) and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Part 4: Anti-inflammatory Activity of Synthesized Indole Derivatives
Chronic inflammation is a hallmark of many diseases, and indole derivatives have shown promise as potent anti-inflammatory agents.[31]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[2][32] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Anti-inflammatory mechanism of indole derivatives.
Comparative Analysis of Anti-inflammatory Activity
The following table shows the COX-2 inhibitory activity of various synthesized indole derivatives, with IC50 values indicating the concentration required for 50% inhibition of the enzyme.
| Indole Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 4b | 0.11 | 107.63 | [32] |
| Compound 4d | 0.17 | - | [32] |
| Compound 4f | 0.15 | - | [32] |
| Compound 34 | 0.140 | >714.28 | [33] |
| Compound 29 | 0.006 | 351 | [33] |
| Compound 30 | 0.099 | 440 | [33] |
| Compound 4e | 2.35 | - | [34] |
| Compound 9h | 2.422 | - | [34] |
| Compound 9i | 3.34 | - | [34] |
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E2 (PGE2) in a cell-based or enzymatic assay.
Materials:
-
COX-2 enzyme or cells expressing COX-2 (e.g., lipopolysaccharide-stimulated macrophages)
-
Arachidonic acid (substrate)
-
Test indole derivatives
-
PGE2 ELISA kit
Procedure:
-
Enzyme/Cell Preparation: Prepare the COX-2 enzyme or cells for the assay.
-
Compound Incubation: Incubate the enzyme or cells with various concentrations of the indole derivatives.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific incubation time.
-
PGE2 Measurement: Measure the amount of PGE2 produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
Synthesized indole derivatives represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their ability to modulate multiple biological pathways makes them attractive candidates for the development of novel drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be effectively fine-tuned through strategic chemical modifications. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead indole derivatives to translate their promising in vitro activities into effective clinical therapies.
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The Definitive Guide to Structural Elucidation of Novel Indole Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a novel indole derivative's three-dimensional structure is a cornerstone of successful research. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] An unambiguous understanding of molecular geometry is critical for computational modeling, elucidating structure-activity relationships (SAR), and securing intellectual property.
This guide provides an in-depth, objective comparison between the gold-standard method of single-crystal X-ray crystallography and powerful spectroscopic alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability in your laboratory.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the most definitive method for determining the absolute three-dimensional structure of a molecule.[3][4][5] It provides precise atomic coordinates, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. However, the success of this technique is entirely dependent on the growth of high-quality single crystals, which can often be the rate-limiting step in a research pipeline.[3][6]
Comparing Crystallization Techniques
The journey to a successful crystal structure begins with crystallization. The choice of method is crucial and depends on the physicochemical properties of the indole compound. The primary goal is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[7][8]
| Feature | Slow Evaporation | Vapor Diffusion (Hanging/Sitting Drop) | Microfluidics |
| Principle | Gradual removal of solvent to increase solute concentration.[7] | Equilibration of a droplet of sample/precipitant with a larger reservoir of precipitant via the vapor phase.[9] | Nanoliter-scale manipulation of solutions to rapidly screen a wide range of conditions.[10][11] |
| Typical Sample Amount | >10 mg | 1-10 mg | <1 mg |
| Success Rate (Small Molecules) | Moderate to High (highly dependent on compound solubility) | High (allows for screening of many conditions) | Very High (high-throughput screening) |
| Typical Crystal Size | Can yield large crystals (0.1-0.5 mm or larger).[7][8] | 0.05-0.3 mm | Microcrystals to 0.1 mm |
| Timeframe | Days to weeks.[7][12] | Days to a week.[7][8] | Hours to days |
| Advantages | Simple setup, can produce large crystals. | Efficient screening of multiple conditions, requires small sample volumes per trial.[13] | Extremely low sample consumption, high-throughput, precise control over conditions.[10][11] |
| Disadvantages | Can be slow, less control over nucleation, not suitable for all solvents.[7] | Can be technically challenging to set up, crystals can be smaller. | Requires specialized equipment, can be costly to set up. |
Experimental Protocol: Hanging Drop Vapor Diffusion
This is one of the most common and effective methods for screening crystallization conditions for novel compounds.[9][12][14]
Rationale: This technique allows for a slow and controlled increase in the concentration of both the indole compound and the precipitant in the drop, promoting the growth of a few, well-ordered crystals rather than rapid precipitation.[9]
Step-by-Step Methodology:
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of the precipitant solution into each well.
-
Prepare the Coverslip: On a siliconized glass coverslip, carefully pipette a 1-2 µL drop of your purified indole compound solution (e.g., 5-10 mg/mL in a suitable solvent).
-
Add the Precipitant: To the same drop on the coverslip, add an equal volume (1-2 µL) of the reservoir solution from the corresponding well. Avoid mixing; allow the two solutions to diffuse together.
-
Seal the Well: Quickly invert the coverslip over the well, ensuring the drop is suspended "hanging" over the reservoir. The grease on the well rim should create an airtight seal.
-
Incubate and Observe: Place the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitor Crystal Growth: Check the drops under a microscope periodically over several days to weeks for the appearance of single crystals.
Data Analysis and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.[4]
Common Software for XRD Data Analysis:
-
SHELX: A suite of programs for crystal structure solution and refinement.
-
Olex2: A popular and user-friendly graphical interface for structure solution and refinement.
-
PLATON: A versatile tool for a multitude of crystallographic calculations.[4]
The Workflow from Synthesis to Structure
The process of determining a crystal structure is a multi-step workflow that requires careful planning and execution.
Caption: Workflow for X-ray crystallographic analysis of novel indole compounds.
Alternative and Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not reflect the compound's structure in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation in the solution phase.[4][15]
Performance Comparison: Crystallography vs. Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[3] | Atom connectivity, chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution.[16][17] | Molecular weight, elemental composition, fragmentation patterns for substructure identification.[18] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Throughput | Low (days to weeks per structure) | High (minutes to hours per sample) | High (minutes per sample) |
| Key Advantage | Unambiguous 3D structure.[3] | Provides structural information in a biologically relevant solution state. | High sensitivity and speed.[18] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[3] | Does not provide absolute stereochemistry or precise bond lengths/angles. | Provides indirect structural information that requires interpretation. |
Experimental Protocol: 2D NMR for Structural Connectivity (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful NMR techniques for elucidating the carbon skeleton of a novel organic molecule by identifying long-range (2-3 bond) correlations between protons and carbons.[14][19]
Rationale: By observing correlations between protons and carbons that are not directly bonded, one can piece together the molecular framework, connecting different spin systems and identifying quaternary carbons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C spectra to determine the chemical shifts of all protons and carbons.
-
Set up the HMBC Experiment:
-
Load a standard HMBC pulse program on the spectrometer.[20]
-
Set the spectral widths for both the proton (¹H) and carbon (¹³C) dimensions to encompass all signals.
-
The crucial parameter is the long-range coupling constant (J), which is typically optimized for a value around 8-10 Hz to observe 2- and 3-bond correlations.[14]
-
-
Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.
-
Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the resulting 2D spectrum, where cross-peaks indicate a correlation between a proton on the F2 (horizontal) axis and a carbon on the F1 (vertical) axis.
-
Systematically map out the correlations to build the molecular structure.
-
Decision Making in Structural Elucidation
Choosing the right analytical path is crucial for efficient and accurate structural determination. The following diagram outlines a logical decision-making process.
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A Senior Application Scientist's Guide to the Efficacy of Indole Purification Methods
For researchers, medicinal chemists, and professionals in drug development, the purity of indole and its derivatives is not merely a matter of quality control; it is the bedrock upon which reliable biological data and successful synthetic outcomes are built.[1][2] The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds, and its purity directly impacts efficacy, safety, and reproducibility.[1] This guide provides an in-depth, objective comparison of the most common and effective methods for indole purification, grounded in experimental data and field-proven insights. We will explore the causality behind procedural choices, offering a self-validating framework for your purification strategies.
The Purification Challenge: Common Impurities in Indole Synthesis
Before comparing purification methods, it is crucial to understand what we are removing. The choice of purification strategy is often dictated by the nature of the impurities present, which are typically byproducts of the synthetic route.[3]
Common impurities can include:
-
Starting Materials: Unreacted precursors from syntheses like the Fischer, Reissert, or Madelung methods.[4]
-
Isomers and Analogs: Positional isomers or closely related indole derivatives that may be difficult to separate.[5]
-
Oxidation/Polymerization Products: Indoles can be sensitive to air and light, leading to colored impurities and polymerization.[6] Pure indole is typically white, but a pinkish hue can indicate oxidation.[6]
-
Dehalogenated Byproducts: In syntheses involving halogenated indoles, reductive processes can lead to the formation of des-halo impurities.[3]
-
Residual Solvents and Reagents: Solvents and reagents from the reaction or initial workup.
The goal of any purification method is to effectively remove these impurities while maximizing the recovery of the desired indole.
A Comparative Analysis of Indole Purification Methodologies
We will now dissect the primary methods used for indole purification: recrystallization, column chromatography, and distillation, along with a specialized combination of extraction and crystallization.
Recrystallization: The Classic Approach to High Purity Solids
Recrystallization is a fundamental and widely used technique for purifying solid compounds.[2] Its efficacy hinges on the principle of differential solubility: the crude indole is dissolved in a hot solvent where it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor.[2]
-
Solvent Selection: The "like dissolves like" principle is a starting point, but the ideal solvent will have a steep solubility curve for the indole—high solubility at elevated temperatures and low solubility at cool temperatures. For many indole derivatives, polar solvents like ethanol are effective.[2] A mixed solvent system (e.g., methanol/water) can be optimized to achieve this differential solubility.[7]
-
Minimizing Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is critical. Excess solvent will reduce the final yield, as more of the product will remain dissolved in the mother liquor upon cooling.[2]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Caption: Workflow for Indole Purification by Recrystallization.
| Parameter | Value | Source |
| Purity | >99% | [7] |
| Yield | >75% | [7] |
Advantages:
-
Can yield very high-purity material.[7]
-
Relatively inexpensive and straightforward to perform.
-
Scalable for larger quantities.
Disadvantages:
-
Yield can be compromised, as some product always remains in the mother liquor.[8]
-
Finding a suitable solvent can be time-consuming.
-
Less effective if impurities have similar solubility profiles to the target compound.
Column Chromatography: The Workhorse of Separation
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the go-to method.[9] It separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent).[10]
-
Stationary Phase: Silica gel is acidic and polar, so it will more strongly adsorb polar compounds. For indoles, which possess a polar N-H group, this interaction is key. If the indole derivative is acid-sensitive, the silica can be deactivated with a base like triethylamine.[11]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[9] The polarity of the eluent is carefully tuned. A less polar eluent will cause the compounds to move down the column more slowly, leading to better separation. The polarity can be increased over time (gradient elution) to elute more strongly adsorbed compounds.[11]
-
Loading: The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica, is often preferred for better resolution.[11]
Caption: Workflow for Indole Purification by Column Chromatography.
| Parameter | Value | Source |
| Stationary Phase | Silica Gel (200-300 mesh) | [9] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3) | [9] |
| Purity | >98% (by NMR, LC-MS) | [9] |
| Yield | 85-95% | [9] |
Advantages:
-
Highly versatile and can separate complex mixtures.
-
Applicable to a wide range of indole derivatives.
-
Can provide high purity and good yields.[9]
Disadvantages:
-
Can be labor-intensive and time-consuming.
-
Requires larger volumes of solvents compared to recrystallization.
-
Scalability can be challenging for industrial applications.
Distillation Under Reduced Pressure: For Thermally Sensitive Liquids
For liquid indoles or those with low melting points, distillation is a viable purification method. However, many organic compounds, including indole, can decompose at the high temperatures required for boiling at atmospheric pressure.[12][13] Vacuum distillation solves this problem by lowering the pressure, which in turn lowers the boiling point of the liquid, allowing for distillation at a safer temperature.[12][14]
-
Reduced Pressure: By reducing the ambient pressure, the vapor pressure required for the liquid to boil is reached at a lower temperature, preventing thermal degradation.[13] It has been shown that indole loss during distillation is significantly reduced as the pressure is lowered.[15]
-
Addition of a Base: Indole can be prone to decomposition during distillation. Adding a basic substance, such as anhydrous potassium carbonate, before or during the process can prevent this degradation.[14][15]
Caption: Workflow for Indole Purification by Vacuum Distillation.
Advantages:
-
Excellent for purifying liquid or low-melting solid indoles.
-
Prevents thermal decomposition of sensitive compounds.[12]
-
Can be very effective for removing non-volatile impurities.
Disadvantages:
-
Requires specialized glassware and a vacuum source.
-
Not suitable for high-melting solids.
-
Can be difficult to separate liquids with close boiling points (may require fractional distillation).
Combined Extraction and Crystallization: An Industrial Approach
For large-scale purification, particularly from complex matrices like coal tar wash oil, multi-step processes combining extraction and crystallization are employed.[16][17] These methods leverage differences in polarity and solubility to first concentrate the indole and then purify it via crystallization.
A recent study demonstrated a highly effective process:
-
Methanol Extraction: To extract polar compounds, including indole, from the initial oil.[16]
-
n-Hexane Re-extraction: To separate indole from other extracted components.[16]
-
Solute Crystallization: The concentrated indole is then purified by crystallization from n-hexane.[16]
| Parameter | Value | Source |
| Purity (after crystallization) | 99.5 wt% | [16] |
| Yield (after crystallization) | 57.5% | [16] |
| Key Impurity Removed | Iso-quinoline | [16] |
Advantages:
-
Highly effective for isolating indole from complex mixtures.[16]
-
Can achieve very high purity.[16]
-
Scalable for industrial production.
Disadvantages:
-
Multi-step process is more complex and time-consuming.
-
Requires large volumes of multiple solvents.
-
Overall yield can be moderate due to multiple steps.[16]
Quantitative Comparison of Purification Efficacy
The choice of method depends on the scale, the nature of the impurities, the physical state of the indole, and the desired final purity.
| Method | Typical Purity | Typical Yield | Scalability | Key Strengths |
| Recrystallization | >99%[7] | 75-85%[7] | Good | High purity for solids, cost-effective. |
| Column Chromatography | >98%[9] | 85-95%[9] | Moderate | Highly versatile, separates complex mixtures. |
| Vacuum Distillation | High (product dependent) | Good | Good | Purifies liquids, prevents thermal decomposition.[12] |
| Extraction/Crystallization | >99.5%[16] | ~57.5%[16] | Excellent | Industrial scale, high purity from crude sources. |
Purity Assessment: The Self-Validating System
Trust in a purification protocol is established by rigorous analytical validation. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) are essential for confirming purity.[1][9] Reverse-phase HPLC (RP-HPLC) is particularly powerful for the quantitative analysis of substituted indoles, offering high sensitivity and reproducibility for detecting and quantifying impurities.[1]
Conclusion: Selecting the Optimal Purification Strategy
There is no single "best" method for indole purification; the optimal choice is context-dependent.
-
For solid, crystalline indoles with thermally stable impurities, recrystallization offers a straightforward, cost-effective route to high purity.
-
When dealing with complex mixtures, closely related byproducts, or non-crystalline materials, column chromatography provides the necessary resolving power.
-
For liquid or low-melting point indoles susceptible to heat, vacuum distillation is the method of choice to prevent degradation.
-
For large-scale industrial purification from crude feedstocks, a combined extraction and crystallization process is often the most efficient path to high-purity indole.
By understanding the principles behind each technique and aligning the method with the specific challenges of your synthesis, you can confidently and efficiently obtain the high-purity indoles required for your research and development endeavors.
References
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography.
- Google Patents. (n.d.). DE3236765C2 - Process for the separation of indole by distillation.
- Google Patents. (n.d.). GB2108496A - Method of separating indole.
- Benchchem. (n.d.). A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- National Institutes of Health. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction.
- PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
- ResearchGate. (n.d.). What do common indole impurities look like?.
- PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- PubMed. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Unknown. (n.d.). Synthesis and Chemistry of Indole.
- ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure.
- Unknown. (n.d.). How to run column chromatography.
- Unknown. (n.d.). Indoles.
- OSTI.GOV. (1991). Separation of high purity indole from coal tar by high pressure crystallization.
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A Senior Application Scientist's Guide to Modern Indole Synthesis: A Comparative Analysis of Rhodium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the structural core of a vast array of bioactive compounds. Consequently, the development of robust and versatile synthetic methodologies for its construction is of paramount importance. This guide provides an in-depth, objective comparison of a modern Rhodium(III)-catalyzed C-H activation strategy for indole synthesis against two of the most established and widely utilized methods: the Fischer and Larock indole syntheses. As Senior Application Scientists, our goal is to not only present protocols but to explain the underlying chemical principles and provide the experimental data necessary to make informed decisions in your synthetic endeavors.
The Enduring Importance of the Indole Nucleus
Indole and its derivatives are ubiquitous in nature and pharmacology, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The development of novel indole-containing therapeutics necessitates efficient and adaptable synthetic routes that can tolerate a broad range of functional groups and allow for precise control over substitution patterns. This guide will explore and compare a cutting-edge C-H activation methodology with time-tested approaches, offering a comprehensive overview for the modern synthetic chemist.
A New Paradigm: Rhodium(III)-Catalyzed Indole Synthesis via C-H Activation
Recent years have witnessed the emergence of transition-metal-catalyzed C-H activation as a powerful tool for the construction of complex molecules.[2] Among these, Rhodium(III)-catalyzed annulation of anilines with internal alkynes has garnered significant attention for its high efficiency, broad substrate scope, and functional group tolerance.[3] This methodology offers a more atom-economical and often milder alternative to classical methods.
Causality Behind the Method's Efficacy: The driving force behind this transformation is the chelation-assisted C-H activation of the aniline derivative by the Rh(III) catalyst. The directing group on the aniline nitrogen facilitates the formation of a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne, followed by reductive elimination to furnish the indole ring and regenerate the active catalyst.[3]
Classical Cornerstones: The Fischer and Larock Indole Syntheses
For over a century, the Fischer indole synthesis has been a workhorse for the preparation of indoles.[4] This acid-catalyzed cyclization of an arylhydrazone, derived from an aldehyde or ketone, is a robust and widely applicable method.[5] However, it often requires harsh conditions (strong acids and high temperatures), which can limit its compatibility with sensitive functional groups.[6]
The Larock indole synthesis , developed in the 1990s, represents a significant advancement, employing a palladium catalyst to effect the annulation of an o-haloaniline with a disubstituted alkyne.[7] This method offers greater functional group tolerance than the Fischer synthesis and provides access to a wide range of 2,3-disubstituted indoles.[8]
Comparative Performance: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance metrics for the synthesis of representative indole products using the Rhodium(III)-catalyzed C-H activation, Fischer, and Larock methodologies.
| Methodology | Representative Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Limitations |
| Rh(III)-Catalyzed C-H Activation | 1-Methyl-2,3-diphenylindole | N-methylaniline, Diphenylacetylene | [Cp*RhCl₂]₂, Cu(OAc)₂ | t-AmylOH | 100 | 12 | 95 | High yield, excellent functional group tolerance, atom economical. | Requires a directing group on the aniline, catalyst can be expensive. |
| Fischer Indole Synthesis | 2-Phenylindole | Phenylhydrazine, Acetophenone | ZnCl₂ | None (neat) | 170 | 0.25 | 62-71 | Inexpensive starting materials, well-established. | Harsh reaction conditions, limited functional group tolerance, potential for side reactions.[6] |
| Larock Indole Synthesis | 2,3-Diphenylindole | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 24 | 81 | Good functional group tolerance, broad alkyne scope.[7] | Requires pre-functionalized o-haloaniline, potential for catalyst deactivation. |
Experimental Workflows: A Visual Guide
To further elucidate the practical aspects of these methodologies, the following diagrams illustrate the general experimental workflows.
Figure 1: General workflow for the Rhodium(III)-catalyzed synthesis of 1-methyl-2,3-diphenylindole.
Figure 2: General workflow for the Fischer synthesis of 2-phenylindole.
Figure 3: General workflow for the Larock synthesis of 2,3-diphenylindole.
Mechanistic Insights: A Visual Comparison
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The following diagrams illustrate the key steps in each of the three indole synthesis methodologies.
Figure 4: Simplified mechanism of the Rhodium(III)-catalyzed indole synthesis.
Figure 5: Simplified mechanism of the Fischer indole synthesis.[9]
Figure 6: Simplified mechanism of the Larock indole synthesis.[10]
Detailed Experimental Protocols
To ensure the reproducibility and validation of the compared methodologies, the following detailed, step-by-step protocols are provided for the synthesis of the representative indole products.
Protocol 1: Rhodium(III)-Catalyzed Synthesis of 1-Methyl-2,3-diphenylindole
Materials:
-
N-methylaniline (1.0 mmol, 1.0 equiv)
-
Diphenylacetylene (1.2 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)
-
Cu(OAc)₂ (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (3.0 mL)
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-methylaniline (107 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).
-
Add tert-amyl alcohol (3.0 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 1-methyl-2,3-diphenylindole as a white solid.
Expected Yield: ~95% Characterization Data (1-Methyl-2,3-diphenylindole):
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 – 7.59 (m, 2H), 7.52 – 7.46 (m, 2H), 7.41 – 7.29 (m, 7H), 7.25 – 7.18 (m, 3H), 3.52 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 137.9, 135.9, 135.0, 131.9, 131.2, 129.0, 128.5, 128.4, 128.2, 127.3, 126.5, 122.1, 120.2, 119.8, 115.3, 109.8, 31.0.
-
HRMS (ESI): m/z calcd for C₂₁H₁₈N [M+H]⁺: 284.1434; found: 284.1432.
Protocol 2: Fischer Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Acetophenone (12.0 g, 0.1 mol)
-
Anhydrous Zinc Chloride (20 g)
Procedure:
-
In a round-bottom flask, gently warm a mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) on a steam bath for 15 minutes to form the phenylhydrazone.
-
Allow the mixture to cool slightly, then add anhydrous zinc chloride (20 g).
-
Heat the mixture in an oil bath at 170 °C for 15 minutes. The mixture will become a dark, viscous liquid.
-
Carefully pour the hot reaction mixture into a beaker containing 200 mL of water and 20 mL of concentrated hydrochloric acid.
-
Stir vigorously to break up the solid mass.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol to afford 2-phenylindole as off-white crystals.
Expected Yield: 62-71% Characterization Data (2-Phenylindole):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (br s, 1H, NH), 7.68 (d, J = 7.8 Hz, 1H), 7.63 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.36-7.30 (m, 2H), 7.21-7.11 (m, 2H), 6.81 (s, 1H).[11][12]
-
¹³C NMR (101 MHz, CDCl₃): δ 137.9, 136.0, 132.3, 129.2, 129.1, 128.0, 125.3, 122.4, 120.7, 120.4, 110.8, 100.1.[12]
-
HRMS (ESI): m/z calcd for C₁₄H₁₂N [M+H]⁺: 194.0964; found: 194.0962.
Protocol 3: Larock Synthesis of 2,3-Diphenylindole
Materials:
-
o-Iodoaniline (1.0 mmol, 1.0 equiv)
-
Diphenylacetylene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Lithium chloride (LiCl, 1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and LiCl (42.4 mg, 1.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add o-iodoaniline (219 mg, 1.0 mmol) and diphenylacetylene (214 mg, 1.2 mmol) followed by anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2,3-diphenylindole as a white solid.
Expected Yield: ~81% Characterization Data (2,3-Diphenylindole):
-
¹H NMR (400 MHz, CDCl₃): δ 8.16 (br s, 1H, NH), 7.62 (d, J = 7.9 Hz, 1H), 7.50-7.44 (m, 4H), 7.39-7.29 (m, 7H), 7.23-7.15 (m, 2H).[13]
-
¹³C NMR (101 MHz, CDCl₃): δ 136.1, 135.5, 134.9, 132.0, 131.3, 129.3, 128.7, 128.6, 128.4, 127.1, 126.3, 122.9, 120.8, 120.1, 114.3, 110.8.[14]
-
HRMS (ESI): m/z calcd for C₂₀H₁₆N [M+H]⁺: 270.1277; found: 270.1275.
Conclusion and Future Outlook
This guide provides a comprehensive comparison of a modern Rhodium(III)-catalyzed C-H activation methodology with the classical Fischer and Larock indole syntheses. The Rh(III)-catalyzed approach demonstrates significant advantages in terms of yield and milder reaction conditions for the synthesis of highly substituted indoles. However, the choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. The Fischer synthesis, despite its limitations, remains a valuable tool for large-scale synthesis of simpler indoles due to its cost-effectiveness. The Larock synthesis offers a versatile and reliable method for accessing a wide array of 2,3-disubstituted indoles with good functional group compatibility.
The continued development of novel catalytic systems, including those based on more earth-abundant metals, and the exploration of new directing group strategies will undoubtedly further expand the synthetic chemist's toolbox for the construction of this vital heterocyclic scaffold. As Senior Application Scientists, we encourage the critical evaluation of both established and emerging methodologies to identify the most efficient and elegant solutions to complex synthetic challenges.
References
- Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
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[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega, 2023 . URL: [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. Org. Biomol. Chem., 2023 , 21, 8739-8761. URL: [Link]
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Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. J. Am. Chem. Soc., 2011 , 133 (6), 1766-1769. URL: [Link]
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Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 2017 , 22 (10), 1690. URL: [Link]
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Fischer indole synthesis. Wikipedia. URL: [Link]
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A Review of the Indole Synthesis Reaction System. Oreate AI Blog. URL: [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers. URL: [Link]
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Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. ResearchGate. URL: [Link]
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Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. URL: [Link]
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Supporting Information. Wiley-VCH. URL: [Link]
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Org. Lett., 2016 , 18 (18), 4582-4585. URL: [Link]
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Synthesis of 2-phenylindoxyls. Arkat USA. URL: [Link]
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Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. URL: [Link]
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Supplementary Information. The Royal Society of Chemistry. URL: [Link]
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2-Phenylindole. PubChem. URL: [Link]
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Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 2009 , 65 (16), 3120-3129. URL: [Link]
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Rhodium(III)-catalyzed arene and alkene C-H bond functionalization leading to indoles and pyrroles. J. Am. Chem. Soc., 2010 , 132 (51), 18326-18339. URL: [Link]
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Larock indole synthesis. Wikipedia. URL: [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Org. Biomol. Chem., 2012 , 10, 9465-9470. URL: [Link]
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Why Do Some Fischer Indolizations Fail?. J. Org. Chem., 2012 , 77 (17), 7139-7144. URL: [Link]
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2,3-diphenyl-1H-indole. PubChem. URL: [Link]
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1-Methyl-2-phenylindole. PubChem. URL: [Link]
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Larock Indole Synthesis. SynArchive. URL: [Link]
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Supporting information. The Royal Society of Chemistry. URL: [Link]
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Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. J. Am. Chem. Soc., 2011 , 133 (1), 4-5. URL: [Link]
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2,3-diphenyl-1-methylindole - Optional[13C NMR] - Chemical Shifts. SpectraBase. URL: [Link]
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Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy. Chem. Commun., 2019 , 55, 9547-9550. URL: [Link]
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Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. J. Org. Chem., 1976 , 41 (15), 2489–2492. URL: [Link]
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Fischer indole synthesis. Wikipedia. URL: [Link]
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2,3-Diphenylindole. NIST WebBook. URL: [Link]
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Methyl 1H-indole-3-carboxylate. URL: [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 2020 , 25 (14), 3248. URL: [Link]
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Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. J. Am. Chem. Soc., 2008 , 130 (51), 17302-17303. URL: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. URL: [Link]
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A Comparative Guide to Reaction Times in Indole Synthesis: From Classical Workhorses to Modern Marvels
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and pharmaceutical agents. Consequently, the efficiency of its synthesis is a critical consideration for researchers in drug discovery and development. This guide presents a comparative analysis of reaction times across various indole synthesis protocols, offering a scientifically grounded perspective on the kinetic profiles of these indispensable transformations. We will explore the mechanistic intricacies that govern the reaction rates and provide supporting experimental data to facilitate an informed choice of synthetic strategy.
Classical Indole Syntheses: The Enduring Legacy
These foundational methods, often named after their discoverers, have been the bedrock of indole synthesis for over a century. While generally robust, they are often characterized by harsh reaction conditions and, in some cases, lengthy reaction times.
Developed in 1883, the Fischer synthesis is arguably the most well-known and widely used method for constructing indoles. It involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone.
Causality of Reaction Time: The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, the rate-determining step, followed by cyclization and elimination of ammonia. The reaction time is highly sensitive to the electronic nature of the substrates and the strength of the acid catalyst. Electron-donating groups on the arylhydrazine and electron-withdrawing groups on the carbonyl component can accelerate the key rearrangement. Reaction times can range from a mere 6 minutes under high-temperature conditions to several hours. For instance, the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using zinc chloride as a catalyst at 170°C is complete in about 6 minutes.[2] However, many Fischer syntheses require refluxing for several hours to achieve good yields.[3] Continuous flow methodologies have demonstrated the potential for drastically reduced reaction times, achieving high yields in as little as 3 minutes at elevated temperatures and pressures.[4]
Experimental Protocol (Synthesis of 2-Phenylindole):
-
Hydrazone Formation: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour.[2]
-
The resulting acetophenone phenylhydrazone is isolated.
-
Cyclization: An intimate mixture of the hydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is heated to 170°C with vigorous stirring. The reaction is typically complete within 5 minutes.[2]
This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form a 2-arylindole.
Causality of Reaction Time: The mechanism involves the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization and dehydration. Historically, the Bischler-Möhlau synthesis was plagued by harsh conditions and long reaction times. However, modern variations, such as the use of microwave irradiation, have dramatically reduced the time required. A microwave-assisted solid-state reaction can yield 2-phenylindole in as little as 1-2 minutes.[2]
Experimental Protocol (Microwave-Assisted Synthesis of 2-Phenylindole):
-
N-Phenacylaniline Synthesis: Aniline and phenacyl bromide are reacted in the solid state with sodium bicarbonate for 3 hours at room temperature.[2]
-
Microwave Cyclization: The resulting N-phenacylaniline is mixed with anilinium bromide and subjected to microwave irradiation (540 W) for 45-60 seconds.[2]
The Madelung synthesis is the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.
Causality of Reaction Time: The classical Madelung synthesis is notorious for its requirement of very high temperatures (200–400 °C) and strong bases, often leading to long reaction times and limited functional group tolerance.[5][6] The reaction involves the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide, followed by a cyclization-condensation sequence. Modern modifications, such as the Madelung-Houlihan variation using organolithium bases like n-BuLi or LDA at much lower temperatures (-20 to 25 °C), have significantly improved the reaction's practicality.[6] A recently developed tandem Madelung synthesis using a LiN(SiMe3)2/CsF system requires 12 hours at 110°C to afford N-methyl-2-arylindoles in high yields.[7]
Experimental Protocol (Tandem Madelung Synthesis): A mixture of methyl benzoate, N-methyl-o-toluidine, LiN(SiMe3)2, and CsF in tert-butyl methyl ether (TBME) is heated at 110°C for 12 hours.[7]
This reaction produces 5-hydroxyindoles from the condensation of a benzoquinone with a β-aminocrotonic ester.
Causality of Reaction Time: The Nenitzescu synthesis involves a Michael addition, followed by a cyclization and elimination sequence. The reaction is typically carried out at room temperature or with gentle heating, and the reaction time can vary depending on the specific substrates and conditions. Recent developments in atroposelective Nenitzescu synthesis report reaction times of 18 hours at 40°C.
Experimental Protocol (Atroposelective Nenitzescu Synthesis): A mixture of a naphthoquinone, a β-aminocrotonate derivative, and a chiral chromium salen catalyst in nitromethane is heated at 40°C for 18 hours.
Modern Palladium-Catalyzed Indole Syntheses: Speed and Versatility
The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole structures under milder conditions and often with significantly shorter reaction times.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.
Causality of Reaction Time: The catalytic cycle involves oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and insertion of the alkyne, and subsequent intramolecular cyclization. The reaction times are typically in the range of 6 to 24 hours at around 100°C.[2] However, the specific ligands, bases, and substrates can influence the reaction rate. Some protocols have been developed to run at lower temperatures (60-80 °C) with comparable reaction times.[8]
Experimental Protocol (General Larock Indole Synthesis): A mixture of an o-iodoaniline, an internal alkyne, palladium(II) acetate, lithium chloride, and potassium carbonate in DMF is heated at 100°C for 6-24 hours.[2]
The intramolecular Heck reaction provides a convergent route to indoles from appropriately substituted anilines.
Causality of Reaction Time: This palladium-catalyzed reaction involves the formation of a new carbon-carbon bond via the coupling of a vinyl or aryl halide with an alkene. In the context of indole synthesis, an intramolecular cyclization of an o-haloaniline bearing an allylic group is a common strategy. Reaction times can vary significantly based on the catalyst system and substrates. For instance, a palladium/norbornene-catalyzed cascade ortho-amination/ipso-Heck cyclization to form C3,C4-disubstituted indoles is reported to take 18 hours.[1] The kinetic profile of this reaction showed that it was nearly complete within one hour, indicating a rapid catalytic turnover.[1]
Experimental Protocol (ortho-Amination/ipso-Heck Cyclization): A mixture of an o-substituted aryl iodide, an N-benzoyloxy allylamine, Pd(OAc)₂, a phosphine ligand, and Cs₂CO₃ in toluene is heated for 18 hours.[1]
Comparative Summary of Reaction Times
| Synthesis Protocol | Typical Temperature | Typical Reaction Time | Key Factors Influencing Time |
| Fischer | 100-200°C | 6 min - 24 h | Substrate electronics, acid strength, temperature |
| Bischler-Möhlau | Reflux / Microwave | Hours (classical) / < 5 min (MW) | Reaction conditions (thermal vs. microwave) |
| Madelung | 200-400°C (classical) / -20-110°C (modern) | Hours to days (classical) / 12-24 h (modern) | Base, temperature, substrate electronics |
| Nenitzescu | Room Temp - 40°C | 18 h | Substrates, catalyst |
| Larock | 60-130°C | 6 - 24 h | Ligand, base, halide, alkyne structure |
| Heck Cyclization | 80-120°C | 1 - 18 h | Catalyst system, substrate structure |
Visualizing the Workflow: A Generalized Approach
Sources
- 1. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 8. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Scalability of Fischer Indole Synthesis for Industrial Applications
Introduction: The Enduring Relevance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry and fine chemical manufacturing, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] From the anti-inflammatory drug Indometacin to the class of antimigraine agents known as triptans, the indole motif is a testament to nature's efficiency and a cornerstone for synthetic chemists.[3] Among the multitude of synthetic routes to this heterocycle, the Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most utilized and reliable methods for its construction.[1][4][5]
This guide provides an in-depth assessment of the Fischer indole synthesis from the perspective of industrial scalability. We will move beyond the bench-scale procedure to dissect the critical parameters, inherent challenges, and process optimization strategies required for safe and efficient large-scale production. Furthermore, we will objectively compare its performance against key alternative synthetic routes, providing the experimental data and process logic necessary for researchers and drug development professionals to make informed decisions in their synthetic campaigns.
The Fischer Indole Synthesis: A Mechanistic Foundation for Scalability
Understanding the reaction mechanism is paramount to troubleshooting and optimizing any chemical process for scale-up. The Fischer synthesis is not a simple condensation but a cascade of acid-catalyzed transformations, each with its own set of dependencies and potential pitfalls.[6][4]
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: A substituted phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its reactive enamine (or 'ene-hydrazine') isomer.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, this key step involves a concerted rearrangement to form a di-imine intermediate, temporarily breaking the aromaticity of the benzene ring.
-
Cyclization & Aromatization: The di-imine undergoes intramolecular cyclization and, after eliminating a molecule of ammonia, re-aromatizes to yield the thermodynamically stable indole ring.[6]
Caption: Mechanism of the Fischer Indole Synthesis.
This multi-step sequence explains the reaction's sensitivity. The choice of acid catalyst, for instance, must be strong enough to promote the rearrangement without causing degradation of the starting materials or the product, a common source of low yields and tar formation.[7][8]
Key Challenges and Considerations for Industrial Scale-Up
Translating a laboratory procedure to a multi-kilogram or pilot-plant scale introduces challenges that are often negligible at the bench. For the Fischer indole synthesis, these are primarily related to safety, materials handling, and process control.
2.1. Thermal Hazards and Reaction Control The Fischer indolization is often exothermic, particularly during the rearrangement and cyclization steps. On a large scale, the surface-area-to-volume ratio of a reactor decreases dramatically, impeding heat dissipation. This can lead to a rapid temperature increase, solvent boiling, and potentially a runaway reaction.
-
Causality: The inability to remove heat effectively can accelerate the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.
-
Mitigation Strategy:
-
Calorimetry Studies: Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies at the lab scale to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for ensuring the plant's cooling capacity is sufficient.
-
Dosed Addition: Instead of charging all reagents at once, consider a semi-batch process where one of the reactants (e.g., the ketone/aldehyde or the pre-formed hydrazone) is added portion-wise or via a feed pump. This makes the reaction "dose-controlled," allowing heat to be removed as it is generated.
-
2.2. Harsh Reaction Conditions The classical Fischer synthesis often employs strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, AlCl₃) at elevated temperatures (up to 200 °C).[9]
-
Causality: These conditions are necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement. However, they create a highly corrosive environment.
-
Industrial Impact:
-
Material Compatibility: Requires glass-lined or specialized alloy (e.g., Hastelloy) reactors, increasing capital costs.
-
Worker Safety: Poses significant risks during charging, sampling, and work-up.
-
Product Stability: The desired indole product can be susceptible to degradation or polymerization under prolonged exposure to strong acid and heat, leading to the formation of intractable tars.[7]
-
2.3. Work-up and Waste Management Neutralizing large volumes of strong acid is a significant operational challenge.
-
Causality: The quench step is often highly exothermic and can generate large quantities of gas (e.g., CO₂ if using bicarbonate), requiring careful control of addition rates and adequate reactor headspace and venting.
-
Environmental & Cost Impact: The process generates substantial aqueous waste with high salt content, which requires costly treatment before disposal. An optimized process developed for the synthesis of MmpL3 inhibitors successfully used toluene as a co-solvent and extraction solvent, producing zero wastewater and a high-purity product without further purification.[10]
Caption: Key workflow for assessing Fischer indole synthesis scalability.
Modern Solutions for a Classic Reaction
To overcome the inherent scalability challenges, several modern approaches have been developed.
-
Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor offers superior heat and mass transfer, enabling precise temperature control and minimizing reaction volumes at any given time.[11] This inherently safer approach can significantly reduce the risks associated with exothermic events. Microwave-assisted continuous flow has also been shown to accelerate the reaction, leading to higher throughput.[11]
-
Greener Catalysis & Solvents: The development of solid acid catalysts (e.g., Amberlite resins) or milder Lewis acids (e.g., scandium triflate) can reduce corrosivity and simplify catalyst removal.[10][11] Furthermore, performing the reaction in more environmentally benign solvents like ethanol or even water (under specific conditions) is an active area of research.[9]
-
Mechanochemistry: Ball-milling techniques offer a solvent-free alternative, reducing waste and sometimes enabling reactions that are difficult in solution.[9] This approach has been successfully applied to the Fischer synthesis, demonstrating an eco-friendly design for this timeless reaction.[9]
Comparative Analysis: Fischer Synthesis vs. Industrial Alternatives
No single method is universally superior. The optimal choice depends on the target molecule's substitution pattern, the availability and cost of starting materials, and the specific process constraints.
| Feature | Fischer Synthesis | Leimgruber-Batcho Synthesis | Reissert Synthesis | Larock (Catalytic) Synthesis |
| Starting Materials | Phenylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes | o-Nitrotoluenes, Diethyl oxalate | o-Haloanilines, Alkynes |
| Key Reagents | Strong Acid (Brønsted/Lewis) | DMFDMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni) | Strong Base (e.g., NaOEt), Reducing Agent | Palladium Catalyst, Base |
| Typical Conditions | High Temp (80-200 °C) | Step 1: High Temp; Step 2: Mild (Reduction) | Harsh (Strong Base) | Mild to Moderate Temp (80-120 °C) |
| Scalability Pros | Inexpensive starting materials; robust and well-understood. | Avoids highly acidic cyclization; good for certain substitution patterns. | Utilizes different starting materials, offering an alternative pathway. | Excellent functional group tolerance; high regioselectivity. |
| Scalability Cons | Exothermic; harsh/corrosive conditions; potential tar formation; acidic waste. | Multi-step; use of pyrophoric Raney Ni can be a hazard. | Often low yields; limited substrate scope. | Catalyst cost, toxicity (Pd removal is critical), and air-sensitivity. |
| Ideal For | A wide range of 2,3-substituted indoles where functional groups are robust. | Unsubstituted N-H indoles and when o-nitrotoluene is readily available. | 2-Carboxyindoles. | Highly functionalized, complex 2,3-disubstituted indoles. |
Experimental Protocols
Protocol 1: Kilogram-Scale Fischer Indole Synthesis of 7-Ethyl-1,2,3,4-tetrahydrocarbazole (This protocol is illustrative, based on principles from scalable syntheses.[11])
Safety Warning: This reaction is exothermic and uses corrosive acid. All operations must be conducted in an appropriate reactor with adequate cooling, ventilation, and emergency procedures in place. Personal Protective Equipment (PPE) is mandatory.
-
Reagents:
-
Phenylhydrazine hydrochloride (1.00 kg, 6.92 mol)
-
4-Ethylcyclohexanone (1.04 kg, 8.23 mol, 1.19 eq)
-
Acetic Acid (Glacial, 8.0 L)
-
-
Procedure:
-
To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge glacial acetic acid (8.0 L).
-
Begin stirring and add phenylhydrazine hydrochloride (1.00 kg) in portions, ensuring the temperature does not exceed 30 °C.
-
Once addition is complete, begin a controlled, dosed addition of 4-ethylcyclohexanone (1.04 kg) over 1-2 hours, maintaining the internal temperature below 40 °C using jacket cooling.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.
-
Once complete, cool the reaction mixture to 50-60 °C.
-
Work-up: In a separate 50 L reactor, prepare a solution of water (20 L). Carefully transfer the hot reaction mixture into the water, controlling the rate to manage any exotherm. A precipitate will form.
-
Cool the resulting slurry to 10-15 °C and stir for 1 hour.
-
Filter the solid product and wash the cake with a 1:1 mixture of water/methanol (2 x 2 L), followed by water (2 x 2 L) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Outcome: Yield of 7-ethyl-1,2,3,4-tetrahydrocarbazole as a solid (Typical yield: 75-85%).
-
Protocol 2: Lab-Scale Leimgruber-Batcho Indole Synthesis (Representative procedure based on established methodology.[12])
-
Step 1: Enamine Formation
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, combine o-nitrotoluene (5.0 g, 36.5 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 6.5 g, 54.7 mmol), and pyrrolidine (3.1 g, 43.7 mmol).
-
Heat the mixture to 110 °C for 16 hours. Monitor by TLC.
-
Cool the mixture and remove volatiles under reduced pressure to yield the crude enamine, which is used directly in the next step.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a 1:1 mixture of Methanol/THF (50 mL).
-
Carefully add Raney Nickel (~1 g, slurry in water) to the solution.
-
Add hydrazine hydrate (5.5 g, 110 mmol) dropwise. Vigorous gas evolution will occur.
-
Stir at room temperature until the reaction is complete (TLC monitoring).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography to yield indole.
-
Decision-Making Framework for Industrial Indole Synthesis
Choosing the correct synthetic route early in development can save significant time and resources. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision flowchart for selecting an industrial indole synthesis.
Conclusion
The Fischer indole synthesis is a powerful and enduring reaction that has earned its place as a workhorse in the synthesis of indole-containing molecules. Its scalability, however, is not trivial and is contingent upon a thorough understanding of its mechanism and potential hazards. Careful process development, including reaction calorimetry and the implementation of robust engineering controls, is essential for safe and efficient industrial-scale production. While its classical form presents challenges related to harsh conditions and waste generation, modern adaptations using flow chemistry, greener catalysts, and solvent-free methods are paving the way for more sustainable industrial processes. For the drug development professional, the Fischer synthesis should be considered a primary option, but its limitations must be weighed against a growing arsenal of alternative methods that may offer a more efficient, safer, or cost-effective route for a given complex target.
References
- A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).
- Indole synthesis: a review and proposed classification. PMC - NIH.
- A Review of the Indole Synthesis Reaction System. Oreate AI Blog.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. Ask this paper | Bohrium.
- Fischer Indole Synthesis. Alfa Chemistry.
- A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. Benchchem.
- Catalytic Version of the Fischer Indole Synthesis. ChemistryViews.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
- Fischer indole synthesis. Wikipedia.
- Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. ResearchGate.
- Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science.
- A Comparative Guide to Indole Synthesis: Classical Methods vs. Modern Catalytic Approaches. Benchchem.
- Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.
- Critical Considerations in Process Safety. H.E.L Group.
- A Comparative Guide to Indole Synthesis: The Fischer Method vs. Alternatives. Benchchem.
- Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). doi:10.1039/C7RA10716A.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). doi:10.1039/D2GC00724J.
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A Comparative Guide to Indole Synthesis: From Classic Named Reactions to Modern Catalysis
The indole scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence drives the continuous development of innovative and efficient synthetic methodologies. This guide provides an in-depth, side-by-side comparison of prominent named reactions for indole synthesis, balancing classic, time-tested methods with modern, transition-metal-catalyzed approaches. We will delve into the mechanistic intricacies, substrate scope, and practical considerations of the Fischer, Bischler-Möhlau, Reissert, Larock, Heck, and Buchwald-Hartwig indole syntheses, supported by experimental data and detailed protocols to empower researchers in selecting the optimal strategy for their synthetic targets.
Classical Approaches to the Indole Nucleus
For over a century, a set of robust and reliable named reactions have been the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, offer straightforward and cost-effective routes to a wide variety of indole derivatives.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely utilized method for constructing the indole ring.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[4]
Mechanism:
The reaction proceeds through a fascinating cascade of transformations. The key step is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the loss of ammonia to afford the aromatic indole.
Caption: Mechanism of the Fischer Indole Synthesis.
Advantages:
-
Versatility: A wide range of substituted indoles can be synthesized by varying the arylhydrazine and carbonyl components.[4]
-
Convergent: Two key fragments are brought together in the synthesis.
-
Well-established: The reaction is robust and has been extensively studied.
Disadvantages:
-
Harsh Conditions: Often requires strong acids (e.g., H₂SO₄, PPA, ZnCl₂) and high temperatures.[5]
-
Limited Functional Group Tolerance: Acid-sensitive groups may not be compatible.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers.[4]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis offers a direct route to 2-arylindoles from α-haloacetophenones and an excess of an aniline.[6] While historically significant, its application has been somewhat limited due to the often harsh reaction conditions and the large excess of aniline required.
Mechanism:
The reaction begins with the alkylation of two equivalents of aniline by the α-haloacetophenone. The resulting intermediate then undergoes an intramolecular electrophilic cyclization, followed by aromatization to yield the 2-arylindole.
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
Advantages:
-
Direct route to 2-arylindoles.
-
Readily available starting materials.
Disadvantages:
-
Harsh reaction conditions: Typically requires high temperatures.[6]
-
Excess reagents: A large excess of aniline is often necessary.
-
Limited scope: Primarily used for the synthesis of 2-arylindoles.
The Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indoles, and particularly indole-2-carboxylic acids, from o-nitrotoluenes and diethyl oxalate.[7][8] This two-step procedure involves a base-catalyzed condensation followed by a reductive cyclization.
Mechanism:
The first step is a Claisen condensation of the o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate. The subsequent reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and dehydration to form the indole ring.
Caption: Mechanism of the Reissert Indole Synthesis.
Advantages:
-
Provides access to indole-2-carboxylic acids, which are versatile synthetic intermediates.
-
Utilizes readily available starting materials.
Disadvantages:
-
Multi-step process.
-
The reduction step can sometimes lead to side products.
-
The initial condensation requires a strong base.[7]
Modern Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections. Palladium-catalyzed methods, in particular, have become indispensable tools for the construction of complex indole-containing molecules.
The Larock Indole Synthesis
Developed by Richard Larock, this powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an internal alkyne to produce 2,3-disubstituted indoles.[1][9]
Mechanism:
The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. A subsequent intramolecular C-N bond formation and reductive elimination regenerates the Pd(0) catalyst and furnishes the indole product.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Advantages:
-
High regioselectivity: Generally, the bulkier substituent of the alkyne directs it to the 2-position of the indole.[1]
-
Good functional group tolerance.
-
Convergent and atom-economical.
Disadvantages:
-
Requires pre-functionalized o-haloanilines.
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
The Heck Indole Synthesis
The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, can be ingeniously applied to the synthesis of indoles through an intramolecular cyclization of appropriately substituted anilines, such as N-allyl- or N-vinyl-o-haloanilines.
Mechanism:
The mechanism follows the general principles of the Heck reaction. Oxidative addition of the aryl halide to Pd(0) is followed by intramolecular migratory insertion of the tethered alkene. Subsequent β-hydride elimination and isomerization lead to the formation of the indole ring.
Caption: Catalytic Cycle of the Intramolecular Heck Indole Synthesis.
Advantages:
-
Milder conditions compared to many classical methods.
-
Good functional group tolerance.
-
Allows for the synthesis of a variety of substituted indoles depending on the alkene precursor.
Disadvantages:
-
Requires the synthesis of a pre-functionalized aniline substrate.
-
Regioselectivity of the double bond in the final product can sometimes be an issue.
The Buchwald-Hartwig Indole Synthesis
The Buchwald-Hartwig amination, a powerful method for C-N bond formation, can be employed in several ways to construct the indole nucleus.[10] One common strategy involves an intramolecular cyclization of an o-halo-β-styrylamine derivative.
Mechanism:
The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The pendant amine then coordinates to the palladium center, and following deprotonation by a base, reductive elimination forms the C-N bond of the indole ring and regenerates the Pd(0) catalyst.
Caption: Catalytic Cycle of an Intramolecular Buchwald-Hartwig Indole Synthesis.
Advantages:
-
Excellent functional group tolerance. [10]
-
Mild reaction conditions.
-
High yields are often achievable.
Disadvantages:
-
Requires the synthesis of a specific pre-cyclization substrate.
-
The cost of specialized phosphine ligands and the palladium catalyst can be a factor.
Side-by-Side Comparison of Indole Syntheses
To provide a clear and objective comparison, the following table summarizes the key features of the discussed indole synthesis methods.
| Reaction | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Key Disadvantages |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong acid (H₂SO₄, PPA, ZnCl₂) | High temperature | Versatile, well-established | Harsh conditions, limited functional group tolerance, potential regioselectivity issues |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | Excess aniline | High temperature, reflux | Direct route to 2-arylindoles | Harsh conditions, requires large excess of aniline, limited scope |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent (e.g., Zn/AcOH) | Multi-step | Access to indole-2-carboxylic acids | Multi-step process, use of strong base and reducing agents |
| Larock | o-Haloaniline, Internal alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base | 80-120 °C | High regioselectivity, good functional group tolerance, convergent | Requires pre-functionalized starting materials, catalyst cost |
| Heck | N-alkenyl-o-haloaniline | Pd catalyst, Base, Phosphine ligand | 80-120 °C | Mild conditions, good functional group tolerance | Requires synthesis of specific substrates |
| Buchwald-Hartwig | o-Halo-β-styrylamine derivative | Pd catalyst, Base, Phosphine ligand | 80-120 °C | Excellent functional group tolerance, mild conditions, high yields | Requires synthesis of specific substrates, ligand and catalyst cost |
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for the synthesis of a representative indole, 2-phenylindole, are provided below for selected methods.
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add glacial acetic acid (catalytic amount) and ethanol as the solvent.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 2-Phenylindole
-
In a dry flask, thoroughly mix the acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (4-5 eq).
-
Heat the mixture rapidly to 170-180 °C with vigorous stirring. The reaction is often exothermic.
-
After the initial reaction subsides, maintain the temperature for a few minutes.
-
Cool the reaction mixture and carefully quench with water and dilute HCl.
-
Collect the crude solid by filtration, wash with water, and recrystallize from ethanol to afford pure 2-phenylindole.
Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add o-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), and a suitable solvent (e.g., DMF or toluene).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,3-diphenylindole.
Choosing the Right Synthesis
The selection of an appropriate indole synthesis is a critical decision that depends on several factors:
-
Desired Substitution Pattern: For 2,3-disubstituted indoles, the Larock synthesis is often a superior choice due to its high regioselectivity. The Fischer synthesis can also be used, but with unsymmetrical ketones, mixtures of products may be obtained. The Bischler-Möhlau is specific for 2-arylindoles, while the Reissert synthesis is ideal for accessing indole-2-carboxylic acids.
-
Availability of Starting Materials: Classical methods like the Fischer and Bischler-Möhlau syntheses utilize readily available and inexpensive starting materials. Modern palladium-catalyzed methods often require pre-functionalized, and sometimes more costly, substrates.
-
Functional Group Tolerance: The mild conditions of the Larock, Heck, and Buchwald-Hartwig syntheses allow for the presence of a wide range of functional groups that may not be compatible with the harsh acidic or basic conditions of the classical methods.
-
Scale of Synthesis: For large-scale industrial applications, the cost of palladium catalysts and specialized ligands may be a significant consideration, potentially favoring the optimization of a classical route. For laboratory-scale synthesis of complex molecules, the efficiency and functional group tolerance of modern methods often outweigh the cost.
Conclusion
The synthesis of indoles remains a vibrant and evolving field of organic chemistry. While classical named reactions such as the Fischer, Bischler-Möhlau, and Reissert syntheses continue to be valuable tools, modern palladium-catalyzed methods like the Larock, Heck, and Buchwald-Hartwig syntheses have significantly expanded the synthetic chemists' toolbox. These contemporary approaches offer milder reaction conditions, superior functional group tolerance, and often, higher and more predictable regioselectivity. By understanding the mechanistic nuances, advantages, and limitations of each method, as detailed in this guide, researchers can make informed decisions to efficiently and effectively construct the indole nucleus for their specific applications in drug discovery, natural product synthesis, and materials science.
References
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
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Al-dujaili, J. H., & Al-Azawi, M. F. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 1-20. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (1), 1045-1075.
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Wikipedia. (n.d.). Reissert indole synthesis. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
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The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group Meeting. [Link]
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Su, W., & Yu, Z. (2020). Syntheses of N-Alkyl 2-Arylindoles from Saturated Ketones and 2-Arylethynylanilines via Cu-Catalyzed Sequential Dehydrogenation/Aza-Michael Addition/Annulation Cascade. The Journal of Organic Chemistry, 85(5), 3784-3793. [Link]
- Zard, S. Z. (2002). Recent progress in the synthesis of indoles.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
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chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
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Chandra, A., Yadav, S. C., Cheekatla, S. R., & Kumar, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Overman, L. E., & Wolfe, J. P. (1999). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 99(6), 1447-1468. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Chen, C. Y., et al. (2011). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry, 9(19), 6644-6654. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 72(16), 6141-6149. [Link]
-
Jones, C. P., & Anderson, K. W. (2009). Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters, 11(15), 3378-3381. [Link]
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Kumar, R., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(1), 18. [Link]
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Abdullahi, M. I., et al. (2024). Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Chemical Society Reviews, 36(7), 1173-1193. [Link]
-
Zhang, J., & Schmalz, H. G. (2006). Au-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines and Terminal Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
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LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. Chemistry LibreTexts. [Link]
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Bandini, M., et al. (2018). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 22(1), 2-23. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-methylphenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 3-Chloro-4-methylphenylhydrazine hydrochloride, a member of the hydrazine derivative family, is a potent compound requiring meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety standards and regulatory compliance, to ensure the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any procedure involving this compound, a thorough understanding of its associated hazards is paramount. Hydrazine derivatives are recognized for their potential toxicity, and this compound is no exception.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Acute dermal toxicity (Category 4)[1]
-
Acute inhalation toxicity (Category 4)[1]
-
Skin irritation (Category 2)[1]
-
Serious eye irritation (Category 2)[1]
-
Specific target organ toxicity — single exposure (Category 3), may cause respiratory irritation[1]
These classifications underscore the importance of avoiding direct contact, inhalation, and ingestion. Chronic exposure to hydrazine compounds has also been a subject of concern, with some derivatives being investigated as potential carcinogens. Therefore, treating this compound with the utmost caution is a critical first step in its safe management.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact, a primary route of exposure leading to irritation and potential systemic toxicity.[1] |
| Body Protection | A properly fastened laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound, including waste packaging, must be conducted in a fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound is not merely about discarding unwanted material; it is a systematic process designed to contain and manage hazardous waste in compliance with institutional and federal regulations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinseate from cleaning contaminated glassware, must be collected in a designated hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container with a secure, screw-top cap is generally recommended.
-
No Mixing of Incompatible Waste: Do not mix this waste with other waste streams, particularly strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[3][4]
Step 2: Proper Labeling of Hazardous Waste
Accurate and comprehensive labeling is a critical safety and compliance measure. Affix a hazardous waste tag to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Irritant"
-
The date of accumulation (when the first waste was added)
-
The name of the principal investigator and the laboratory location (building and room number)
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The properly labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA. While this compound is not typically classified as acutely hazardous, it is good practice to arrange for prompt disposal.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinseate be disposed of down the sink. This compound can be harmful to aquatic life, and this method of disposal is a violation of environmental regulations.
-
Final Disposal Method: The EHS department will transport the waste to a licensed hazardous waste disposal facility, where it will be managed in accordance with federal and state regulations, typically through incineration or other approved chemical treatment methods.[5]
Caption: Disposal workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is crucial.
-
Spills: For small spills within a chemical fume hood, use an appropriate absorbent material from a chemical spill kit. The cleanup debris must be collected as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory. The proper disposal of hazardous chemicals like this compound is a non-negotiable aspect of scientific excellence and ethical practice.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenylhydrazine Hydrochloride. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]
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Navigating the Safe Handling of 3-Chloro-4-methylphenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 54812-56-5), a compound requiring stringent safety protocols due to its hazardous nature. By understanding the causality behind each procedural step, researchers can foster a culture of safety and ensure the reliability of their work.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation.[1] Like many hydrazine derivatives, it should be handled with care, assuming potential for more severe health effects with prolonged or repeated exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[2][3] Therefore, a comprehensive safety strategy must focus on minimizing exposure through all of these pathways.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the work environment itself must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood.[4][5] This engineering control is critical for preventing the inhalation of dust or vapors.[4]
-
Designated Work Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signage.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]
Administrative controls include thorough training on the specific hazards of this compound and the procedures outlined in this guide. All personnel handling the substance must read and understand the Safety Data Sheet (SDS).[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is crucial for preventing direct contact with this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Consult glove manufacturer's resistance guide |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1-compliant |
| Body | Flame-resistant lab coat and a chemical-resistant apron | NFPA 2112 for lab coat |
| Respiratory | Air-purifying respirator with appropriate cartridges | NIOSH-approved |
Hand Protection
Standard disposable laboratory gloves may not offer sufficient protection. It is essential to use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling hydrazine derivatives.[6] Always consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves are suitable for the specific compound and the duration of handling. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated.
Eye and Face Protection
Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[4] Given the serious eye irritation potential, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk.[5][6]
Body Protection
A flame-resistant lab coat should be worn and fully buttoned to protect the skin on the arms and torso.[6] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[6]
Respiratory Protection
While working in a fume hood is the primary method of controlling inhalation hazards, respiratory protection may be necessary in certain situations, such as a spill or when engineering controls are not sufficient.[6] A NIOSH-approved air-purifying respirator with cartridges effective against organic vapors and particulates should be used.[7][8] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.[8]
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and ensure safe handling from receipt of the chemical to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
Preparation
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment and reagents.
Handling
-
Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.[3]
-
Transfer: Gently transfer the weighed compound into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Procedure: Carry out the experimental procedure within the fume hood, keeping the sash at the lowest practical height.
Cleanup and Disposal
-
Decontamination: Once the procedure is complete, decontaminate all surfaces with an appropriate cleaning agent.
-
Waste Segregation: All waste materials, including contaminated bench paper, gloves, and weigh boats, must be disposed of in a clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused reagents and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[9]
-
Empty Containers: The first rinse of an "empty" container of this substance must be collected as hazardous waste.[9]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[3][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][10]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the lab and contact the institution's environmental health and safety department.[5]
By adhering to these stringent protocols, researchers can confidently and safely work with this compound, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
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University of Southern California. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
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Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. Retrieved from [Link]
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The University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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The University of North Carolina at Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Environmental Health and Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Fisher Scientific. (2024). (3-Chloro-4-methylphenyl)hydrazine monohydrochloride Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride Material Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
